molecular formula C5H4Br2N2 B1419807 2,4-Dibromo-5-methylpyrimidine CAS No. 494194-61-5

2,4-Dibromo-5-methylpyrimidine

Cat. No.: B1419807
CAS No.: 494194-61-5
M. Wt: 251.91 g/mol
InChI Key: LMFZLHUYHRZZON-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methylpyrimidine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZLHUYHRZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668600
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-50-8
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-5-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. The strategic placement of two bromine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, imparts distinct reactivity to the pyrimidine core. This unique substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. While experimental data for some properties are not widely published, predicted values from reliable computational models provide valuable insights.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂[PubChemLite][1]
Molecular Weight 251.91 g/mol [ChemicalBook][2]
Appearance White to off-white solid (Predicted)[ChemicalBook][2]
Boiling Point 327.0 ± 34.0 °C (Predicted)[ChemicalBook][2]
Density 2.022 ± 0.06 g/cm³ (Predicted)[ChemicalBook][2]
pKa -2.78 ± 0.29 (Predicted)[ChemicalBook][2]
XLogP 2.6 (Predicted)[PubChemLite][1]
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C[ChemicalBook][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Although a comprehensive set of experimental spectra is not publicly available, predicted data and analysis of similar structures provide a strong indication of the expected spectral features.

Mass Spectrometry (Predicted): The predicted mass spectrum of this compound shows characteristic peaks for various adducts. The protonated molecule [M+H]+ is predicted at an m/z of 250.88139, while the sodium adduct [M+Na]+ is predicted at 272.86333[1]. The isotopic pattern resulting from the two bromine atoms (79Br and 81Br) would be a key identifying feature in an experimental mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the pyrimidine ring. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms in the molecule. The carbons attached to the bromine atoms would be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely show characteristic absorption bands for C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring. The C-Br stretching vibrations would appear in the fingerprint region.

Synthesis and Reactivity

The synthesis of this compound can be approached through various methods, often starting from a more readily available pyrimidine precursor. A plausible synthetic route involves the bromination of a suitable 5-methylpyrimidine derivative.

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be extrapolated from the synthesis of similar compounds, such as 2,3-dibromo-5-methylpyridine[3]. This would typically involve the diazotization of an aminopyrimidine precursor followed by a Sandmeyer-type reaction with a bromide source.

General Reactivity: The two bromine atoms on the pyrimidine ring exhibit differential reactivity, which is a key feature for its utility in synthesis. The bromine at the 4-position is generally more susceptible to nucleophilic substitution than the bromine at the 2-position. This allows for selective functionalization of the molecule.

Both bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Key Reactions and Experimental Protocols

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be selectively coupled with boronic acids or their esters at the more reactive 4-position under appropriate catalytic conditions.

Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To synthesize a 4-aryl-2-bromo-5-methylpyrimidine derivative via a selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar)Pd(II)(Br)L2 Pd(0)->Oxidative_Addition Ar-Br Transmetalation Transmetalation (Ar)Pd(II)(Ar')L2 Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Product Product Reductive_Elimination->Product This compound This compound This compound->Pd(0) Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Transmetalation caption Suzuki-Miyaura Coupling Catalytic Cycle Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition (Ar)Pd(II)(Br)L2 Pd(0)->Ox_Add Ar-Br Amine_Coord Amine Coordination Ox_Add->Amine_Coord R2NH Deprotonation Deprotonation (Ar)Pd(II)(NR2)L2 Amine_Coord->Deprotonation Base Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd(0) Ar-NR2 Product Product Red_Elim->Product This compound This compound This compound->Pd(0) Amine Amine Amine->Amine_Coord caption Buchwald-Hartwig Amination Catalytic Cycle

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its reactivity and utility in constructing complex molecular architectures.

Introduction

This compound, with the CAS number 494194-61-5 , is a halogenated pyrimidine derivative that has garnered significant interest in the field of drug discovery. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds, including several approved drugs. The presence of two bromine atoms at the 2 and 4 positions, along with a methyl group at the 5 position, provides a versatile platform for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

PropertyValueSource
CAS Number 494194-61-5-
Molecular Formula C₅H₄Br₂N₂-
Molecular Weight 249.87 g/mol PubChem
Appearance Off-white to pale yellow solid-
Boiling Point 327.0 ± 34.0 °C (Predicted)[1]
Density 2.022 ± 0.06 g/cm³ (Predicted)[1]
SMILES Cc1cncn(Br)c1Br-

Synthesis of this compound

While a direct and detailed synthesis protocol for this compound is not widely published in standard chemical literature, a plausible and efficient route can be extrapolated from the well-established synthesis of analogous 2,4-dihalopyrimidines. The most common and industrially scalable approach involves the halogenation of a readily available pyrimidine precursor, such as 5-methyluracil.

The synthesis of 2,4-dichloropyrimidine from uracil is a well-documented process involving reagents like phosphorus oxychloride (POCl₃)[2]. A similar transformation can be envisioned for the synthesis of this compound from 5-methyluracil using a suitable brominating agent like phosphorus oxybromide (POBr₃).

Proposed Synthetic Pathway:

Synthesis 5-Methyluracil 5-Methyluracil This compound This compound 5-Methyluracil->this compound  POBr₃, Heat  

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

Caution: This is a proposed protocol and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Methyluracil

  • Phosphorus oxybromide (POBr₃)

  • Inert solvent (e.g., toluene, xylene) - optional

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 5-methyluracil to an excess of phosphorus oxybromide. The reaction can be highly exothermic.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This step should be performed in a fume hood as it may release acidic and corrosive fumes.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product may be further purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the C2 position. This regioselectivity allows for a stepwise and controlled functionalization of the pyrimidine core. However, recent studies have shown that C2-selective cross-coupling can be achieved using specific bulky N-heterocyclic carbene (NHC) ligands with palladium precatalysts[3]. This tunable reactivity makes this compound a valuable scaffold for building diverse molecular libraries for high-throughput screening.

Key Reactions and Applications:
  • Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce various amine functionalities.

  • Sonogashira Coupling: Formation of C-C triple bonds.

  • Stille Coupling: Formation of C-C bonds using organotin reagents.

  • Synthesis of Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, and this compound can serve as a starting material for the synthesis of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Reactivity cluster_0 Cross-Coupling Reactions cluster_1 Drug Discovery This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura  ArB(OH)₂   Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig  R₂NH   Sonogashira Sonogashira This compound->Sonogashira  RC≡CH   Stille Stille This compound->Stille  R-Sn(Bu)₃   Kinase Inhibitors Kinase Inhibitors Suzuki-Miyaura->Kinase Inhibitors Antiviral Agents Antiviral Agents Buchwald-Hartwig->Antiviral Agents Other Bioactive Molecules Other Bioactive Molecules Sonogashira->Other Bioactive Molecules Stille->Other Bioactive Molecules

Caption: Reactivity and applications of this compound.

Spectroscopic Data (Predicted and Representative)

¹H NMR (Proton Nuclear Magnetic Resonance):
  • A singlet in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C6 position of the pyrimidine ring.

  • A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the methyl protons at the C5 position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
  • Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine and nitrogen atoms.

IR (Infrared) Spectroscopy:
  • Characteristic peaks for C-H stretching of the methyl group and the aromatic ring.

  • Peaks corresponding to C=N and C=C stretching vibrations within the pyrimidine ring.

  • C-Br stretching vibrations, typically observed in the lower frequency region of the spectrum.

MS (Mass Spectrometry):
  • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks.

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the data for similar brominated pyrimidine compounds, it should be handled with care.

  • Hazard Statements (Inferred): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation[4].

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, wash the affected area immediately with plenty of water.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and systematic elaboration of the pyrimidine core. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel bioactive molecules. Further research into its specific spectroscopic characterization and the development of optimized synthesis protocols will undoubtedly enhance its utility in the scientific community.

References

  • Bhasin, G., Kumar, A., & Singh, R. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2539. [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for the synthesis of a vast array of functional molecules. Among these, 2,4-Dibromo-5-methylpyrimidine is a key intermediate whose structural integrity is paramount for the successful development of novel compounds. Precise characterization through spectroscopic methods is not merely a quality control step but a fundamental necessity to confirm identity, purity, and structure.

This technical guide provides an in-depth analysis of the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not consolidated in publicly accessible literature, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for researchers. The methodologies and interpretations herein are designed to be a self-validating system, empowering scientists to confidently characterize this important synthetic intermediate.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectroscopic interpretation. The structure of this compound with conventional atom numbering for NMR assignments is presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of purified This compound. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. prep1->prep2 prep3 Ensure complete dissolution, using sonication if necessary. prep2->prep3 acq1 Acquire ¹H NMR spectrum. (16-64 scans) prep3->acq1 acq2 Acquire proton-decoupled ¹³C NMR spectrum. (1024-4096 scans) acq1->acq2 proc1 Apply Fourier transform and phase correction. acq2->proc1 proc2 Calibrate spectra using residual solvent peak. (CDCl₃: ¹H @ 7.26 ppm; ¹³C @ 77.16 ppm) proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra. proc2->proc3

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the aromatic proton and the methyl group protons.

  • C6-H Proton: This lone proton on the pyrimidine ring is expected to appear as a singlet. Its chemical shift will be significantly downfield due to the deshielding effects of the electronegative nitrogen atoms in the aromatic ring. Based on data for similar compounds like 2,4-Dichloro-5-methylpyrimidine, this signal is predicted to be in the range of δ 8.5 - 8.8 ppm . [1]* C5-CH₃ Protons: The three protons of the methyl group will appear as a sharp singlet. This signal will be in the typical alkyl-aromatic region, predicted to be around δ 2.4 - 2.6 ppm . [2]

    Predicted ¹H NMR Data (Solvent: CDCl₃)
    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~ 8.65 Singlet (s) 1H C6–H

    | ~ 2.50 | Singlet (s) | 3H | C5–CH₃ |

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the five unique carbon environments in the molecule. The chemical shifts are heavily influenced by the bromine and nitrogen substituents. [3]

  • C2 and C4: These carbons are directly bonded to bromine and are situated between two nitrogen atoms, leading to a significant downfield shift. They are expected to be the most deshielded carbons in the spectrum, likely appearing in the δ 155 - 165 ppm region. Differentiating between C2 and C4 can be challenging without advanced 2D NMR experiments.

  • C6: This carbon, bonded to a hydrogen atom, will be influenced by the adjacent nitrogen atom (N1) and is predicted to resonate in the region of δ 150 - 158 ppm .

  • C5: The carbon bearing the methyl group and a bromine atom is expected to have a chemical shift in the range of δ 115 - 125 ppm .

  • Methyl Carbon (C7): This carbon will appear furthest upfield, characteristic of an sp³-hybridized carbon, predicted around δ 15 - 20 ppm . [4]

    Predicted ¹³C NMR Data (Solvent: CDCl₃)
    Chemical Shift (δ, ppm) Assignment
    ~ 160.0 C2 / C4
    ~ 158.5 C4 / C2
    ~ 154.0 C6
    ~ 120.0 C5

    | ~ 17.5 | C5–CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a unique "fingerprint."

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, either the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the wavenumbers of major absorption bands.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. [5]* C=N and C=C Stretching: The aromatic ring stretching vibrations (both C=N and C=C) will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. [6]* C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds will be present in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

  • C-Br Stretching: The carbon-bromine stretching vibrations are expected in the fingerprint region, typically between 600 cm⁻¹ and 500 cm⁻¹, and are often weak to moderate in intensity.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100 - 3000Medium-WeakAromatic C–H Stretch
2980 - 2850MediumAliphatic C–H Stretch (CH₃)
1580 - 1540StrongAromatic Ring Stretch (C=N, C=C)
1450 - 1400MediumAromatic Ring Stretch (C=N, C=C)
600 - 500Medium-WeakC–Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization, where the sample is bombarded with a 70 eV electron beam. This method causes ionization and characteristic fragmentation. [7]3. Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio.

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Mass Spectrum: Analysis and Interpretation

The mass spectrum of this compound is particularly distinctive due to the isotopic signature of bromine.

  • Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. [8]Since the molecule contains two bromine atoms, the molecular ion peak will appear as a characteristic cluster of three peaks at M⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. [9] * M⁺ (C₅H₄⁷⁹Br₂N₂): m/z = 250

    • [M+2]⁺ (C₅H₄⁷⁹Br⁸¹BrN₂): m/z = 252

    • [M+4]⁺ (C₅H₄⁸¹Br₂N₂): m/z = 254

    • The exact monoisotopic mass is 249.874 Da. [10]* Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a predictable manner. A primary fragmentation pathway involves the loss of a bromine radical.

G M [C₅H₄Br₂N₂]⁺˙ m/z 250, 252, 254 (Molecular Ion) M_minus_Br [C₅H₄BrN₂]⁺ m/z 171, 173 M->M_minus_Br - •Br M_minus_2Br [C₅H₄N₂]⁺˙ m/z 92 M_minus_Br->M_minus_2Br - •Br M_minus_Br_minus_HCN [C₄H₃BrN]⁺˙ m/z 144, 146 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Plausible EI fragmentation pathway for this compound.

Predicted Mass Spectrometry Data (EI)
m/z (Isotopic Cluster) Relative Intensity Proposed Fragment
250, 252, 254High[M]⁺˙ (Molecular Ion)
171, 173High[M - Br]⁺
144, 146Medium[M - Br - HCN]⁺˙
92Medium[M - 2Br]⁺˙

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a simple two-signal pattern confirming the proton environment, while the ¹³C NMR spectrum identifies the five unique carbon atoms. IR spectroscopy offers a distinct fingerprint based on the vibrational modes of the molecule's functional groups. Finally, mass spectrometry confirms the molecular weight and is distinguished by the characteristic 1:2:1 isotopic pattern of the molecular ion, unequivocally indicating the presence of two bromine atoms. This comprehensive spectroscopic profile serves as an authoritative reference for the validation and quality control of this crucial chemical intermediate.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • ResearchGate. (2018). Gas Chromatography Electron Ionization Mass Spectral Analysis of Thio Analogues of Pyrimidine Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5- bromo-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • Fiveable. (n.d.). 5.1 Principles of IR spectroscopy and molecular vibrations. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 2-METHYL-5-BROMO-4,6-DIHYDROXYPYRIMIDINE. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chengdu Yunyi International Trade Co., Ltd. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). 5-Bromo-2-methylpyrimidine. SpectraBase. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

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Solubility of 2,4-Dibromo-5-methylpyrimidine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dibromo-5-methylpyrimidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a predictive assessment based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it details robust experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. This document is structured to provide not just procedural steps, but also the scientific rationale behind methodological choices, ensuring a deep and practical understanding of solubility determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its solubility in various organic solvents is paramount. This knowledge dictates the choice of reaction media, impacts reaction kinetics and yield, governs the efficiency of purification techniques such as crystallization, and is crucial for the development of stable and bioavailable drug formulations.

This guide is intended to serve as a practical resource for researchers, chemists, and formulation scientists. It will delve into the predicted solubility profile of this compound, provide detailed, field-proven methodologies for its empirical determination, and offer insights into the interpretation of solubility data.

Physicochemical Profile of this compound

To predict the solubility of this compound, it is essential to first understand its molecular structure and key physicochemical properties.

  • Molecular Formula: C₅H₄Br₂N₂[1]

  • Molecular Weight: 251.91 g/mol [1]

  • Structure:

  • Predicted Properties:

    • Boiling Point: 327.0 ± 34.0 °C[1]

    • Density: 2.022 ± 0.06 g/cm³[1]

The presence of two electronegative bromine atoms and two nitrogen atoms within the pyrimidine ring imparts a significant dipole moment to the molecule, rendering it polar. The methyl group is a nonpolar substituent. The overall polarity of the molecule will be a key determinant of its solubility in various organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, AcetoneHighThe high polarity of these solvents can effectively solvate the polar pyrimidine ring and the carbon-bromine bonds through dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can engage in dipole-dipole interactions. While the pyrimidine nitrogens are weak hydrogen bond acceptors, the overall polarity of the solute suggests good compatibility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity and are often good solvents for a wide range of organic compounds, including those with some degree of polarity.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneModerate to LowThe polarity of ethers is lower than that of polar aprotic and protic solvents. Solubility is expected to be moderate in THF and lower in less polar ethers like diethyl ether.
Aromatic Toluene, BenzeneLowThese nonpolar solvents are less likely to effectively solvate the polar this compound molecule.
Aliphatic Hexane, HeptaneVery Low / InsolubleAs nonpolar solvents, they are poor solvents for polar compounds.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data is best obtained through empirical measurement. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.

The Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic (equilibrium) solubility.[2][3][4][5] It involves allowing a saturated solution to reach equilibrium over a prolonged period.

Causality Behind Experimental Choices: The extended incubation time with agitation ensures that the dissolution process reaches a true equilibrium, where the rate of dissolution equals the rate of precipitation.[2][6] This provides a thermodynamically stable and reproducible solubility value.

Self-Validating System: The protocol includes steps for ensuring saturation (presence of excess solid) and verifying equilibrium (consistent concentration over time), making it a self-validating system.

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed vial or flask.[2] The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).[2][5]

    • Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][6]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a chemically compatible syringe filter (e.g., PTFE).[2][6]

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow for Equilibrium Solubility Determination

Equilibrium_Solubility_Workflow A Preparation: Add excess solid to solvent B Equilibration: Agitate at constant temperature (24-72h) A->B Incubation C Phase Separation: Centrifuge or filter B->C Attain Equilibrium D Quantification: Analyze supernatant by HPLC or LC-MS C->D Isolate Saturated Solution E Calculation: Determine solubility D->E Measure Concentration HTS_Solubility_Logic Start High Concentration Stock Solution Concentration_Gradient Create Concentration Gradient in Test Solvents Start->Concentration_Gradient Precipitation Precipitation Occurs Above Solubility Limit Concentration_Gradient->Precipitation Detection Detect Precipitate (e.g., Nephelometry) Precipitation->Detection Solubility_Endpoint Determine Solubility Endpoint Detection->Solubility_Endpoint

Caption: Logical flow of HTS solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related brominated pyridine and pyrimidine compounds are classified as harmful if swallowed, and can cause skin and eye irritation. [8][9][10]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

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  • Experiment: Solubility of Organic & Inorganic Compounds.
  • High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formul
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  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry.
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  • Baluja, S., & Solanki, H. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1011–1017.
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A-Technical Guide to the Reactivity and Stability of C-Br Bonds in 2,4-Dibromo-5-methylpyrimidine: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,4-Dibromo-5-methylpyrimidine is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of diverse compound libraries.[1][2] Its utility stems from the differential reactivity of its two carbon-bromine (C-Br) bonds, which allows for selective, sequential functionalization. This guide provides an in-depth analysis of the electronic factors governing this reactivity, detailed protocols for achieving site-selective reactions, and critical insights into the compound's stability and handling. By understanding the principles outlined herein, researchers can harness the full synthetic potential of this scaffold for the accelerated development of novel therapeutic agents.

The this compound Scaffold: An Introduction

The pyrimidine core is a privileged structure in drug discovery, present in numerous approved drugs for a wide range of diseases, including cancer and infectious diseases.[1] The title compound, this compound, serves as a highly valuable starting material for creating derivatives with diverse biological activities.[3][4]

Structure and Physicochemical Properties

The key to this molecule's utility lies in its electronic structure. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is not uniform, leading to a predictable hierarchy in the reactivity of the attached bromine atoms.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂PubChem
Molecular Weight 251.91 g/mol PubChem
Appearance White to yellow solid[3]
Melting Point 54.2 °C (for 2,3-dibromo-5-methylpyridine)[5]
The Electronic Landscape: Why C-Br Bonds on a Pyrimidine Are Not Created Equal

The regioselectivity of reactions on 2,4-dihalopyrimidines is a well-established phenomenon.[6][7] The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition by a palladium catalyst than the C2 position. This can be attributed to two main factors:

  • Resonance Stabilization: The intermediate formed during a nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance. The negative charge can be delocalized onto both ring nitrogen atoms, whereas attack at C2 allows delocalization primarily onto only one nitrogen.[8]

  • Inductive Effects: The C4 position is para to one ring nitrogen and ortho to the other, experiencing a strong electron-withdrawing effect. The C2 position is situated between both nitrogens, but the proximity of two nitrogen lone pairs can create some electronic repulsion for an incoming nucleophile.[8]

The methyl group at the C5 position exerts a mild electron-donating effect, which can slightly modulate the reactivity of the adjacent C4 position, but it does not override the inherent C4 preference.

Caption: Electronic landscape of the pyrimidine core.

The Hierarchy of Reactivity: Selectively Targeting C4 and C2

The ability to perform sequential, site-selective reactions is the most powerful feature of this scaffold. The general rule is that reactions occur preferentially at the C4 position under milder conditions.[6][9]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classic and cost-effective method for introducing nitrogen, oxygen, and sulfur nucleophiles. The reaction proceeds readily at the C4 position, often at or slightly above room temperature, leaving the C2-Br bond intact.

This protocol describes a general procedure for the selective reaction of an aniline derivative at the C4 position.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine (e.g., a substituted aniline, 1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 1.5 eq), to scavenge the HBr generated during the reaction.[1]

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from 25 °C to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-bromo-4-(amino)-5-methylpyrimidine product by flash column chromatography.

Causality: The use of a mild base like DIPEA and controlled temperature ensures that the reaction occurs selectively at the more activated C4 position without promoting unwanted side reactions or substitution at C2.[1]

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds with a broader range of substrates, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable.[10][11]

The Suzuki-Miyaura reaction is a robust method for creating C(aryl)-C(aryl) bonds. With this compound, this reaction is highly regioselective for the C4 position, especially at lower temperatures and with standard catalysts like Pd(PPh₃)₄.[12]

G start This compound reagents Aryl Boronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents  + conditions Microwave Irradiation ~100-120°C, 15 min reagents->conditions product 4-Aryl-2-bromo-5-methylpyrimidine conditions->product next_step Further Functionalization at C2 (e.g., Suzuki, Buchwald-Hartwig, SNAr) product->next_step

Caption: Workflow for selective C4 Suzuki coupling.

Microwave irradiation can significantly accelerate the reaction, providing the C4-arylated product in excellent yields with very short reaction times.[12]

  • Vessel Preparation: To a microwave-safe vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), a base such as K₂CO₃ (2.0 eq), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 15 minutes).[12]

  • Workup and Purification: After cooling, perform a standard aqueous workup as described in Protocol 1. Purify the product via column chromatography.

Causality: The extremely low catalyst loading and short reaction time are advantages of the microwave-assisted procedure.[12] The selectivity for C4 is driven by the favored oxidative addition of palladium into the more electrophilic C4-Br bond.[13]

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, including less nucleophilic amines and amides.[10][14] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

ParameterCondition for C4-SelectivityRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common, effective Pd(0) precursors.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Facilitates oxidative addition and reductive elimination.[15]
Base Strong, non-nucleophilic (e.g., KOt-Bu, Cs₂CO₃)Essential for deprotonating the amine and catalyst turnover.[16]
Temperature 80-110 °CProvides thermal energy for the catalytic cycle while maintaining selectivity.
Overriding Selectivity: Targeting the C2 Position

Functionalizing the C2 position typically requires that the C4 position has already been substituted. The newly introduced group at C4 electronically modifies the ring, and more forcing conditions (higher temperatures, different catalyst systems) are then used to react the remaining C2-Br bond.

However, recent breakthroughs have shown that C2-selectivity can be achieved directly on 2,4-dihalopyrimidines using specialized catalyst systems, such as palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[9] This remains a specialized area and stands in contrast to the ~1500 previously reported cross-couplings that favor C4.[9] For most practical applications, a sequential C4-then-C2 approach is standard.

Stability and Handling Considerations

  • Thermal Stability: Brominated aromatic compounds are generally stable at room temperature. However, prolonged exposure to high temperatures (e.g., >150 °C) can lead to decomposition.[17] In the context of reactions, temperatures should be carefully controlled to prevent unwanted side reactions like debromination.

  • Chemical Stability: The compound is stable to many standard organic reagents but can be sensitive to strong reducing agents, which can cause hydrodehalogenation. It is also sensitive to strong bases at elevated temperatures.

  • Storage: this compound should be stored in a cool, dry, dark place under an inert atmosphere to prevent slow degradation over time.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 2,4,5-trisubstituted pyrimidine core is a well-known scaffold for potent and selective kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptors (FGFR).[2] The synthetic strategy often relies on the differential reactivity of a dibromo-pyrimidine intermediate.

G A 2,4-Dibromo- 5-methylpyrimidine B Step 1: C4-SNAr (e.g., with 2,6-dichloroaniline) A->B C Intermediate 1 (C4-Anilino, C2-Bromo) B->C D Step 2: C2-Coupling (e.g., Suzuki with acrylamide boronate) C->D E Final Product (FGFR Inhibitor Scaffold) D->E

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This pathway demonstrates the power of the scaffold:

  • Step 1 (C4-SNAr): A substituted aniline is selectively installed at the C4 position under mild conditions.[1]

  • Step 2 (C2-Coupling): The remaining C2-bromo group is then subjected to a palladium-catalyzed Suzuki coupling to introduce a different fragment, completing the core structure of the drug candidate.[2]

Conclusion

This compound is a testament to the power of strategic halogenation in synthetic design. Its predictable and hierarchical C-Br bond reactivity allows for the controlled, sequential introduction of diverse functional groups. By mastering the principles of SNAr and palladium-catalyzed cross-coupling reactions outlined in this guide, researchers in drug discovery can efficiently navigate chemical space and construct complex molecular architectures, paving the way for the next generation of pyrimidine-based therapeutics.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Online] Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 17(1), 136–139.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Handy, S. T., & Anderson, K. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Synlett, 2010(15), 2333-2335.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online] Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Izquierdo, J. G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11497.
  • Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(1), 172-205.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Online] Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link]

  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Online] Available at: [Link]

  • National Institutes of Health. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Online] Available at: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Online] Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 219-226.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Online] Available at: [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Online] Available at: [Link]

  • Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Online] Available at: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Online] Available at: [Link]

  • National Institutes of Health. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Online] Available at: [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Online] Available at: [Link]

  • National Institutes of Health. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Online] Available at: [Link]

  • Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • National Institutes of Health. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. [Online] Available at: [Link]

  • National Institutes of Health. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. [Online] Available at: [Link]

  • National Institutes of Health. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. [Online] Available at: [Link]

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Review of literature for 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1] Among the vast array of pyrimidine derivatives, this compound stands out as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its two reactive bromine atoms at the C2 and C4 positions, differentiated by their electronic environment, offer a platform for selective functionalization, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
Appearance Off-white to pale yellow solidBased on similar brominated pyrimidines.
Boiling Point ~327 °CPredicted value.[2]
Density ~2.02 g/cm³Predicted value.[2]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF).Insoluble in water.
Spectroscopic Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound, which are crucial for its identification and characterization.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra of this compound in CDCl₃ are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~8.4SingletH6
~2.5Singlet-CH₃
¹³C ~160SingletC4
~158SingletC2
~155SingletC6
~120SingletC5
~18Singlet-CH₃

Rationale for Predictions: The single aromatic proton at the C6 position is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum due to the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine atom. The methyl protons will also be a singlet in the upfield region. In the ¹³C NMR spectrum, the carbon atoms bonded to bromine (C2 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3][4]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-CH₃)
~1550-1450StrongC=C and C=N stretching vibrations of the pyrimidine ring
~1200-1000StrongC-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3][5] For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Expected Molecular Ion (M⁺): A cluster of peaks around m/z 250, 252, and 254 in an approximate 1:2:1 ratio.

  • Key Fragmentation Pathways: Loss of a bromine atom, followed by the loss of HCN or the methyl group.

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is based on the general principles of converting dihydroxypyrimidines to dichloropyrimidines, followed by a halogen exchange reaction, or direct bromination.

Step 1: Chlorination of 5-Methyluracil to 2,4-Dichloro-5-methylpyrimidine

The conversion of the dihydroxy pyrimidine to the dichloro derivative is a standard transformation.

  • Materials: 5-methyluracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst), Ice, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 5-methyluracil to an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-methylpyrimidine.

Step 2: Conversion of 2,4-Dichloro-5-methylpyrimidine to this compound

A halogen exchange reaction can be employed, although direct bromination of 5-methyluracil is also a viable route. A more direct approach involves the use of a brominating agent like phosphorus oxybromide (POBr₃).

  • Materials: 5-methyluracil, Phosphorus oxybromide (POBr₃), Ice, Dichloromethane (DCM).

  • Procedure:

    • In a Schlenk flask, combine 5-methyluracil and an excess of phosphorus oxybromide.

    • Heat the mixture to 125 °C for 4-5 hours.[6]

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Neutralize the mixture with a solid base like sodium carbonate.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product 5-Methyluracil 5-Methyluracil Bromination Bromination with POBr₃ 5-Methyluracil->Bromination Target This compound Bromination->Target

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Regioselectivity

The synthetic utility of this compound lies in the differential reactivity of the two bromine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. This regioselectivity is attributed to the greater electron deficiency at C4, induced by the two nitrogen atoms of the pyrimidine ring.

A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated that the displacement of the halogen occurs preferentially at the C4 position.[7] This provides strong evidence for the higher reactivity of the C4 position in 2,4-dihalo-5-methylpyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is widely used in the synthesis of biaryls and other conjugated systems.[8][9][10] For this compound, a regioselective Suzuki coupling can be achieved, typically at the more reactive C4 position under standard conditions.

Suzuki_Coupling Start This compound Reagents Arylboronic Acid Pd(0) Catalyst, Base Start->Reagents 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Product 4-Aryl-2-bromo-5-methylpyrimidine Reagents->Product

Caption: Regioselective Suzuki-Miyaura coupling at the C4 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to proceed with high regioselectivity at the C4 position.

  • Experimental Insight: The choice of phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reaction with a wider range of amines and can influence the regioselectivity.[14]

Applications in Drug Discovery

The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[16][17]

This compound serves as an ideal starting material for the synthesis of libraries of potential kinase inhibitors. The selective functionalization of the C4 and C2 positions allows for the systematic exploration of the structure-activity relationship (SAR).

Drug_Discovery_Workflow Start This compound Step1 Selective C4 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 4-Aryl-2-bromo-5-methylpyrimidine Step1->Intermediate Step2 C2 Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Final Library of 2,4,5-Trisubstituted Pyrimidine Derivatives Step2->Final Screening Biological Screening (Kinase Assays) Final->Screening

Caption: General workflow for the synthesis of kinase inhibitors.

The amino group at the C4 or C2 position can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[15] The substituent at the other position can be varied to optimize interactions with other parts of the active site, thereby improving potency and selectivity.

Safety and Handling

Table 4: Hazard Identification and Precautionary Measures (based on analogous compounds)

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Skin Corrosion/Irritation Causes skin irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined regioselectivity in nucleophilic substitution and cross-coupling reactions allows for the controlled and predictable synthesis of complex 2,4,5-trisubstituted pyrimidines. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage the unique chemical properties of this important building block in their scientific endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative molecules with significant biological activity.

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  • ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025-06-28).
  • YouTube.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23).
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  • NIH. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
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  • NIH. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
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A Technical Guide to 2,4-Dibromo-5-methylpyrimidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and the Strategic Value of 2,4-Dibromo-5-methylpyrimidine

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1] Its versatile chemistry and biological relevance make it a privileged starting point for drug discovery campaigns targeting a wide range of diseases, from cancers to infectious and neurological disorders.[2]

Within this class of heterocycles, this compound (CAS No. 494194-61-5) emerges as a highly valuable and versatile building block. Its structure is strategically designed for facile, selective diversification. The two bromine atoms at the C2 and C4 positions offer orthogonal handles for a variety of cross-coupling reactions, while the methyl group at C5 provides a steric and electronic anchor that can influence molecular conformation and target binding. This guide provides an in-depth analysis of the physicochemical properties, synthesis, commercial availability, and synthetic applications of this key intermediate for researchers, chemists, and drug development professionals.

Section 1: Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and analysis of analogous compounds.

Properties Summary

The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 494194-61-5[3]
Molecular Formula C₅H₄Br₂N₂[3]
Molecular Weight 251.91 g/mol [3]
Appearance White to off-white solid (predicted)N/A
Melting Point Not available (solid at room temp.)N/A
Boiling Point 327.0 ± 34.0 °C (Predicted)N/A
Density 2.022 ± 0.06 g/cm³ (Predicted)N/A
SMILES Cc1cncc(Br)nc1BrN/A
Predicted Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. The following profile outlines the expected data for this compound.[4][5]

  • ¹H NMR (Proton NMR): The spectrum is expected to be simple, featuring two key signals.

    • A singlet for the C6 proton, anticipated to appear significantly downfield (δ ≈ 8.5-8.8 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the electronegative bromine at C4.

    • A singlet for the C5 methyl protons, expected in the upfield region (δ ≈ 2.3-2.6 ppm).

  • ¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display five distinct signals.

    • C2 & C4: These carbons, directly bonded to bromine and nitrogen, will be the most downfield, likely in the δ ≈ 155-165 ppm range. The C-Br bond will cause significant deshielding.

    • C6: This methine carbon is expected around δ ≈ 150-155 ppm.

    • C5: The carbon bearing the methyl group will be more shielded, predicted to be in the δ ≈ 115-125 ppm region.

    • Methyl Carbon: The methyl carbon itself will be the most upfield signal, anticipated around δ ≈ 15-20 ppm.

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%) will result in a triplet cluster for the molecular ion peak:

    • [M]⁺ at m/z ≈ 250 (¹²C₅¹H₄⁷⁹Br₂¹⁴N₂)

    • [M+2]⁺ at m/z ≈ 252 (containing one ⁷⁹Br and one ⁸¹Br)

    • [M+4]⁺ at m/z ≈ 254 (containing two ⁸¹Br atoms)

    • The relative intensity of this cluster will be approximately 1:2:1.

Experimental Protocol: Spectroscopic Characterization

This protocol provides a self-validating system for confirming the identity and purity of this compound.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H and ¹³C NMR Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, use a standard pulse sequence. Set the spectral width to cover 0-12 ppm. Acquire 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A longer acquisition time and more scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Mass Spectrometry Data Acquisition:

    • Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Infuse the sample and acquire the spectrum, ensuring the mass range covers at least m/z 50-300 to observe the molecular ion cluster and potential fragments.

Section 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for custom applications or large-scale needs. A robust and logical synthetic route proceeds from the readily available starting material, 5-methyluracil (also known as thymine).

Proposed Synthetic Workflow

The conversion involves a two-step process: the di-bromination of the pyrimidine ring, which is an electrophilic halogenation, followed by the conversion of the resulting intermediate to the target compound. A more direct and common laboratory method involves the direct conversion of the dihydroxy pyrimidine (uracil) to the dibromo derivative using a brominating/dehydrating agent like phosphorus oxybromide (POBr₃).

G cluster_0 Step 1: Bromination & Dehydration cluster_1 Step 2: Work-up & Purification Start 5-Methyluracil (Thymine) Reagent1 Phosphorus Oxybromide (POBr₃) Heat (e.g., 100-120 °C) Product This compound Reagent1->Product Reaction Workup Aqueous Work-up (e.g., Ice water, NaHCO₃ wash) Product->Workup Quenching Extraction Organic Extraction (e.g., Ethyl Acetate or DCM) Workup->Extraction Purify Purification (Recrystallization or Column Chromatography) Extraction->Purify Final Pure Product Purify->Final

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Causality: 5-Methyluracil exists in a keto-enol tautomerism, with the di-keto form predominating. However, the enol form is susceptible to reaction with phosphorus oxybromide. POBr₃ acts as both a brominating agent and a powerful dehydrating agent, replacing the hydroxyl groups of the di-enol tautomer with bromine atoms to form the aromatic pyrimidine ring. The reaction is driven by the formation of stable phosphorus byproducts.

Methodology: This protocol is a representative procedure and should be optimized and performed by qualified personnel under appropriate safety conditions.

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

    • Charge the flask with 5-methyluracil (1.0 eq).

    • Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq). The reagent is corrosive and moisture-sensitive.

    • Note: This reaction is often performed neat or with a high-boiling inert solvent like N,N-dimethylaniline.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker with stirring. This step is highly exothermic and will release HBr gas; extreme caution is required.

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure this compound.

Section 3: Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically on a research scale (grams to kilograms). When sourcing this intermediate, researchers should prioritize suppliers who provide a certificate of analysis (CoA) with purity confirmed by NMR or HPLC.

Representative Supplier List

The following table provides a non-exhaustive list of vendors who list this compound in their catalogs. Pricing and availability are subject to change.

SupplierProduct Number (Example)PurityAvailable Quantities
Amadis Chemical A1087324≥97%25g, Bulk Inquiry
Aaron Chemicals LLC AR00E82JNot SpecifiedInquire
BLD Pharm BD154030≥95%1g, 5g, 25g
abcr GmbH AB52839095%Inquire
ECHO CHEMICAL CO., LTD. ADB3325279001Not Specified1g

Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any specific supplier.[3][6]

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms, which allows for selective and sequential functionalization.

Expertise Insight: The C4 position of the pyrimidine ring is generally more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SₙAr) than the C2 position. Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C2-Br bond can sometimes be more reactive. This differential reactivity is a powerful tool, enabling chemists to introduce one substituent at one position, and then a different one at the other, leading to highly complex and diverse molecular architectures from a single starting material.

G cluster_0 Selective Functionalization Pathways cluster_1 Scaffold This compound PathA Reaction A (e.g., SₙAr at C4) Scaffold->PathA PathC Reaction C (e.g., Suzuki at C2) Scaffold->PathC IntermediateA 4-Substituted-2-bromo-5-methylpyrimidine PathA->IntermediateA PathB Reaction B (e.g., Suzuki at C2) IntermediateA->PathB ProductAB 2,4-Disubstituted Product A-B PathB->ProductAB IntermediateC 2-Substituted-4-bromo-5-methylpyrimidine PathC->IntermediateC PathD Reaction D (e.g., Buchwald at C4) IntermediateC->PathD ProductCD 2,4-Disubstituted Product C-D PathD->ProductCD

Caption: Synthetic utility of the scaffold for generating diverse derivatives.

This building block is particularly relevant for the synthesis of kinase inhibitors. Many potent inhibitors feature a substituted pyrimidine core that occupies the adenine-binding pocket of the kinase enzyme. For example, 2,4,5-trisubstituted pyrimidine derivatives have been successfully developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in non-small cell lung cancer. The 2,4-dibromo intermediate is an ideal precursor for accessing such trisubstituted analogues.

Section 5: Safety, Handling, and Storage

As with most halogenated heterocyclic compounds, this compound should be handled with care by trained personnel. The following information is synthesized from safety data sheets of structurally related compounds.

Hazard Identification and Precautionary Measures
Hazard ClassGHS PictogramSignal WordHazard Statements (H) & Precautionary Statements (P)
Acute Toxicity GHS07WarningH302+H312: Harmful if swallowed or in contact with skin. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.
Skin Irritation GHS07WarningH315: Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage GHS05DangerH318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
Handling and Storage
  • Handling: Always handle this compound inside a certified chemical fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid generating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

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  • Chengdu Yunyi International Trade Co., Ltd. (n.d.). 2,4-DIBROMO-5-NITROPYRIDINE. Retrieved from [Link]

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  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 1372096-33-7 2,4-Dibromo-5-fluoropyrimidine. Retrieved from [Link]

  • Hidayah, N., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Chemical Register. (n.d.). 4,5-Dibromo-3,6-dihydro-2-methyl-3,6-dioxo-1(2H)-pyridazineacetic acid (CAS No. 1809395-84-3) Suppliers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(9), 13578–13608. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1-25. Retrieved from [Link]

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  • Wu, Y., et al. (2015). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry, 58(5), 5907–5925. Retrieved from [Link]

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A Technical Guide to the Initial Toxicity Screening of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting the initial toxicity screening of the novel chemical entity, 2,4-Dibromo-5-methylpyrimidine. As a crucial first step in the drug discovery and development pipeline, robust and reliable toxicity assessment is paramount. This document outlines a multi-tiered approach, commencing with in silico predictive modeling, followed by a suite of in vitro assays to evaluate cytotoxicity and genotoxicity. The methodologies detailed herein are designed to provide a foundational understanding of the compound's potential hazards, enabling informed decision-making for further preclinical development. The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition during preclinical and clinical development. A primary contributor to this failure is unforeseen toxicity. Therefore, the early identification of potential toxic liabilities is not merely a regulatory requirement but a critical strategic component of modern drug development. Integrating toxicity screening at the initial stages allows for the early termination of unsuitable candidates, thereby conserving valuable time and resources.[1]

This guide focuses on this compound, a heterocyclic compound with potential applications in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer properties.[2][3] However, their structural alerts also necessitate a thorough toxicological evaluation. This document will detail a logical, tiered approach to assess the cytotoxic and genotoxic potential of this compound.

Tier 1: In Silico Toxicity Prediction

Before embarking on resource-intensive experimental assays, in silico (computer-based) modeling provides a rapid and cost-effective preliminary assessment of a compound's potential toxicity.[4][5] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict toxicological endpoints based on the chemical structure of the molecule.[4][6][7]

Rationale and Approach

The core principle of in silico toxicology is that the biological activity of a chemical is intrinsically linked to its structure. By comparing the structural features of this compound to large databases of compounds with known toxicological profiles, we can generate predictions for a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[4]

Recommended In Silico Tools

A suite of computational models should be employed to enhance the confidence of the predictions.[5] This may include both expert rule-based systems and statistical-based models.[5]

  • ToxiM: A tool for predicting molecular toxicity, aqueous solubility, and permeability.[6][8]

  • admetSAR: A freely available tool for predicting various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8]

  • MolToxPred: A machine learning-based tool for predicting the potential toxicity of small molecules.[7]

Tier 2: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound elicits a toxic effect on cultured cells.[9] These assays provide quantitative data, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%.[9]

Experimental Workflow for Cytotoxicity Testing

The general workflow for assessing the in vitro cytotoxicity of a novel compound is a multi-step process that involves cell culture, compound treatment, and viability assessment.[10]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis CellCulture Cancer Cell Line Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding Treatment Treatment with Serial Dilutions CellSeeding->Treatment CompoundPrep Test Compound Stock Solution Prep CompoundPrep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Assay Procedure (e.g., MTT, LDH) Incubation->Assay Absorbance Absorbance Measurement Assay->Absorbance Analysis Calculation of % Cell Viability Absorbance->Analysis IC50 IC50 Value Determination Analysis->IC50 Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Strains Salmonella Strains (e.g., TA98, TA100) Mix Combine Strains, S9 Mix (+/-), and Test Compound Strains->Mix S9_Mix S9 Metabolic Activation Mix S9_Mix->Mix Test_Compound This compound (Serial Dilutions) Test_Compound->Mix Top_Agar Add to Molten Top Agar Mix->Top_Agar Plate Pour onto Minimal Glucose Agar Plates Top_Agar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare Result Determine Mutagenic Potential Compare->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to identify substances that cause chromosomal damage. [11]It detects both clastogens (agents that cause structural chromosome aberrations) and aneugens (agents that cause numerical chromosome aberrations). [11]Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [11][12] Step-by-Step Protocol for the In Vitro Micronucleus Assay: [12][13][14][15]

  • Cell Culture: Use appropriate mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with at least three concentrations of this compound for a defined period (e.g., 3-6 hours with S9, and 24 hours without S9). [13]3. Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored. [12][14][16]4. Cell Harvesting and Fixation: Harvest the cells by centrifugation and fix them using a methanol/acetic acid solution. [12][14]5. Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a DNA-specific stain, such as Giemsa or a fluorescent dye. [13]6. Microscopic Analysis: Score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei. [12][14]A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. [13]

Conclusion and Forward-Looking Strategy

The initial toxicity screening strategy outlined in this guide provides a robust and efficient framework for evaluating the potential hazards of this compound. By integrating in silico predictions with a well-defined battery of in vitro cytotoxicity and genotoxicity assays, researchers can make informed decisions about the continued development of this compound. The results from these initial studies are crucial for identifying potential liabilities early in the drug discovery process, ultimately contributing to the development of safer and more effective therapeutic agents. A negative finding in these assays would provide a strong rationale for advancing the compound to more comprehensive preclinical toxicology studies. Conversely, a positive finding would necessitate further investigation into the mechanism of toxicity or consideration of structural modifications to mitigate the observed effects.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
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  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • In Vitro Cytotoxicity Assays of Novel Compounds. (2025). Benchchem.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Mammalian Cell In Vitro Micronucleus Assay.
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  • Human cell based High-throughput Genotoxicity Screening Assay. Anthem Biosciences.
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  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017).
  • Genetic Toxicology. Pharmaron.
  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. (2019). PubMed.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2017). Frontiers in Pharmacology.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace.
  • In Silico Toxicity Prediction. PozeSCAF.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI.
  • The Ames Test. University of California, Irvine.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Exploring In Silico Modeling: Applic
  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). Pharmacological Reports.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • SAFETY D
  • In vitro cytotoxicity assay of anilinopyrimidine derivatives... (n.d.).
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  • View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
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  • Aldrich 274372 - SAFETY D
  • Safety D
  • 5-Bromo-4-methylpyrimidine. PubChem.
  • 2-Bromo-5-methylpyrimidine. PubChem.
  • 5-Bromo-4-methylpyrimidin-2-amine. PubChem.
  • 2-Bromo-4-methylpyrimidine. PubChem.

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Methodological & Application

Application Note & Protocol Guide: Strategic Functionalization of 2,4-Dibromo-5-methylpyrimidine via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Methylpyrimidine Core

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the structural core of numerous therapeutic agents across a vast range of biological targets, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Its nitrogen atoms provide key hydrogen bonding points, and its aromatic nature allows for diverse π-stacking interactions within biological receptors. The compound 2,4-Dibromo-5-methylpyrimidine serves as a highly versatile and strategic building block for the synthesis of complex pharmaceutical intermediates. The two bromine atoms offer distinct reactive handles for sequential, site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura coupling is a paramount tool for carbon-carbon bond formation due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[4][5] This guide provides a detailed exploration of the Suzuki coupling using this compound, focusing on the mechanistic principles that govern regioselectivity and offering robust protocols for its application in research and drug development.

Mechanistic Insights: The Key to Regioselective Coupling

The power of using a dihalogenated substrate like this compound lies in the ability to control which position reacts first. In nearly all standard Suzuki coupling conditions, the reaction proceeds with high selectivity at the C4 position over the C2 position.[6][7][8] This preference is fundamental to synthetic strategy and is rooted in the electronic properties of the pyrimidine ring.

The Suzuki-Miyaura Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9]

  • Oxidative Addition: The active Pd(0) species inserts into the most reactive carbon-bromine bond (C4-Br) of the pyrimidine ring, forming a Pd(II) intermediate. This is typically the rate-determining step and dictates the regioselectivity.

  • Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Aryl R¹-Pd(II)L₂-Br (Intermediate B) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L₂-R² (Intermediate E) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² Reactant1 This compound (R¹-Br) Reactant1->OxAdd Reactant2 Arylboronic Acid (R²-B(OH)₂) Reactant2->Transmetal caption Fig. 1: The Suzuki-Miyaura catalytic cycle. Sequential_Coupling Start 2,4-Dibromo- 5-methylpyrimidine Step1 Suzuki Coupling 1 (Arylboronic Acid A, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C) Start->Step1 Workup1 Work-up & Purification Step1->Workup1 Intermediate 2-Bromo-4-Aryl(A)- 5-methylpyrimidine Step2 Suzuki Coupling 2 (Arylboronic Acid B, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 110°C) Intermediate->Step2 Workup1->Intermediate Workup2 Final Work-up & Purification Step2->Workup2 Final 2-Aryl(B)-4-Aryl(A)- 5-methylpyrimidine Workup2->Final caption Fig. 2: Workflow for sequential Suzuki coupling.

Sources

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylpyrimidines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper(I) salts, proceeds under mild conditions and demonstrates remarkable functional group tolerance.[1][3] These features have established it as an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of alkyne moieties onto this heterocycle via the Sonogashira reaction provides a versatile handle for further elaboration, enabling the construction of novel molecular architectures with potential biological activity. Specifically, 2,4-Dibromo-5-methylpyrimidine serves as a valuable starting material for the synthesis of di-substituted pyrimidines, offering two distinct reaction sites for sequential or selective functionalization.

This application note provides a detailed guide to the Sonogashira cross-coupling of this compound, addressing key considerations such as regioselectivity, reaction optimization, and providing step-by-step protocols for both mono- and di-alkynylation.

Understanding the Reaction Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.

    • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylpyrimidine product and regenerate the Pd(0) catalyst.[2]

  • Copper Cycle:

    • Acid-Base Reaction: The terminal alkyne reacts with a base (typically an amine) and the copper(I) salt to form a copper(I) acetylide intermediate. This species is then transferred to the palladium cycle.[5]

Copper-Free Sonogashira: Variations of the Sonogashira reaction that omit the copper co-catalyst have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and to simplify purification.[5][6][7] In these systems, the base is crucial for the deprotonation of the alkyne, which can then coordinate to the palladium center.[2]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide H-C≡CR', Base Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation Enters Pd Cycle ArX 2,4-Dibromo-5- methylpyrimidine ArX->OxAdd

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Key Consideration: Regioselectivity in Dihalopyrimidines

The primary challenge in the Sonogashira coupling of this compound is controlling the regioselectivity. The two bromine atoms at the C2 and C4 positions exhibit different reactivities due to the electronic effects of the pyrimidine ring nitrogens.

  • Electronic Effects: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, leading to a more electron-deficient character at the C2 and C4 positions. This generally enhances their reactivity towards oxidative addition.

  • Reactivity Order: In dihalopyrimidines, the C4 position is often more reactive than the C2 position in palladium-catalyzed cross-coupling reactions. This is attributed to a combination of electronic and steric factors. For similar dihaloheterocycles, selective coupling often occurs at the more electrophilic site.[2] The reactivity of halides in Sonogashira coupling generally follows the trend: I > OTf > Br >> Cl.[8][9]

By carefully controlling the reaction stoichiometry and conditions, it is possible to achieve either selective mono-alkynylation, primarily at the C4 position, or exhaustive di-alkynylation.

Experimental Protocols

Protocol 1: Selective Mono-alkynylation at the C4-Position

This protocol aims to selectively couple a terminal alkyne at the more reactive C4 position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Reaction Setup:

experimental_workflow start Start reagents Add Reagents to Schlenk Flask (Substrate, Pd Catalyst, CuI) start->reagents atmosphere Establish Inert Atmosphere (Cycle N₂/Vacuum) reagents->atmosphere solvent_base Add Degassed Solvent and Base atmosphere->solvent_base alkyne Add Terminal Alkyne (via syringe) solvent_base->alkyne reaction Stir at Room Temp (or gentle heat) alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification end Characterize Product purification->end

Sources

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-dibromo-5-methylpyrimidine. This substrate presents a unique challenge and opportunity in regioselective synthesis, as the differential reactivity of the C2 and C4 positions can be modulated through careful selection of catalytic systems. This document offers an in-depth analysis of the mechanistic principles governing this selectivity, practical guidance for experimental design, and step-by-step protocols for achieving mono-amination at either the C4 or C2 position. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules, particularly those leveraging substituted pyrimidines as key building blocks.

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution (SNAr) or Ullmann condensation, including milder reaction conditions and broader functional group tolerance.[1][2]

The specific substrate, this compound, is a valuable precursor for the synthesis of diverse molecular libraries. The ability to selectively functionalize either the C2 or C4 position through amination opens avenues for the rapid generation of novel compounds with distinct biological activities and material properties. This guide will explore the nuanced interplay of electronic and steric factors that dictate the regiochemical outcome of the Buchwald-Hartwig amination on this di-substituted pyrimidine.

Mechanistic Insights into Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

For this compound, the regioselectivity of the initial oxidative addition step is the primary determinant of the final product distribution. The two bromine atoms at the C2 and C4 positions exhibit different reactivities based on the electronic properties of the pyrimidine ring.

In classical nucleophilic aromatic substitution (SNAr), the C4 position of a pyrimidine ring is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][3][4] This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, where the charge can be delocalized onto both ring nitrogens.[3][4]

However, the Buchwald-Hartwig amination is not an SNAr reaction, and the regioselectivity of the oxidative addition of the Pd(0) catalyst to the C-Br bond can be influenced by a combination of factors:

  • Electronic Effects: The inherent electronic deficiency at the C4 position can favor oxidative addition at this site.

  • Steric Hindrance: The steric environment around the C2 and C4 positions, influenced by the 5-methyl group and the chosen palladium ligand, can play a crucial role. Bulky ligands may favor reaction at the less sterically hindered position.

  • Ligand Effects: The choice of phosphine ligand is critical in tuning the reactivity and selectivity of the palladium catalyst.[5][6] Bulky, electron-rich ligands can significantly alter the steric and electronic properties of the catalyst, leading to a reversal of the "intrinsic" reactivity of the substrate. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols, challenging the conventional C4 selectivity.[7]

By judiciously selecting the palladium precursor, ligand, base, and solvent, it is possible to steer the amination to selectively occur at either the C4 or C2 position.

Visualization of the Reaction Pathway

The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Ar-X Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)(NHR2)L_n]X Amine_Coord->PdII_Amine_complex R2NH Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)(NR2)L_n Deprotonation->PdII_Amido_complex Base Reductive_Elim Reductive Elimination PdII_Amido_complex->Reductive_Elim Reductive_Elim->Pd0 Regeneration of Pd(0) Product Ar-NR2 Reductive_Elim->Product Product

Caption: General Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols provide starting points for achieving regioselective mono-amination of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific amines.

Protocol for Selective C4-Amination

This protocol is designed to favor amination at the more electronically activated C4 position, which is the typical site of nucleophilic attack on 2,4-dihalopyrimidines. The use of a less sterically demanding ligand system is often effective.

Reaction Scheme:

C4-Selective Amination cluster_reactants Reactants cluster_products Product This compound This compound plus1 + arrow Pd Catalyst Ligand, Base Solvent, Heat Amine R-NH2 4-amino-2-bromo-5-methylpyrimidine product_label 4-(R-amino)-2-bromo- 5-methylpyrimidine

Caption: C4-Selective Buchwald-Hartwig Amination.

Materials and Reagents:

  • This compound

  • Amine (e.g., aniline, morpholine, or a primary/secondary aliphatic amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and dppf (0.04 equiv).

  • Reagent Addition: Add the amine (1.1 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-2-bromo-5-methylpyrimidine.

Protocol for Selective C2-Amination

Achieving selectivity for the C2 position often requires overcoming the intrinsic preference for C4 reaction. This can be accomplished by employing a bulky ligand that sterically hinders approach to the C4 position, thereby favoring oxidative addition at C2. Highly active, sterically demanding biarylphosphine ligands are often suitable for this purpose.

Reaction Scheme:

C2-Selective Amination cluster_reactants Reactants cluster_products Product This compound This compound plus1 + arrow Pd Pre-catalyst Bulky Ligand, Base Solvent, Heat Amine R-NH2 product_label 2-(R-amino)-4-bromo- 5-methylpyrimidine

Caption: C2-Selective Buchwald-Hartwig Amination.

Materials and Reagents:

  • This compound

  • Amine (e.g., aniline, morpholine, or a primary/secondary aliphatic amine)

  • A suitable palladium pre-catalyst such as [Pd(cinnamyl)Cl]₂ or a G3/G4 Buchwald pre-catalyst

  • A bulky biarylphosphine ligand such as XPhos or RuPhos

  • A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or tert-butanol

  • Anhydrous, degassed reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (0.01-0.03 equiv) and the bulky biarylphosphine ligand (0.015-0.045 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (1.5-2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane or tert-butanol to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-amino-4-bromo-5-methylpyrimidine.

Summary of Reaction Parameters for Regiocontrol

The following table summarizes the key parameters and their expected influence on the regioselectivity of the Buchwald-Hartwig amination of this compound.

ParameterCondition for C4-SelectivityCondition for C2-SelectivityRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Buchwald Pre-catalysts (G3/G4)Pre-catalysts often provide more active and defined catalytic species.
Ligand Less bulky phosphines (e.g., dppf)Bulky biarylphosphines (e.g., XPhos, RuPhos)Bulky ligands can sterically block the C4 position, favoring reaction at C2.[6]
Base Strong, sterically hindered bases (e.g., NaOtBu)Strong, non-coordinating bases (e.g., LiHMDS, Cs₂CO₃)The choice of base can influence catalyst activity and stability.
Solvent Aprotic, non-polar solvents (e.g., toluene, dioxane)Polar aprotic solvents (e.g., dioxane, t-butanol)Solvent can affect the solubility of reagents and the stability of intermediates.
Temperature 80-100 °C100-120 °CHigher temperatures may be required to overcome the activation barrier for C2 amination.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or reaction time. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.

  • Poor Regioselectivity: A mixture of C2 and C4 aminated products indicates that the chosen conditions are not sufficiently selective. For C4 selectivity, ensure the ligand is not overly bulky. For C2 selectivity, a bulkier ligand or a different pre-catalyst may be required.

  • Byproduct Formation: Hydrodehalogenation (replacement of a bromine with a hydrogen) can be a competing side reaction. This is often minimized by using appropriate ligands and ensuring the reaction is not heated for an excessively long time after completion.

  • Double Amination: At higher temperatures or with prolonged reaction times, diarylation can occur. Using a slight excess of the di-bromo pyrimidine relative to the amine can help to mitigate this.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful synthetic tool that allows for the regioselective introduction of an amino group at either the C2 or C4 position. By understanding the interplay of electronic and steric effects and by carefully selecting the palladium catalyst, ligand, base, and solvent, chemists can control the reaction outcome with a high degree of precision. The protocols and guidelines presented in this application note provide a robust starting point for the synthesis of a wide array of selectively functionalized pyrimidine derivatives, thereby facilitating advances in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Dorel, R. & Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129 (2019). [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Institutes of Health. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • C4‐selective amination of pyridines. ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. MDPI. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. ResearchGate. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. ResearchGate. [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]

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Synthesis of Potent Kinase Inhibitors from 2,4-Dibromo-5-methylpyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2,4-Dibromo-5-methylpyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for the design of potent and selective inhibitors. Among the various functionalized pyrimidines, this compound stands out as a versatile and strategically important starting material. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for sequential and regioselective introduction of diverse chemical moieties, enabling the rapid generation of libraries of potential kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted-5-methylpyrimidine-based kinase inhibitors, leveraging palladium-catalyzed cross-coupling reactions.

Strategic Synthesis: A Stepwise Approach to Kinase Inhibitor Scaffolds

The synthesis of 2,4-disubstituted-5-methylpyrimidine-based kinase inhibitors from this compound typically follows a sequential cross-coupling strategy. This approach takes advantage of the inherently different reactivity of the two bromine atoms on the pyrimidine ring. The bromine at the C4 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine at the C2 position. This differential reactivity allows for a controlled, stepwise introduction of substituents.

The overall synthetic workflow can be visualized as a two-step process:

  • First Cross-Coupling (C4-Position): A Suzuki-Miyaura coupling reaction is typically employed to introduce an aryl or heteroaryl group at the more reactive C4 position.

  • Second Cross-Coupling (C2-Position): A Buchwald-Hartwig amination reaction is then used to install an amino group, often an arylamine, at the C2 position.

This sequential approach provides a modular and flexible strategy for creating a diverse range of kinase inhibitors with distinct substitution patterns at the C2 and C4 positions, allowing for fine-tuning of their biological activity and selectivity.

Caption: General synthetic workflow for kinase inhibitors.

Part 1: Suzuki-Miyaura Coupling at the C4-Position

The first step in the synthesis involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C4 position of this compound. The choice of catalyst, base, and solvent is crucial for achieving high yield and selectivity.

Protocol 1: Synthesis of 2-Bromo-4-(4-methoxyphenyl)-5-methylpyrimidine

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting pyrimidine).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-bromo-4-(4-methoxyphenyl)-5-methylpyrimidine.

Part 2: Buchwald-Hartwig Amination at the C2-Position

With the C4 position functionalized, the next step is the introduction of an amine at the C2 position via a Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of kinase inhibitors.

Protocol 2: Synthesis of N-(3-ethynylphenyl)-4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine

This protocol details the Buchwald-Hartwig amination of the intermediate from Protocol 1.

Materials:

  • 2-Bromo-4-(4-methoxyphenyl)-5-methylpyrimidine

  • 3-Ethynylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube, add 2-bromo-4-(4-methoxyphenyl)-5-methylpyrimidine (1.0 eq), 3-ethynylaniline (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Characterization and Biological Evaluation

The synthesized compounds should be thoroughly characterized using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity.

Following characterization, the kinase inhibitory activity of the synthesized compounds can be evaluated using in vitro kinase assays. A variety of commercially available kits and services can be used to determine the IC₅₀ values against a panel of kinases.

Table 1: Representative Kinase Inhibitory Activity of 5-Methylpyrimidine-Based Inhibitors
Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound A Aurora A<200[1][2]
Compound B CDK20.7 - 0.8[3]
Compound C PAK10.33[4][5]
Compound D CDK423.59[6]
Compound E EGFR91[7]
Compound F Src740[8]

Note: The IC₅₀ values presented are for representative compounds from the literature with a 5-methylpyrimidine or related pyrimidine core and may not be directly derived from this compound.

Signaling Pathways and the Role of Kinase Inhibitors

The synthesized kinase inhibitors can target various signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF PAK PAK RAS->PAK MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors PAK->MEK Apoptosis_Regulation Apoptosis Regulation PAK->Apoptosis_Regulation CDK_cyclin CDK/Cyclin Complexes Cell_Cycle_Progression Cell Cycle Progression CDK_cyclin->Cell_Cycle_Progression Aurora Aurora Kinases Aurora->Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression Transcription_Factors->Apoptosis_Regulation Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->MEK Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR Inhibitor->PAK Inhibitor->CDK_cyclin Inhibitor->Aurora

Caption: Simplified overview of kinase signaling pathways targeted by inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of potent kinase inhibitors. The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust and flexible synthetic strategy. The protocols and information presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on the 2,4-disubstituted-5-methylpyrimidine scaffold, contributing to the development of new therapeutic agents for various diseases.

References

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. ([Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. ([Link])

  • Synthesis and Biological Evaluation of 5-Methylpyrimidine Derivatives as Dual Inhibitors of EGFR and Src for Cancer Treatment. Molecules. ([Link])

  • Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry. ([Link])

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. ([Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. ([Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. ([Link])

  • Buchwald–Hartwig amination. Wikipedia. ([Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. ([Link])

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. ([Link])

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. ([Link])

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

  • Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. Bioorganic Chemistry. ([Link])

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. ([Link])

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. ([Link])

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Molecular Sciences. ([Link])

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Application Notes & Protocols: Regioselective Monofunctionalization of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,4-dihalo-5-methylpyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of complex molecular architectures. The presence of two distinct bromine atoms at the C2 and C4 positions offers a unique opportunity for sequential and regioselective functionalization. However, harnessing this potential requires a nuanced understanding of the pyrimidine ring's electronic properties and the careful selection of reaction conditions to control which bromine atom reacts.

This guide provides an in-depth analysis and detailed protocols for the selective monofunctionalization of 2,4-dibromo-5-methylpyrimidine. We will move beyond simple procedural lists to explain the underlying chemical principles that govern regioselectivity. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for synthesizing specific 2- or 4-substituted-bromopyrimidine derivatives.

Part 1: The Chemical Rationale—Understanding Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character dictates the reactivity of the C2 and C4 positions, making them susceptible to different modes of chemical transformation.

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This is because the negative charge in the intermediate (Meisenheimer complex) formed during an attack at C4 can be delocalized onto one of the ring nitrogens, a stabilizing effect not as pronounced for an attack at C2.[1][2][3][4]

  • Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig aminations, the regioselectivity is more complex. While the inherent electronics still play a role, the outcome is often dictated by the catalyst system. The structure of the palladium precatalyst and, most critically, the choice of ligand can override the intrinsic reactivity, enabling selective functionalization at either C2 or C4.[5][6] For instance, bulky N-heterocyclic carbene ligands have been shown to uniquely favor C2-selective cross-coupling in some 2,4-dihalopyrimidine systems.[5]

  • Metal-Halogen Exchange: Lithiation followed by an electrophilic quench can also be regioselective. The outcome depends on factors like the base used, temperature, and the potential for rearrangement. A notable side reaction in such systems is the "halogen dance," where a halogen atom migrates to a different position on the ring after the initial metalation.[7][8][9][10]

Caption: Regioselectivity map for this compound.

Part 2: Protocol for Selective C4-Amination via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a robust palladium-catalyzed reaction for forming C-N bonds.[11][12] By carefully selecting the ligand and reaction conditions, high selectivity for the more reactive C4 position can be achieved. This protocol provides a general method that can be adapted for various primary and secondary amines.

Experimental Protocol

Materials:

  • This compound

  • Amine of choice (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-amino-2-bromo-5-methylpyrimidine product.

Data & Expected Outcome
ParameterValueRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) precatalyst for cross-coupling reactions.[11]
Ligand XantphosA bulky, electron-rich biaryl phosphine ligand known to promote efficient C-N bond formation.[13]
Base NaOt-BuA strong, non-nucleophilic base essential for deprotonating the amine and catalyst turnover.[14]
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction temperature.
Temperature 100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Expected Yield 70-90%Yields are typical for this type of transformation but may vary based on the specific amine used.

Part 3: Protocol for Selective C2-Iodination via Metal-Halogen Exchange

To functionalize the C2 position, a different strategy is required that circumvents the inherent preference for C4 reactivity. Low-temperature lithium-halogen exchange can selectively activate one bromine, which can then be "quenched" with an electrophile. This protocol details a selective lithiation followed by quenching with iodine to install a more reactive handle for subsequent reactions like Suzuki couplings.

Experimental Protocol

Materials:

  • This compound

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Reaction Setup: To the reaction flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 equiv) dropwise via syringe, maintaining the internal temperature at or below -75 °C. Stir the resulting solution at -78 °C for 30-60 minutes. The selectivity of this step is highly dependent on precise temperature control.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 equiv) in anhydrous THF. Slowly add this iodine solution to the lithiated pyrimidine solution at -78 °C.

  • Warming & Quenching: After the addition is complete, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain 4-bromo-2-iodo-5-methylpyrimidine.

start 1. Dissolve Substrate in Anhydrous THF cool 2. Cool to -78 °C start->cool lithiate 3. Add n-BuLi Dropwise (Maintain T < -75 °C) cool->lithiate stir 4. Stir for 30-60 min at -78 °C lithiate->stir quench 5. Add Iodine Solution at -78 °C stir->quench warm 6. Warm to RT & Quench with Na₂S₂O₃ (aq) quench->warm extract 7. Extraction & Drying warm->extract purify 8. Purification extract->purify

Caption: Workflow for selective C2-Iodination via lithiation.

Causality and Troubleshooting
  • Why -78 °C? The lithiation reaction is extremely fast and often kinetically controlled. Low temperatures are critical to prevent side reactions, such as the aforementioned "halogen dance" rearrangement or attack at the C4 position.[8]

  • Problem: Low Yield/Mixture of Products: This is often due to temperature fluctuations during the n-BuLi addition. Ensure slow, dropwise addition and efficient stirring. Another cause could be moisture in the reaction; ensure all glassware is oven-dried and solvents are anhydrous.

  • Problem: Halogen Dance: If rearranged products are observed, it may indicate that the lithiated intermediate is not stable under the reaction conditions. Shorter stirring times before the quench may be beneficial. Using a different base, such as Lithium diisopropylamide (LDA), could also alter the selectivity.[15][16]

Conclusion

The selective monofunctionalization of this compound is a synthetically valuable transformation that grants access to a diverse range of substituted pyrimidine building blocks. The regiochemical outcome is not arbitrary but is governed by a delicate interplay of the substrate's electronic properties and the chosen reaction mechanism. Nucleophilic aromatic substitution and certain palladium-catalyzed couplings tend to favor the electronically preferential C4 position. In contrast, kinetically controlled metal-halogen exchange at cryogenic temperatures provides a reliable pathway to functionalize the C2 position. By understanding these underlying principles, researchers can rationally design synthetic routes to achieve their desired molecular targets with high precision and efficiency.

References

  • Title: Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine Source: Benchchem URL
  • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines Source: American Chemical Society URL
  • Title: A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines Source: PubMed URL
  • Title: Regioselective Thiolation of 2,4-Dihalopyrimidines Source: ResearchGate URL
  • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Source: HETEROCYCLES, Vol. 65, No.
  • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL
  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Publications - Organic Letters URL
  • Title: Halogen dance rearrangement Source: Wikipedia URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL
  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines Source: PMC - NIH URL
  • Title: Halogen Dance Reaction and its Application in Organic Synthesis Source: Bentham Science URL
  • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Title: Recent progress of halogen-dance reactions in heterocycles.
  • Title: Aromatic Nucleophilic Substitution Source: Dalal Institute URL
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL
  • Title: 2-Bromo-5-iodo-4-methylpyrimidine Source: Chemsrc URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Title: Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI URL
  • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange Source: Arkivoc URL

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The Strategic Utility of 2,4-Dibromo-5-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Within the vast landscape of pyrimidine-based building blocks, 2,4-Dibromo-5-methylpyrimidine emerges as a particularly strategic intermediate for the synthesis of novel drug candidates. The differential reactivity of the two bromine atoms at the C2 and C4 positions, coupled with the electronic influence of the C5-methyl group, provides a versatile platform for the controlled and sequential introduction of diverse functionalities. This allows for the systematic exploration of chemical space in the pursuit of potent and selective modulators of biological targets.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors and antiviral agents. It offers detailed, field-proven protocols for key synthetic transformations, insights into the principles of reactivity that govern its use, and a framework for its analytical characterization.

Core Principles of Reactivity: Navigating Selective Functionalization

The synthetic utility of this compound is fundamentally dictated by the differential reactivity of the bromine atoms at the C2 and C4 positions. The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[4] Furthermore, the carbon-bromine bonds are amenable to transformation via transition metal-catalyzed cross-coupling reactions.

Generally, in 2,4-dihalopyrimidines, the C4 position is more activated towards nucleophilic attack and oxidative addition by palladium catalysts than the C2 position.[5] This inherent preference for C4-functionalization is a critical consideration in synthetic design. However, recent advances in catalysis have demonstrated that this selectivity can be inverted, providing access to C2-functionalized pyrimidines.[5]

The C5-methyl group, being weakly electron-donating, subtly influences the electronic properties of the pyrimidine ring, which can affect reaction rates and regioselectivity.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, with numerous approved drugs featuring this core.[7] this compound serves as an excellent starting point for the synthesis of 2,4,5-trisubstituted pyrimidine libraries, which have shown promise as potent kinase inhibitors.[8]

The general strategy involves the sequential displacement of the two bromine atoms to introduce functionalities that can interact with specific residues within the ATP-binding pocket of the target kinase. For example, a common approach is to introduce a hinge-binding motif at one position and a larger, solvent-front-directed group at another.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitors

A typical synthetic route to a 2,4,5-trisubstituted pyrimidine-based kinase inhibitor library from this compound would involve a two-step process:

  • Initial C4-Functionalization: Leveraging the higher reactivity of the C4-bromo position, an initial cross-coupling or nucleophilic substitution reaction is performed to introduce the first point of diversity.

  • Subsequent C2-Functionalization: The remaining C2-bromo position is then functionalized in a second step, allowing for the introduction of a different substituent.

This stepwise approach enables the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Application in Antiviral Drug Development

The pyrimidine scaffold is also a key component of many antiviral drugs, including nucleoside analogues that interfere with viral replication.[9][10] Non-nucleoside pyrimidine derivatives have also emerged as potent inhibitors of various viral enzymes and entry processes.[8][11] this compound can be utilized to construct novel antiviral agents by introducing pharmacophores known to interact with viral targets.

For instance, the synthesis of pyrimidines bearing amino and aryl substituents has led to the discovery of potent inhibitors of viruses such as HIV and Zika virus.[8][12] The ability to readily diversify the 2 and 4 positions of the pyrimidine ring makes this compound a valuable tool in the search for new antiviral therapies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C4-Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[13][14] In the case of this compound, the reaction with an arylboronic acid typically proceeds with high selectivity at the more reactive C4 position.[15][16]

Reaction Scheme:

Suzuki_Miyaura_C4 reactant1 This compound reagents Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 85-95 °C reactant1->reagents reactant2 ArB(OH)₂ reactant2->reagents product 2-Bromo-4-aryl-5-methylpyrimidine reagents->product

Caption: Suzuki-Miyaura coupling at the C4-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 2.5 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the reaction mixture at 85-95 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid2-Bromo-5-methyl-4-phenylpyrimidine80-90
4-Methoxyphenylboronic acid2-Bromo-4-(4-methoxyphenyl)-5-methylpyrimidine85-95
3-Pyridylboronic acid2-Bromo-5-methyl-4-(pyridin-3-yl)pyrimidine75-85
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[17][18] Similar to the Suzuki-Miyaura coupling, this reaction typically occurs with high selectivity at the C4 position of this compound.

Reaction Scheme:

Buchwald_Hartwig_C4 reactant1 This compound reagents Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 100-110 °C reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 2-Bromo-N-R¹,N-R²-5-methylpyrimidin-4-amine reagents->product

Caption: Buchwald-Hartwig amination at the C4-position.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.04 eq)

  • Xantphos (0.04 - 0.08 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, cesium carbonate, and the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Under the inert atmosphere, add anhydrous toluene followed by the amine.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

AmineProductExpected Yield (%)
Morpholine4-(2-Bromo-5-methylpyrimidin-4-yl)morpholine75-85
AnilineN-(2-Bromo-5-methylpyrimidin-4-yl)aniline70-80
BenzylamineN-Benzyl-2-bromo-5-methylpyrimidin-4-amine70-85
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C4 position.[4] This reaction provides a metal-free alternative for introducing heteroatom nucleophiles.

Reaction Scheme:

SNAr_C4 reactant1 This compound reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP), 80-120 °C reactant1->reagents reactant2 Nu-H reactant2->reagents product 2-Bromo-4-Nu-5-methylpyrimidine reagents->product analytical_workflow start Synthesized Compound tlc_lcms TLC/LC-MS (Reaction Monitoring & Initial Purity) start->tlc_lcms purification Purification (Column Chromatography/Recrystallization) tlc_lcms->purification hplc HPLC (Purity Assessment) purification->hplc nmr ¹H & ¹³C NMR (Structural Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms final Characterized Compound hplc->final nmr->final ms->final

Sources

Application Note: A Step-by-Step Guide to Stille Coupling with 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Pyrimidine Diversity for Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antiretroviral drugs.[1] The ability to precisely functionalize this heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, provide a powerful and versatile tool for this purpose.[2][3]

The Stille reaction, first extensively developed by John Kenneth Stille, creates carbon-carbon bonds by coupling an organostannane (organotin) reagent with an organic halide or pseudohalide.[2][4] Its key advantages lie in the stability and functional group tolerance of the organostannane reagents, which are generally stable to air and moisture, often obviating the need for protecting groups.[4][5][6] This robustness makes the Stille reaction particularly suitable for complex molecule synthesis in the later stages of a synthetic route.[7][8]

This guide provides a detailed protocol and practical insights for utilizing 2,4-Dibromo-5-methylpyrimidine as a key building block in Stille coupling reactions. This difunctionalized substrate allows for selective and sequential couplings, enabling the synthesis of diverse 2,4-disubstituted pyrimidine libraries critical for structure-activity relationship (SAR) studies.

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition (R¹-X) trans_intermediate [R¹-Pd(II)L₂(R²)]⁺ (Transmetalation Intermediate) oa_complex->trans_intermediate Transmetalation (R²-SnR₃) re_complex R¹-Pd(II)L₂-R² trans_intermediate->re_complex - SnR₃X re_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) re_complex->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active 14-electron Pd(0) catalyst reacts with the organic halide (in this case, this compound), inserting itself into the carbon-bromine bond. This forms a square planar 16-electron Pd(II) intermediate.[6][9]

  • Transmetalation: The organostannane reagent (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium complex. This is often the rate-determining step of the cycle.[2][5] The addition of copper(I) salts can sometimes accelerate this step.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Site Selectivity with this compound

For dihalogenated pyrimidines, cross-coupling reactions generally favor reaction at the C4 position over the C2 position.[1] This enhanced reactivity at C4 is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to oxidative addition. This inherent selectivity allows for a controlled, stepwise functionalization of the pyrimidine core.

Critical Safety Protocol: Handling Organotin Reagents

Trustworthiness is paramount. Organotin compounds are highly toxic and pose significant health risks through all routes of exposure, including inhalation, ingestion, and skin contact.[11][12] They can affect the central nervous system, and their toxicity is greatest for compounds with three or four alkyl groups attached to the tin atom.[11] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving organotin reagents must be performed in a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove used), and chemical splash goggles at all times.

  • Handling: Use syringes and needles for transferring liquid organotin reagents from Sure/Seal™ bottles to minimize exposure.[12] Work on a disposable bench liner to contain potential spills.

  • Waste Disposal: All contaminated materials (syringes, needles, glassware, gloves) must be considered hazardous waste. Quench residual organotin reagents and reaction byproducts as described in the workup procedure before disposal according to institutional guidelines.[11][12] Never work alone when handling these compounds.[12]

Experimental Protocol: Selective Monocoupling at the C4-Position

This protocol describes a general procedure for the selective Stille coupling at the C4-position of this compound with a generic organostannane, (Aryl/Vinyl)-SnBu₃.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard Supplier---
Organostannane (e.g., Tributyl(vinyl)tin)≥97%Standard SupplierHandle with extreme care.
Tetrakis(triphenylphosphine)palladium(0)99%Standard SupplierPd(PPh₃)₄ is air-sensitive.
Anhydrous Toluene (or Dioxane/DMF)DriSolv® or equivalentStandard SupplierMust be thoroughly degassed.
Potassium Fluoride (KF)AnhydrousStandard SupplierFor workup.
Celite® 545---Standard SupplierFor filtration.
Ethyl Acetate, HexanesHPLC GradeStandard SupplierFor chromatography.
Schlenk flask or reaction vial------Must be flame-dried.
Inert Gas SupplyArgon or Nitrogen------

Step-by-Step Methodology

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Flame-dry Schlenk flask and cool under Argon prep2 Add Pyrimidine (1.0 eq), Pd Catalyst (2-5 mol%) prep1->prep2 prep3 Evacuate and backfill with Argon (3x) prep2->prep3 react1 Add degassed anhydrous solvent via syringe prep3->react1 react2 Add Organostannane (1.1 eq) via syringe react1->react2 react3 Heat reaction (80-110 °C) and stir react2->react3 react4 Monitor by TLC/LC-MS (typically 4-24h) react3->react4 workup1 Cool to RT, dilute with Ethyl Acetate react4->workup1 workup2 Wash with saturated aqueous KF (2x) workup1->workup2 workup3 Filter through Celite® if precipitate forms workup2->workup3 workup4 Wash with brine, dry (Na₂SO₄), concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: General experimental workflow for the Stille coupling reaction.

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

    • Add anhydrous, degassed toluene (or another suitable solvent like DMF or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the pyrimidine.[14]

    • Add the organostannane reagent (1.1 - 1.2 equiv.) to the reaction mixture via syringe.[13]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup and Tin Removal:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Crucial Step: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 30 minutes.[14] This step precipitates the toxic tributyltin bromide byproduct as insoluble and more easily handled tributyltin fluoride (Bu₃SnF).[15][16]

    • A gelatinous precipitate may form. If so, filter the entire mixture through a pad of Celite®. Wash the pad thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash again with saturated aqueous KF, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 4-substituted-2-bromo-5-methylpyrimidine.

Optimization and Troubleshooting

The success of a Stille coupling can be sensitive to several parameters. The following tables provide guidance for optimizing the reaction and troubleshooting common issues.

Key Reaction Parameters for Optimization
ParameterOptionsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligand, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common starting point.[13] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[9] For challenging couplings, catalyst screening is essential.
Ligand PPh₃, P(2-furyl)₃, AsPh₃, XPhosTriphenylphosphine (PPh₃) is standard. Electron-rich, bulky ligands like XPhos can accelerate the reaction, especially for less reactive halides.[3][17] Triphenylarsine (AsPh₃) can also enhance reactivity.[13]
Solvent Toluene, Dioxane, DMF, NMPToluene and dioxane are common non-polar aprotic solvents. DMF is a polar aprotic solvent that can sometimes increase reaction rates but may require higher purification effort. Ensure the solvent is anhydrous.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions like catalyst decomposition or loss of selectivity. Start around 100-110 °C for bromides.
Additive CuI (catalytic or stoichiometric)Copper(I) iodide can significantly accelerate the rate-limiting transmetalation step, especially for less reactive organostannanes.[10]
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent (O₂ present).3. Reagents or solvent not anhydrous.4. Reaction temperature too low.1. Use fresh catalyst from a new bottle or stored under inert gas.2. Ensure thorough degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for >30 min).3. Use freshly dried solvents and reagents.4. Increase temperature in 10 °C increments.
Stannane Homocoupling 1. Presence of oxygen.2. Reaction of stannane with Pd(II) precatalyst.1. Improve inert atmosphere technique and degassing.2. This is a known side reaction; optimization of other parameters (catalyst, ligand, temperature) can minimize it.[2]
Difficult Removal of Tin Byproducts 1. Incomplete precipitation with KF.2. Byproduct is soluble in the organic phase.1. Increase stirring time with KF solution (1-2 hours), use multiple washes, or gently heat during the wash.2. After the KF wash, perform a standard silica gel column. The tin fluorides are often much less mobile than the desired product.[5]
Low Selectivity (Reaction at C2) 1. High reaction temperature.2. Steric hindrance at C4 from the incoming organostannane.1. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.2. This is less common but possible. Screening different ligands may alter the selectivity profile.

Strategy for Sequential Di-substitution

The true power of this compound lies in its potential for sequential functionalization to create 2,4-disubstituted products. After the initial selective coupling at C4, the resulting 4-substituted-2-bromo-5-methylpyrimidine can be subjected to a second cross-coupling reaction.

Sequential_Coupling start 2,4-Dibromo- 5-methylpyrimidine intermediate 4-R¹-2-Bromo- 5-methylpyrimidine start->intermediate Stille Coupling 1 (R¹-SnBu₃) Milder Conditions final 4-R¹-2-R²- 5-methylpyrimidine intermediate->final Stille Coupling 2 (R²-SnBu₃) Forcing Conditions

Caption: Strategy for sequential Stille coupling on the pyrimidine core.

Generally, the C2-Br bond is less reactive than the C4-Br bond, partly due to electronic deactivation from the newly introduced C4-substituent. Therefore, the second coupling typically requires more forcing conditions:

  • Higher Temperatures: Often >120 °C.

  • Different Catalyst/Ligand System: A more active catalyst system, potentially using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), may be necessary to achieve efficient oxidative addition at the C2 position.

  • Longer Reaction Times: The second step is expected to be slower than the first.

By employing two different organostannane reagents (R¹-SnBu₃ and R²-SnBu₃) in a stepwise manner, this approach provides a clear and efficient pathway to complex and diverse pyrimidine derivatives for drug discovery programs.

References

Application Notes and Protocols for the Strategic Functionalization of the C5-Methyl Group of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents. 2,4-Dibromo-5-methylpyrimidine is a particularly valuable, albeit underutilized, building block. Its di-bromo substitution offers two distinct reaction sites for conventional cross-coupling reactions, while the C5-methyl group presents a unique handle for further molecular elaboration. The strategic functionalization of this methyl group opens a gateway to novel chemical space, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This guide provides a comprehensive overview of the key strategies for the chemical modification of the C5-methyl group of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Part 1: Activating the C5-Methyl Group: Benzylic Bromination

The initial and most critical step in harnessing the synthetic potential of the C5-methyl group is its conversion to a more reactive species. Benzylic bromination, a free-radical halogenation, is the method of choice for this transformation. The electron-withdrawing nature of the di-brominated pyrimidine ring enhances the stability of the benzylic radical intermediate, facilitating a selective reaction at the methyl group.

Mechanism of Action: The Wohl-Ziegler Bromination

The Wohl-Ziegler bromination utilizes N-bromosuccinimide (NBS) as a source of bromine radicals in low concentration, which is crucial to prevent competing electrophilic addition to the pyrimidine ring.[1][2] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.[3]

The process unfolds in three key stages:

  • Initiation: The radical initiator decomposes to form initial radicals, which then abstract a bromine atom from NBS to generate a bromine radical.

  • Propagation: The bromine radical abstracts a hydrogen atom from the C5-methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in equilibrium with NBS) to yield the desired 2,4-dibromo-5-(bromomethyl)pyrimidine and a new bromine radical, continuing the chain reaction.

  • Termination: The reaction concludes when radicals combine.

Figure 1: Simplified workflow of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of 2,4-Dibromo-5-(bromomethyl)pyrimidine

This protocol is adapted from established procedures for benzylic bromination of similar electron-deficient heterocycles.[3][4]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile or 1,2-dichloroethane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the starting material in CCl₄ (or an alternative solvent).

  • Add NBS (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Flush the flask with an inert gas and heat the mixture to reflux (for CCl₄, this is approximately 77°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,4-dibromo-5-(bromomethyl)pyrimidine.

Trustworthiness Check: The progress of the reaction can be visually monitored; as the reaction proceeds, the denser NBS is consumed and the less dense succinimide byproduct floats to the surface.[1]

Parameter Value Rationale
Solvent CCl₄, AcetonitrileCCl₄ is traditional but toxic; acetonitrile is a common, less hazardous alternative.
Initiator AIBN, Benzoyl PeroxideStandard radical initiators for this transformation.
Temperature RefluxProvides the necessary energy for homolytic cleavage of the initiator.
Stoichiometry NBS (1.1 equiv)A slight excess ensures complete conversion of the starting material.

Table 1: Key parameters for the benzylic bromination of this compound.

Part 2: Oxidation to the Aldehyde: A Gateway to Further Functionalization

The C5-methyl group can also be oxidized to the corresponding aldehyde, 2,4-dibromo-5-formylpyrimidine. This transformation provides a valuable electrophilic handle for a variety of subsequent reactions, including reductive aminations and Wittig reactions.

Oxidation Strategy: Selenium Dioxide or Manganese Dioxide

For the oxidation of activated methyl groups on heterocyclic systems, selenium dioxide (SeO₂) or activated manganese dioxide (MnO₂) are commonly employed reagents. The choice of oxidant depends on the substrate and desired selectivity.

Oxidation_Workflow Start 2,4-Dibromo- 5-methylpyrimidine Oxidation Oxidation (SeO₂ or MnO₂) Start->Oxidation Product 2,4-Dibromo- 5-formylpyrimidine Oxidation->Product Further_Reactions Further Functionalization (e.g., Reductive Amination, Wittig) Product->Further_Reactions

Figure 2: Workflow for the oxidation of the C5-methyl group.

Experimental Protocol: Synthesis of 2,4-Dibromo-5-formylpyrimidine (Conceptual)

This protocol is a conceptual adaptation based on standard oxidation procedures for similar substrates, as direct literature for this specific transformation is scarce.

Materials:

  • This compound

  • Selenium dioxide (SeO₂) or activated Manganese dioxide (MnO₂)

  • Dioxane or other suitable high-boiling solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in dioxane.

  • Add SeO₂ (1.1 equiv) or a larger excess of activated MnO₂.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the selenium or manganese byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 3: Carbon-Carbon Bond Formation via Palladium-Catalyzed Cross-Coupling

The synthesized 2,4-dibromo-5-(bromomethyl)pyrimidine is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and vinyl moieties at the C5-position. The C(sp³)-Br bond of the bromomethyl group is generally more reactive in these couplings than the C(sp²)-Br bonds on the pyrimidine ring, allowing for selective functionalization.

Suzuki Coupling: Arylation of the C5-Position

The Suzuki coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]

Suzuki_Coupling Start 2,4-Dibromo-5- (bromomethyl)pyrimidine Catalyst Pd Catalyst + Base Start->Catalyst Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst Product 2,4-Dibromo-5- (arylmethyl)pyrimidine Catalyst->Product

Figure 3: General scheme for the Suzuki coupling at the C5-bromomethyl position.

Experimental Protocol: Suzuki Coupling of 2,4-Dibromo-5-(bromomethyl)pyrimidine

This protocol is based on established methods for the Suzuki coupling of benzylic bromides.[6]

Materials:

  • 2,4-Dibromo-5-(bromomethyl)pyrimidine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2,4-dibromo-5-(bromomethyl)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Coupling Partner Typical Catalyst Typical Base Typical Solvent Expected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterGood to Excellent
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DioxaneGood to Excellent
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterModerate to Good

Table 2: Representative conditions for Suzuki coupling reactions.

Sonogashira and Heck Couplings: Introduction of Alkynyl and Vinyl Groups

Similar to the Suzuki coupling, the Sonogashira and Heck reactions can be employed to introduce alkynyl and vinyl groups, respectively, at the C5-position.[7][8]

  • Sonogashira Coupling: Reacts 2,4-dibromo-5-(bromomethyl)pyrimidine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[7]

  • Heck Coupling: Reacts 2,4-dibromo-5-(bromomethyl)pyrimidine with an alkene in the presence of a palladium catalyst and a base.[8]

The experimental setups for these reactions are analogous to the Suzuki coupling, with appropriate modifications of the coupling partner and catalytic system.

Conclusion and Future Outlook

The functionalization of the C5-methyl group of this compound provides a powerful platform for the synthesis of novel and diverse pyrimidine derivatives. The protocols outlined in this guide, based on established and reliable chemical transformations, offer a strategic roadmap for researchers in drug discovery and materials science. The sequential functionalization of the C5-side chain followed by selective cross-coupling at the C2 and C4 positions of the pyrimidine ring opens up a vast, unexplored chemical space, paving the way for the development of next-generation therapeutics and functional materials.

References

  • American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • Semantic Scholar. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]

  • ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • YouTube. (2022). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. [Link]

  • PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Google Patents. (n.d.). Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
  • ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

  • ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • PubMed. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. [Link]

  • Bentham Science. (2025). Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. [Link]

Sources

Troubleshooting & Optimization

Improving yields in 2,4-Dibromo-5-methylpyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Yields and Overcoming Challenges in Cross-Coupling Reactions

Welcome to the technical support center for 2,4-Dibromo-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and detailed protocols for common cross-coupling reactions involving this versatile building block. As Senior Application Scientists, we synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of your experiments.

Part 1: Understanding the Substrate: The Reactivity of this compound

Before diving into troubleshooting, it's crucial to understand the inherent reactivity of the substrate. This compound features two bromine atoms at electronically distinct positions. The C4 position is generally more susceptible to oxidative addition by a palladium catalyst than the C2 position. This inherent difference in reactivity is the foundation for achieving regioselective functionalization.

  • C4-Position: More electron-deficient due to the influence of both adjacent nitrogen atoms, making the C4-Br bond weaker and more reactive towards Pd(0) insertion. Most standard cross-coupling conditions will favor reaction at this site.[1][2]

  • C2-Position: Situated between two nitrogen atoms, its reactivity can be influenced by chelation to the metal center, but it is typically the less reactive site. Selective coupling at C2 often requires specialized ligands or reaction conditions that invert the conventional selectivity.[3][4][5][6][7]

This guide will primarily focus on achieving high yields for selective C4-coupling and then address common issues that arise during these transformations.

Part 2: General Troubleshooting & FAQs for Cross-Coupling Reactions

This section addresses broad issues applicable to various cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig, etc.) with this compound.

FAQ 1: My reaction shows low or no conversion of the starting material. What are the primary causes?

Low or no conversion is a common issue that can often be traced back to catalyst activity or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, forming inactive catalytic species.[8][9]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands. These ligands sterically shield the palladium center, preventing inhibitory coordination from the pyrimidine nitrogen and promoting the desired catalytic cycle.[2][9]

  • Inactive Catalyst Precursor: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be inefficient.

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald palladacycle) that rapidly generates the active Pd(0) species upon exposure to the base.[10]

  • Poor Solubility: If your starting materials or intermediates are not fully dissolved at the reaction temperature, the reaction will be sluggish and incomplete.[11]

    • Solution: Screen different solvents or solvent mixtures. For Suzuki couplings, polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are effective.[1][12][13] Ensure vigorous stirring throughout the reaction.

  • Insufficient Base Strength or Inappropriate Base: The base plays a critical role in the transmetalation step of many cross-coupling reactions.[8][14]

    • Solution: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ often provide better results than weaker bases like Na₂CO₃.[12][14] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[15]

Diagram: General Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process for low-conversion reactions.

G start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents catalyst_inhibition Potential Catalyst Inhibition (Pyrimidine Coordination) check_catalyst->catalyst_inhibition inactive_precatalyst Inefficient Pd(0) Generation check_catalyst->inactive_precatalyst solubility Poor Solubility check_conditions->solubility base_issue Suboptimal Base check_conditions->base_issue reagent_decomp Reagent Decomposition (e.g., Boronic Acid) check_reagents->reagent_decomp solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) catalyst_inhibition->solution_ligand solution_catalyst Use Pd(0) Source or Modern Pre-catalyst inactive_precatalyst->solution_catalyst solution_solvent Screen Solvents/Co-solvents (Dioxane/H2O, Toluene, DMF) solubility->solution_solvent solution_base Screen Stronger Bases (K3PO4, Cs2CO3, NaOtBu) base_issue->solution_base solution_reagent Use Fresh Reagents; Use Boronic Esters/Trifluoroborates reagent_decomp->solution_reagent

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

FAQ 2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

The most common byproducts are from homocoupling of the coupling partner (e.g., boronic acid) and dehalogenation of the starting material.

1. Boronic Acid Homocoupling (in Suzuki Reactions)

This side reaction forms a symmetrical biaryl from two molecules of your boronic acid, consuming your reagent and complicating purification.[16]

  • Primary Cause (Oxygen): The presence of oxygen can facilitate the oxidation of the boronic acid or interfere with the catalytic cycle, leading to homocoupling.[17][18]

    • Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Primary Cause (Pd(II)-Mediated): If you are using a Pd(II) precatalyst, it can react stoichiometrically with two molecules of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[16][18][19]

    • Solution: Minimize the concentration of "free" Pd(II) at the start of the reaction. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can mitigate this. Alternatively, adding a mild reducing agent can help rapidly convert Pd(II) to Pd(0).[18]

2. Dehalogenation (Hydrodehalogenation)

This process replaces one of the bromine atoms with a hydrogen, resulting in 2-bromo-5-methylpyrimidine or 4-bromo-5-methylpyrimidine.

  • Primary Cause: This can occur through various pathways, often involving a hydride source (which can be the solvent, base, or impurities like water) and a palladium-hydride intermediate.[20][21] It is a known side reaction in many palladium-catalyzed processes.[22][23][24]

    • Solution 1 (Optimize Ligand): The choice of ligand can influence the relative rates of reductive elimination (desired product) versus side reactions. Screening different phosphine ligands is a good strategy.[20]

    • Solution 2 (Control Temperature): Lowering the reaction temperature can sometimes suppress dehalogenation pathways, which may have a higher activation energy than the desired cross-coupling.

    • Solution 3 (Use Anhydrous Conditions): Since water can be a potential hydrogen source, ensuring all reagents and solvents are anhydrous may reduce dehalogenation.[20]

Part 3: Specific Guide for Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation. The following Q&A addresses issues specific to this reaction with this compound.

Q1: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?

This is likely due to protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common issue, especially with heteroaryl boronic acids or under harsh basic conditions.[17][19]

Solutions:

  • Use Boronic Esters or Trifluoroborate Salts: These derivatives are generally more stable than the corresponding boronic acids.[8] Pinacol esters (Bpin) or potassium organotrifluoroborate salts (R-BF₃K) can be used. They slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing decomposition.[25][26]

  • Modify the Base/Solvent System: The base-catalyzed pathway is highly relevant to Suzuki conditions.[19] Using a milder base (if the reaction tolerates it) or minimizing the amount of water in the reaction can sometimes help. For example, using K₃PO₄ in an anhydrous solvent like dioxane may be effective.

  • Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent product degradation or extended exposure of the boronic acid to harsh conditions.

Optimization Data: Effect of Base and Solvent

The following table provides representative data on how the choice of base and solvent can impact the yield in a typical Suzuki-Miyaura C4-coupling with an arylboronic acid.

Catalyst SystemBaseSolventTemperature (°C)C4-Coupled Yield (%)Reference Insights
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O10045%Weaker bases can be less effective.
Pd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O10080%A common and often effective system.[1]
Pd(OAc)₂/SPhos (2 mol%)K₃PO₄1,4-Dioxane10092%Stronger base and advanced ligand improve yield.[12][13]
Pd₂(dba)₃/XPhos (2 mol%)Cs₂CO₃THF8088%Cesium bases are highly effective but more expensive.
Protocol: Optimized C4-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling at the C4-position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.1 - 1.2 eq.)

  • Pd(OAc)₂ (0.02 eq.)

  • SPhos (0.04 eq.)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Catalyst Preparation: In a separate small vial under inert gas, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent until a homogeneous solution forms.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Specific Guide for Buchwald-Hartwig Amination

This C-N coupling reaction is essential for synthesizing substituted aminopyrimidines, but it presents unique challenges with this substrate.

Q1: Why are my Buchwald-Hartwig yields low, especially with primary amines?

The primary challenge is often severe catalyst inhibition. Both the pyrimidine nitrogens and the amine nucleophile can bind strongly to the palladium center, hindering the catalytic cycle.[9][27]

Solutions:

  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Use state-of-the-art, sterically hindered biaryl phosphine ligands.

    • For primary amines: Use ligands like XPhos or RuPhos . These are designed to promote the challenging C-N reductive elimination and resist catalyst deactivation.[28]

    • For secondary amines: Ligands like BrettPhos can be highly effective.

  • Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine but not cause other side reactions.

    • NaOtBu (Sodium tert-butoxide): The most common and effective base, but it is incompatible with base-sensitive functional groups like esters.[15]

    • LHMDS (Lithium bis(trimethylsilyl)amide): A very strong, non-nucleophilic base that can be used at lower temperatures and is compatible with some protic functional groups.[15]

    • K₃PO₄ or Cs₂CO₃: Can sometimes be used, but typically result in much slower reaction rates.

  • Solvent Choice: Anhydrous, non-polar aprotic solvents are preferred.

    • Toluene or 1,4-Dioxane are the most common and effective solvents for this transformation.[15]

References
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Fyfe, J. W., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Busci, M. G., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ali, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2795. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Čonka, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(23), 4399. [Link]

  • Gurubrahamam, R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]

  • Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ResearchGate. [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

  • Wang, X., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Ghaffari, M. A., et al. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Neufeldt, S. R., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]

  • Kappe, C. O., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Thimmappa, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-26. [Link]

  • Li, J., et al. (2025). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. ResearchGate. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Schmidt, D., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Side reactions and byproducts in the synthesis of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this critical synthesis. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its two reactive bromine atoms can be selectively functionalized, making it a versatile intermediate for constructing more complex molecular architectures. The most common synthetic route involves the bromination of 5-methyluracil (thymine) using a potent brominating agent such as phosphorus(V) bromide (PBr₅) or phosphoryl bromide (POBr₃). While effective, this reaction is sensitive to several parameters and can lead to a range of impurities if not carefully controlled. This guide addresses the most frequent issues encountered in the lab.

Troubleshooting Guide

This section is structured to address specific problems you might encounter during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is a frequent issue that can often be traced back to one of three areas: incomplete conversion, product degradation, or mechanical loss.

  • Incomplete Conversion: The bromination of the dihydroxy tautomer of 5-methyluracil is a demanding reaction. If you observe a significant amount of starting material or mono-brominated intermediates in your crude analysis (TLC, LC-MS), consider the following:

    • Reagent Quality: Phosphorus(V) bromide and phosphoryl bromide are highly moisture-sensitive. Contamination with water will quench the reagent, reducing its effective concentration and stalling the reaction. Always use freshly opened reagents or store them under an inert atmosphere.

    • Insufficient Temperature/Time: This reaction typically requires elevated temperatures (reflux) to proceed to completion. Ensure your reaction is heated adequately and for a sufficient duration. Monitor the reaction progress every 1-2 hours.

    • Stoichiometry: An insufficient molar excess of the brominating agent can lead to incomplete reaction. While a large excess can cause other issues, ensure you are using an adequate amount (typically 2.5-5.0 equivalents).

  • Product/Reagent Degradation: At elevated temperatures, PBr₅ can dissociate into PBr₃ and elemental bromine (Br₂)[1]. This free bromine can lead to a variety of non-specific bromination events and the formation of tar-like substances, a process often referred to as resinification[1]. This is especially problematic if the reaction is heated for an excessively long time.

  • Workup Issues: The product, this compound, is susceptible to hydrolysis back to mono-bromo-hydroxy intermediates or even the starting material if exposed to water for prolonged periods, especially at non-neutral pH. Ensure your aqueous workup is performed efficiently and at a low temperature (e.g., pouring the reaction mixture onto crushed ice).

Q2: My NMR/LC-MS analysis shows several unexpected peaks. What are the likely byproducts?

Byproduct formation is the most common challenge. Identifying these impurities is key to optimizing the reaction conditions.

The most prevalent byproducts include:

  • Mono-brominated Intermediates: Incomplete reaction will leave behind 2-hydroxy-4-bromo-5-methylpyrimidine or 4-hydroxy-2-bromo-5-methylpyrimidine. These are often less soluble than the desired product and may precipitate during workup.

  • Hydrolysis Products: If the crude product is exposed to moisture, especially on a silica gel column for an extended period, the dibromo product can hydrolyze.

  • Over-bromination Products: While less common for the pyrimidine ring itself, harsh conditions or the presence of free bromine could potentially lead to bromination of the C5-methyl group, forming 2,4-dibromo-5-(bromomethyl)pyrimidine.

  • Phosphorus-based Impurities: Residual phosphorus-based reagents (like phosphoric acid after hydrolysis) can contaminate the product. An aqueous wash during workup is critical to remove these.

The following diagram illustrates the main reaction pathway and the formation of key side products.

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Byproducts SM 5-Methyluracil (2,4-Dihydroxy-5-methylpyrimidine) Product This compound SM->Product PBr₅ or POBr₃ High Temp. Hydrolysis Hydrolysis Product (from Product + H₂O) Product->Hydrolysis H₂O in Workup/ Chromatography Overbromination 5-(Bromomethyl) Derivative Product->Overbromination Excess Br₂ Harsh Conditions Mono Mono-brominated Intermediates (e.g., 4-Bromo-2-hydroxy-5-methylpyrimidine) G cluster_analysis Analysis Results cluster_solutions Potential Solutions start Problem Observed: Low Yield / Impure Product check_crude Analyze Crude Product (TLC, LC-MS, ¹H NMR) start->check_crude sm_present Significant Starting Material Remaining? check_crude->sm_present byproducts Major Byproducts Observed? check_crude->byproducts tar Is Product a Dark Tar? check_crude->tar sol_incomplete Increase Reaction Time/Temp Use Fresh/More Reagent sm_present->sol_incomplete YES sol_byproducts Refine Workup (Cold, Fast) Optimize Purification (Neutral Silica, Recrystallize) byproducts->sol_byproducts YES sol_tar Reduce Reaction Temp Monitor Time Carefully tar->sol_tar YES

Sources

Technical Support Center: Purification of Crude 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2,4-Dibromo-5-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical advice, troubleshooting strategies, and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of a variety of bioactive molecules. The purity of this reagent is paramount for the success of subsequent reactions, directly impacting reaction yields, impurity profiles of downstream intermediates, and the overall efficiency of a synthetic campaign. This guide provides a comprehensive overview of robust purification techniques, grounded in established chemical principles, to help you achieve the desired purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Monobrominated species: Such as 2-bromo-5-methylpyrimidine or 4-bromo-5-methylpyrimidine, arising from incomplete bromination.

  • Over-brominated species: Although less common, tribrominated pyrimidines could be present.

  • Starting materials: Unreacted 5-methylpyrimidine or its precursors.

  • Reagent-derived impurities: Byproducts from the brominating agent used (e.g., N-bromosuccinimide byproducts).[1][2]

  • Solvent residues: Residual solvents from the reaction and initial work-up.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. Due to its aromatic nature, the compound is UV active and can be easily visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[3][4] For compounds that are not UV active, or for enhanced visualization, iodine vapor can be used.[3] Acidic compounds can be visualized using a bromocresol green stain.[3]

Q3: My compound appears as an oil during recrystallization. What should I do?

A3: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This can be addressed by:

  • Slowing down the cooling process: Allow the solution to cool gradually to room temperature before further cooling in an ice bath.

  • Using a more dilute solution: Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization.

  • Adding a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal can induce crystallization.

  • Changing the solvent system: The chosen solvent may be too good a solvent. Try a solvent system where the compound has lower solubility at room temperature.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue Possible Cause Recommended Solution
Poor separation in column chromatography (co-elution of impurities) The polarity of the eluent is too high, causing all compounds to move too quickly down the column.Decrease the polarity of the mobile phase. A good starting point for developing a gradient is a low percentage of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).[7][8]
The chosen solvent system is not providing adequate separation.Experiment with different solvent systems. For heterocyclic compounds, mixtures like dichloromethane/methanol or ether/hexane can be effective.[7][9]
The column is overloaded with crude material.Use a larger column or reduce the amount of sample loaded. A general guideline is to use 50-100 g of silica gel for every 1 g of crude product.
Streaking on TLC plate The sample is too concentrated when spotted on the TLC plate.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the spot shape. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking.[9][10]
Low recovery after recrystallization The chosen solvent is too good, and a significant amount of the product remains in the mother liquor.Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][11]
The volume of solvent used was excessive.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product degradation on silica gel The acidic nature of silica gel is causing decomposition of your compound.Deactivate the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent. Alternatively, consider using a different stationary phase like neutral alumina.[8][10]

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The key is to select an appropriate solvent system.

Solvent Selection:

A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a compound like this compound, which is relatively non-polar, a good starting point would be a mixed solvent system.

Solvent System Rationale
Hexanes/Ethyl Acetate A common and effective system for compounds of moderate polarity.[6]
Ethanol/Water Can be effective if the compound has some solubility in hot ethanol.[6]
Dichloromethane/Hexanes Dichloromethane is a good solvent for many organic compounds, and hexanes can be used as an anti-solvent.[6]

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis to Determine Eluent System Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Load 4. Load the Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Yield 10. Obtain Pure Product Evaporate->Yield

Caption: Workflow for Column Chromatography Purification

Step-by-Step Protocol:

  • Eluent Selection: Use TLC to determine the optimal eluent system. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.[7]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Decision Tree for Purification Strategy

G Start Crude this compound TLC_Analysis Analyze by TLC Start->TLC_Analysis Single_Spot Is it a single major spot with minor impurities? TLC_Analysis->Single_Spot Recrystallize Attempt Recrystallization Single_Spot->Recrystallize Yes Column_Chrom Perform Column Chromatography Single_Spot->Column_Chrom No (Multiple Spots) Check_Purity_Recryst Check Purity Recrystallize->Check_Purity_Recryst Pure_Product_Recryst Pure Product Check_Purity_Recryst->Pure_Product_Recryst Pure Check_Purity_Recryst->Column_Chrom Not Pure Check_Purity_Column Check Purity Column_Chrom->Check_Purity_Column Pure_Product_Column Pure Product Check_Purity_Column->Pure_Product_Column Pure Impure_Column Still Impure Check_Purity_Column->Impure_Column Not Pure Impure_Column->Column_Chrom Re-column with different eluent

Caption: Decision-making flowchart for purification.

This guide provides a solid foundation for the successful purification of this compound. Remember that each batch of crude material may present unique challenges, and a systematic and observant approach is key to achieving high purity.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. (2023). [Link]

  • Reddit. r/OrganicChemistry - Suzuki purification problem. (2018). [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Nichols, L. (2021, August 23). Visualizing a TLC plate. YouTube. [Link]

  • The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. [Link]

  • Synthonix. This compound. [Link]

  • ResearchGate. How to choose the best solution for column chromatography?. (2019). [Link]

  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). [Link]

  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • Spectrum. 5-Bromo-1,3-dimethyl-pyrimidine-2,4-quinone - Optional[13C NMR]. [Link]

  • NIST WebBook. 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with substitution reactions on 2,4-dibromo-5-methylpyrimidine. As a key building block in medicinal chemistry, mastering its functionalization is crucial. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental questions regarding the reactivity and regioselectivity of this compound.

FAQ 1: What makes this compound a challenging substrate?

The primary challenge stems from the electronic nature of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution. While this electron deficiency should, in theory, make the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), the reactivity of aryl bromides in SNAr is often sluggish compared to chlorides or fluorides.

For palladium-catalyzed cross-coupling reactions, the same electron-deficient character can pose challenges. While it facilitates the initial oxidative addition step, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low or no conversion.[1][2] Therefore, careful selection of ligands that can stabilize the catalyst and prevent unwanted coordination is paramount.

FAQ 2: Which position is more reactive, C2 or C4? And how can I control selectivity?

For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards both nucleophilic aromatic substitution (SNAr) and standard palladium-catalyzed cross-coupling reactions.[3][4][5][6]

Causality:

  • SNAr Reactions: The preference for C4 substitution is explained by frontier molecular orbital (FMO) theory. The Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position.[5][7] This indicates that C4 is the more electrophilic site and more susceptible to nucleophilic attack. Attack at C4 also leads to a more stable Meisenheimer intermediate, where the negative charge can be delocalized over both ring nitrogens more effectively.

  • Palladium-Catalyzed Cross-Coupling: In a typical Pd(0) catalytic cycle, the oxidative addition step is also favored at the C4-Br bond.[4] This intrinsic preference means that without specific directing effects or specialized catalysts, functionalization will predominantly occur at C4.

Controlling Regioselectivity:

  • Favoring C4 (Conventional Selectivity): Standard cross-coupling conditions, such as using Pd(PPh₃)₄ with a carbonate base, will almost exclusively yield the C4-substituted product.[8]

  • Favoring C2 (Inverting Selectivity): Achieving C2 selectivity is a significant challenge and represents an inversion of the "natural" reactivity.[3][4] Recent research has shown that this can be accomplished by using specialized palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, particularly for C-S coupling reactions.[3][4][9][10] These bulky ligands are believed to alter the mechanism of oxidative addition, sterically disfavoring the C4 position and enabling reaction at C2. It is crucial to note that this C2-selectivity is highly sensitive to the specific precatalyst, ligand, and nucleophile used.[3][10]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low yields, incomplete conversion, and side reactions are common hurdles. This section provides a systematic approach to troubleshooting these issues.

Problem A: My Suzuki-Miyaura coupling reaction has stalled or shows very low conversion.

This is the most frequently encountered issue. The cause can usually be traced to the catalyst system, reaction conditions, or reagent quality.

Standard catalysts like Pd(PPh₃)₄ can be effective, but for a challenging, potentially coordinating substrate like this, more robust systems are often required.[11]

Expert Recommendation: Switch to a more advanced catalyst system known for its efficacy with electron-deficient heteroaryl halides.[1][12] Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are highly recommended as they stabilize the active Pd(0) species, promote the crucial oxidative addition step, and accelerate the reductive elimination.[13][14]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandKey AdvantagesWhen to Use
System 1: Standard Pd(PPh₃)₄Widely available, cost-effective.Initial screening, simple boronic acids.
System 2: Buchwald Gen 3 Pd(OAc)₂ + SPhos/XPhosHigh activity, good for heteroaryl chlorides/bromides.[14]When System 1 fails; for improved yields and reaction times.
System 3: Pre-catalyst SPhos Pd G3 PrecatalystAir-stable, forms active catalyst readily.For difficult couplings, ensuring catalyst activity.

The base plays a critical role in the transmetalation step of the Suzuki coupling mechanism.[15] For this substrate, a moderately strong base is often necessary.

Troubleshooting Steps:

  • Base Strength: If you are using a weak base like Na₂CO₃ and seeing low conversion, switch to a stronger base such as K₃PO₄ or Cs₂CO₃ .[15][16] These are often more effective in promoting the reaction with electron-deficient systems.

  • Solvent Choice: The solvent must be able to dissolve the organic substrate, the aqueous base, and the catalytic species. A mixture of an organic solvent and water is standard.

    • Good choices: 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are reliable combinations.[8][15]

    • Ensure solvents are properly degassed by sparging with argon or nitrogen for at least 30 minutes before use.[16][17] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[2]

Yes. Protodeboronation, the undesired cleavage of the C-B bond by water or other protic sources, is a common side reaction that consumes your nucleophile.[2][12]

Mitigation Strategies:

  • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential decomposition.

  • Ensure your base is not excessively strong, which can accelerate this side reaction.

  • Keep reaction times as short as possible by using a more active catalyst system.

Problem B: My Buchwald-Hartwig amination is not working.

Amination reactions are also highly sensitive to the choice of ligand and base. The amine substrate itself can act as a ligand, complicating the catalytic cycle.[13]

Expert Recommendation: The key to success is using a strong, non-nucleophilic base and a specialized ligand designed for C-N bond formation.

  • Ligand Choice: Use a bulky, electron-rich biaryl phosphine ligand. XPhos or tBuXPhos are excellent choices for coupling with aryl bromides.[14]

  • Base Selection: A strong alkoxide base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[18] Weaker bases like K₂CO₃ are generally insufficient for this transformation.

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.

Section 3: Protocols & Workflows

Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective functionalization of the C4 position.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[8]

  • Solvent Addition: Add degassed solvents, typically a 4:1 mixture of 1,4-dioxane and water (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[8][11]

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common issues in cross-coupling reactions with this compound.

G Start Start: Low/No Product Check_Reagents 1. Verify Reagent Purity - Substrate, Boronic Acid - Freshly opened solvents/base? Start->Check_Reagents Initial Check Check_Reagents->Start Impurity found Check_Setup 2. Review Reaction Setup - Fully inert atmosphere? - Solvents properly degassed? Check_Reagents->Check_Setup Reagents OK Check_Setup->Start Oxygen leak found Optimize_Base 3. Optimize Base - Using Na2CO3? - Switch to K3PO4 or Cs2CO3 Check_Setup->Optimize_Base Setup OK Optimize_Catalyst 4. Enhance Catalyst System - Using Pd(PPh3)4? - Switch to Pd(OAc)2 + SPhos/XPhos - Use a pre-catalyst Optimize_Base->Optimize_Catalyst Still no improvement Success Success! Optimize_Base->Success Reaction proceeds Check_Temp 5. Increase Temperature - Reaction at 80°C? - Increase to 100-110°C Optimize_Catalyst->Check_Temp Still no improvement Optimize_Catalyst->Success Reaction proceeds Check_Temp->Success Reaction proceeds

Caption: Troubleshooting workflow for cross-coupling.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]

  • Neufeldt, S. R. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. Available at: [Link]

  • Neufeldt, S. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: [Link]

  • Neufeldt, S. R. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R., et al. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuux-research.com. Available at: [Link]

  • Neufeldt, S. R. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Kirlikovali, K. O., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Hussain, F. H. S. Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Ruijter, E., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Slaninova, V., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 2,4-Dibromo-5-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2,4-Dibromo-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization for this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical insights.

Core Challenge: Regioselectivity in this compound

The primary challenge in the functionalization of this compound lies in controlling the regioselectivity of the reaction. The pyrimidine ring is electron-deficient, which activates both bromine atoms for palladium-catalyzed cross-coupling reactions. However, the electronic and steric environment of the C2 and C4 positions are not identical, leading to a preferential reactivity that must be understood and controlled to achieve the desired substitution pattern.

Generally, in 2,4-dihalopyrimidines, the C4 position is more electrophilic and thus more reactive towards oxidative addition by a palladium(0) catalyst in common cross-coupling reactions. This preference is a key consideration in designing a synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Reaction Conversion

Q: My cross-coupling reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, typically a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, and if this step is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust precatalyst system.

  • Ligand Selection: The choice of phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For many cross-coupling reactions, bulky and electron-rich phosphine ligands can promote the oxidative addition step, which is often rate-limiting.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged of air and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Degassing the solvent is also a crucial step.

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are paramount. Water and other protic impurities can quench organometallic reagents and interfere with the catalytic cycle. Use freshly distilled or anhydrous solvents and ensure your coupling partners are pure.

  • Base Selection: The choice and quality of the base are critical. The base is often involved in the transmetalation step and in regenerating the active catalyst. Ensure the base is sufficiently strong and soluble in the reaction medium. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required.[1]

Issue 2: Lack of Regioselectivity or Incorrect Regioisomer Formation

Q: My reaction is producing a mixture of 2-substituted and 4-substituted products, or is selectively forming the undesired isomer. How can I control the regioselectivity?

A: Controlling the site of substitution is the most significant challenge with this compound. While the C4 position is generally more reactive, this can be influenced by several factors.

  • Steric Hindrance: The 5-methyl group introduces some steric bulk, which could potentially influence the approach of the bulky palladium catalyst to the adjacent C4 position. However, in most cases, the electronic preference for C4 will dominate.

  • Ligand Choice is Key: To favor substitution at the less reactive C2 position, a common strategy is to employ very bulky ligands. These ligands can sterically hinder the approach of the catalyst to the C4 position, thereby promoting reaction at the C2 site. For instance, bulky N-heterocyclic carbene (NHC) ligands have been shown to favor C2-selective C-S coupling in 2,4-dichloropyrimidines, a principle that can be applied here.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity. The reaction at the more reactive site (C4) will have a lower activation energy and will be favored at lower temperatures.

  • Catalyst System: Some specialized catalyst systems are known to invert the "natural" selectivity. Experiment with different palladium precursors and ligands. For example, while Pd(PPh₃)₄ is a common catalyst for Suzuki couplings and often favors C4, a different catalyst system with a bulky biarylphosphine ligand might offer different selectivity.

Issue 3: Significant Formation of Side Products

Q: I am observing significant amounts of side products such as debromination (hydrodehalogenation) or homocoupling of my starting material or coupling partner. How can I minimize these?

A: The formation of byproducts is a common issue in cross-coupling reactions and often points to suboptimal reaction conditions.

  • Debromination (Hydrodehalogenation): This occurs when the bromo-substituent is replaced by a hydrogen atom. It can be caused by moisture in the reaction or by certain side reactions in the catalytic cycle. To minimize this, ensure all reagents and solvents are scrupulously dry. The choice of base can also be a factor; sometimes, a weaker base or different solvent system can reduce the extent of this side reaction.

  • Homocoupling: This refers to the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). This is often problematic in Sonogashira couplings where it is known as Glaser coupling and is promoted by the presence of oxygen and the copper co-catalyst.[4] Running the reaction under strictly anaerobic conditions is crucial. For Suzuki reactions, homocoupling of the boronic acid can be minimized by ensuring the slow addition of the boronic acid or by using a boronic ester instead.

  • Double Substitution: If you are aiming for mono-substitution, the formation of a 2,4-disubstituted product can be a problem, especially at higher temperatures or with prolonged reaction times.[2] Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Using a sub-stoichiometric amount of the coupling partner can also favor mono-substitution.

Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling, what are the best general starting conditions for selective C4-arylation of this compound?

A1: A good starting point for a selective C4-Suzuki coupling would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) with PPh₃ (4-8 mol%).

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent like 1,4-dioxane, DME, or toluene with water (e.g., 4:1 v/v).

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: I want to perform a Buchwald-Hartwig amination. What catalyst system should I start with?

A2: Buchwald-Hartwig aminations often require more specialized catalyst systems, especially with heteroaryl halides.[5][6][7] A reliable starting point would be:

  • Catalyst: A palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%).

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos (2-4 mol%).

  • Base: A strong base such as NaOtBu or K₃PO₄ (1.5-2 equivalents).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Temperature: 90-110 °C.

Q3: Is a Sonogashira coupling feasible with this compound, and how can I achieve selectivity?

A3: Yes, a Sonogashira coupling is feasible. To achieve mono-alkynylation, which will likely occur at the more reactive C4 position, you can use standard Sonogashira conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%).

  • Co-catalyst: CuI (5-10 mol%).

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can often serve as the solvent or co-solvent.

  • Solvent: THF or DMF.

  • Temperature: Room temperature to 60 °C. To avoid the formation of the di-alkynylated product, use a slight excess (1.1-1.2 equivalents) of the terminal alkyne and monitor the reaction closely.

Q4: Can I perform a Heck reaction with this substrate?

A4: The Heck reaction, which couples the substrate with an alkene, is also a viable transformation.[8][9] Typical conditions would involve:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like P(o-tolyl)₃.

  • Base: A hindered amine base like Et₃N or an inorganic base like K₂CO₃.

  • Solvent: DMF, NMP, or acetonitrile.

  • Temperature: 100-140 °C. Similar to other couplings, the reaction is expected to occur preferentially at the C4 position.

Data Presentation

Table 1: Recommended Starting Conditions for C4-Selective Cross-Coupling Reactions of this compound

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene100
Sonogashira Pd(PPh₃)₂Cl₂ (2)- (CuI 5 mol%)Et₃N (2)DMF50
Heck Pd(OAc)₂ (3)P(o-tolyl)₃ (6)K₂CO₃ (2)DMF120

Experimental Protocols

General Protocol for a C4-Selective Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solution start Low/No Conversion catalyst Check Catalyst Activity - Use precatalyst - Ensure Pd(0) formation start->catalyst Systematic Check ligand Optimize Ligand - Bulky, electron-rich? catalyst->ligand atmosphere Verify Inert Atmosphere - Degas solvent - Purge with Ar/N2 ligand->atmosphere reagents Assess Reagent Quality - Anhydrous solvent? - Pure starting materials? atmosphere->reagents base Evaluate Base - Sufficiently strong? - Soluble? reagents->base solution Improved Conversion base->solution Optimized Conditions G cluster_substrate Substrate: this compound cluster_c4 C4-Selective Pathway (Generally Favored) cluster_c2 C2-Selective Pathway (Requires Optimization) substrate Goal: Selective Monofunctionalization c4_catalyst Standard Pd Catalysts (e.g., Pd(PPh3)4) substrate->c4_catalyst Electronic Preference c2_catalyst Specialized Pd Precatalysts substrate->c2_catalyst Steric Control c4_ligand Less Bulky Ligands (e.g., PPh3) c4_catalyst->c4_ligand c4_product 4-Substituted-2-bromo- 5-methylpyrimidine c4_ligand->c4_product c2_ligand Bulky Ligands (e.g., NHCs, Biarylphosphines) c2_catalyst->c2_ligand c2_product 2-Substituted-4-bromo- 5-methylpyrimidine c2_ligand->c2_product

Caption: Catalyst selection for regiochemical control.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides.
  • Heck reaction. Wikipedia.
  • What are the applications and synthesis methods of 5-BROMO-2-METHYL-PYRIMIDINE? Guidechem.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
  • Buchwald-Hartwig Amin
  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Wiley Online Library.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Smolecule.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
  • Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed.
  • Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. PubMed.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Springer.
  • 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. RSC Publishing.

Sources

Technical Support Center: Prevention of Dehalogenation in 2,4-Dibromo-5-methylpyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,4-Dibromo-5-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with undesired dehalogenation during their synthetic routes. Here, we provide in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the integrity of your pyrimidine core.

Understanding the Challenge: The "Why" Behind Dehalogenation

This compound is a valuable building block in medicinal chemistry, offering two reactive sites for diversification. However, the electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two bromine atoms, renders it susceptible to dehalogenation under various conditions. This side reaction, where a bromine atom is replaced by a hydrogen atom, can significantly lower the yield of the desired product and complicate purification.[1][2]

The primary mechanisms leading to dehalogenation often involve the formation of palladium-hydride (Pd-H) species in cross-coupling reactions or the presence of protic sources during organometallic reactions.[2] Understanding the differential reactivity of the C2 and C4 positions is also crucial. Generally, the C4 position is more reactive towards nucleophilic substitution and many cross-coupling reactions.[3][4][5]

Below is a visual representation of the competing reaction pathways:

G cluster_0 Reaction Pathways for this compound Start This compound Reagents Reaction Conditions (Catalyst, Base, Solvent, etc.) Start->Reagents Exposure to Desired Desired Functionalized Product (e.g., Cross-Coupling) Undesired Dehalogenated Byproduct (Monobrominated or fully reduced) Reagents->Desired Optimized Conditions Reagents->Undesired Suboptimal Conditions (e.g., Hydride Source)

Caption: Competing pathways in reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Scenario 1: Dehalogenation during Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling at the C4 position of this compound, but I'm observing significant amounts of 2-Bromo-5-methylpyrimidine as a byproduct. What's going wrong and how can I fix it?

Answer: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[2] The likely culprit is the formation of a palladium-hydride (Pd-H) species which then participates in a reductive elimination with the pyrimidine ring.

Root Causes & Solutions:
  • Inappropriate Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium center and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos have demonstrated efficacy in minimizing dehalogenation in challenging heteroaryl couplings.[1][6] N-heterocyclic carbene (NHC) ligands can also be effective.[1]

  • Base Selection: The choice of base is critical. Strong bases, especially alkoxides like sodium tert-butoxide, can sometimes promote dehalogenation.

    • Recommendation: Opt for weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][2] These bases are generally less prone to generating hydride species.

  • Solvent as a Hydride Source: Certain solvents, particularly alcohols, can act as hydride donors. Even trace amounts of water in aprotic solvents can be problematic.

    • Recommendation: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2][7] Ensure your solvents are rigorously dried before use. While some Suzuki reactions require a small amount of water, excessive amounts can be detrimental.[2][8]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If the desired reaction is sluggish, consider increasing the catalyst loading slightly rather than excessively increasing the temperature.

Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Readily forms the active Pd(0) species.
Ligand SPhos (2-4 mol%)Bulky, electron-rich ligand that promotes reductive elimination of the desired product.[1][2]
Base K₃PO₄ (2-3 equivalents)A milder base that is less likely to generate hydride species.[2]
Solvent Anhydrous Dioxane/TolueneAprotic solvents that do not act as hydride sources.[2][7]
Temperature 80-100 °CSufficient to promote coupling without excessive side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and reagents.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.2 mol%).[2]

  • Add the degassed anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: Dehalogenation during Lithiation or Grignard Reagent Formation

Question: I am trying to perform a bromine-lithium exchange on this compound at low temperature, but I am getting the dehalogenated product upon quenching with an electrophile. How can I prevent this?

Answer: Dehalogenation during organometallic reactions often stems from proton sources in the reaction mixture or side reactions with the solvent. The high reactivity of the generated organolithium or Grignard reagent makes it extremely sensitive to any acidic protons.

Root Causes & Solutions:
  • Trace Water or Protic Impurities: Even minute amounts of water in your solvent or on your glassware can quench the organometallic intermediate, leading to dehalogenation.

    • Recommendation: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone ketyl.

  • Reaction with Solvent: Alkyllithium reagents, particularly n-BuLi and sec-BuLi, can react with ethereal solvents like THF, especially at temperatures above -78 °C. This reaction can generate sources of protons.

    • Recommendation: Perform the bromine-lithium exchange at very low temperatures (e.g., -78 °C to -100 °C).[9] Use a non-reactive solvent like diethyl ether if compatible with your subsequent steps.

  • Grignard Reagent Formation Issues: During the formation of a Grignard reagent, side reactions can occur if the magnesium is not sufficiently activated or if there are impurities.

    • Recommendation: Use freshly crushed magnesium turnings or activate them with a small crystal of iodine or 1,2-dibromoethane. The reaction is often initiated in a small volume of solvent before the rest is added.

Visualizing the Troubleshooting Workflow

G cluster_1 Troubleshooting Dehalogenation in Organometallic Reactions Start Dehalogenation Observed Check_Glassware Is Glassware Rigorously Dry? Start->Check_Glassware Check_Solvent Is Solvent Anhydrous? Check_Glassware->Check_Solvent Yes Solution_Glassware Oven/Flame-Dry Glassware Check_Glassware->Solution_Glassware No Check_Temp Is Temperature Low Enough (e.g., -78°C)? Check_Solvent->Check_Temp Yes Solution_Solvent Use Freshly Distilled/ Anhydrous Solvent Check_Solvent->Solution_Solvent No Check_Reagents Are Reagents Pure/Fresh? Check_Temp->Check_Reagents Yes Solution_Temp Maintain Strict Low Temp. Check_Temp->Solution_Temp No Solution_Reagents Use Freshly Titrated BuLi / Activated Mg Check_Reagents->Solution_Reagents No Success Minimized Dehalogenation Check_Reagents->Success Yes Solution_Glassware->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->Check_Reagents Solution_Reagents->Success

Caption: A logical workflow for troubleshooting dehalogenation in organometallic reactions.

Scenario 3: Non-selective Reactions and Dehydrohalogenation with Strong Bases

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) with a strong base, but I am getting a mixture of products, including some that appear to be from dehydrohalogenation. What is happening?

Answer: Strong bases can induce a β-elimination reaction, also known as dehydrohalogenation, if there is an adjacent proton available.[10][11][12] In the case of this compound, a very strong base could potentially abstract a proton from the methyl group, leading to complex side reactions. More commonly in aromatic systems, strong bases can promote benzyne-type intermediates, though this is less common for pyrimidines.

Root Causes & Solutions:
  • Base-Induced Elimination: A strong, non-nucleophilic base might be abstracting a proton, leading to elimination pathways.

    • Recommendation: For SNAr reactions, use a nucleophile in conjunction with a milder base (like K₂CO₃ or Et₃N) that facilitates the reaction without causing elimination. The nucleophile itself often acts as the base.

  • Reaction Position: As a general rule, the C4 position of 2,4-dihalopyrimidines is more susceptible to nucleophilic attack than the C2 position.[3][4][5]

    • Recommendation: If you desire substitution at C4, standard SNAr conditions should favor this position. To achieve substitution at C2, specialized catalytic systems are often required, for example, using palladium precatalysts with bulky N-heterocyclic carbene ligands for C-S coupling.[3][5]

References
  • Neufeldt, S. R., et al. (2018). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]

  • MacArthur, L. H., et al. (2011). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 52(20), 2634-2637. Available at: [Link]

  • Various Authors. (n.d.). Regioselective Thiolation of 2,4-Dihalopyrimidines. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2018). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 140(5), 1879-1882. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • Various Authors. (n.d.). Effective Lithiation of 3-Bromopyridine. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Thompson, A., et al. (2005). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Organic Letters, 7(25), 5621-5623. Available at: [Link]

  • Various Authors. (n.d.). The lithiation of pyrimidines. Science of Synthesis. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. Available at: [Link]

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. Available at: [Link]

  • Various Authors. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Research Square. Available at: [Link]

  • Lee, S., et al. (2021). Dehalogenative deuteration of alkyl and aryl bromides by thiyl radical catalysis under visible-light irradiation. Chemical Communications, 57(82), 10692-10695. Available at: [Link]

  • Various Authors. (n.d.). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Tetrahedron Letters. Available at: [Link]

  • Various Authors. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13*(2), 295. Available at: [Link]

  • Reddit User Discussion. (2019). Significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Various Authors. (n.d.). Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. ChemCatChem, 14*(14), e202200440. Available at: [Link]

  • Stanovnik, B., et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(4), 6338-6351. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Applegate, G. A., et al. (2019). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Nature Communications, 10, 773. Available at: [Link]

  • Reddit User Discussion. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?. r/chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube. Available at: [Link]

  • Pearson Study Prep. (2015). The dehydrohalogenation mechanism. YouTube. Available at: [Link]

  • ADI CHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2007). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Synthetic Communications, 37(15), 2569-2575. Available at: [Link]

  • Various Authors. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Molecular Structure, 1074, 349-353. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • LibreTexts Chemistry. (2023). Alkenes from Dehydrohalogenation of Haloalkanes. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Involving 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions utilizing 2,4-Dibromo-5-methylpyrimidine. The following question-and-answer format is designed to directly address common experimental challenges, offering both mechanistic explanations and actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with this compound is giving me a mixture of regioisomers. How can I control the selectivity to favor either the C4 or C2 position?

A1: Understanding and Controlling Regioselectivity

The inherent electronic properties of the pyrimidine ring dictate that the C4 position is generally more electrophilic and thus more reactive towards oxidative addition with the Pd(0) catalyst than the C2 position.[1][2][3] Consequently, Suzuki couplings on 2,4-dihalopyrimidines typically favor substitution at the C4 position.[1][2][4] However, the 5-methyl group on your substrate introduces a steric factor that can be exploited to influence this selectivity.

Troubleshooting Workflow for Regioselectivity:

start Mixture of C4 and C2 Isomers Observed q_target What is the desired isomer? start->q_target c4_target Target: C4-Substituted Product q_target->c4_target C4 c2_target Target: C2-Substituted Product q_target->c2_target C2 c4_strategy Employ less sterically demanding ligands and milder conditions to favor electronic preference. c4_target->c4_strategy c2_strategy Utilize bulky ligands to sterically hinder the C4 position and promote C2 coupling. c2_target->c2_strategy c4_protocol Protocol 1: Selective C4-Arylation c4_strategy->c4_protocol c2_protocol Protocol 2: Selective C2-Arylation c2_strategy->c2_protocol

Caption: Decision tree for controlling regioselectivity.

For Preferential C4-Substitution:

To leverage the intrinsic electronic preference for the C4 position, employ catalyst systems with less sterically demanding ligands. This minimizes steric hindrance around the palladium center, allowing the reaction to proceed at the more electrophilic site.

ParameterRecommendation for C4-SelectivityRationale
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂These ligands are moderately bulky and electronically suitable for coupling at the sterically accessible and electronically favored C4 position.[2]
Temperature Lower to moderate (e.g., 60-80 °C)Milder conditions can enhance selectivity by favoring the pathway with the lower activation energy, which is typically C4-substitution.

Protocol 1: Optimized for C4-Selective Monosubstitution

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction Execution: Heat the mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

For Preferential C2-Substitution:

Achieving C2 selectivity requires overcoming the electronic preference for C4. This can be accomplished by using bulky ligands that sterically block the C4 position, making the C2 position the more accessible site for the palladium catalyst.

ParameterRecommendation for C2-SelectivityRationale
Catalyst/Ligand Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos, tBu₃P)The steric bulk of these ligands can disfavor oxidative addition at the C4 position, which is flanked by the C5-methyl group, thereby promoting reaction at the C2 position.[5]
Temperature Potentially higher temperatures (e.g., 90-110 °C)More forcing conditions may be necessary to overcome the higher activation energy for C2-substitution.

Protocol 2: Optimized for C2-Selective Monosubstitution

  • Reaction Setup: Follow the same initial setup as Protocol 1, using a robust base like Cs₂CO₃ or K₃PO₄.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a bulky ligand such as XPhos (4-6 mol%).

  • Solvent Addition: Use a degassed aprotic polar solvent like 1,4-dioxane or toluene, often with a small amount of water.

  • Reaction Execution: Heat the mixture to 90-100 °C, carefully monitoring for the formation of the desired product and any potential side products.

  • Work-up and Purification: Follow the same procedure as outlined in Protocol 1.

Q2: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What are the likely causes?

A2: Diagnosing and Overcoming Low Conversion

Low conversion can be attributed to several factors, often related to the stability of the reactants or the activity of the catalyst.

Troubleshooting Workflow for Low Yield:

start Low Product Yield / High Starting Material check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents stable? check_catalyst->check_reagents Yes catalyst_issue Catalyst deactivation or inefficient generation of Pd(0). check_catalyst->catalyst_issue No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes reagent_issue Boronic acid decomposition (protodeboronation). check_reagents->reagent_issue No conditions_issue Suboptimal base, solvent, or temperature. check_conditions->conditions_issue No catalyst_solution Use a pre-catalyst, ensure inert atmosphere, and select appropriate ligands. catalyst_issue->catalyst_solution reagent_solution Use boronic esters (e.g., pinacol esters) or trifluoroborate salts. Use anhydrous conditions. reagent_issue->reagent_solution conditions_solution Screen different bases (e.g., K3PO4, Cs2CO3), solvents (e.g., dioxane, toluene, DMF), and adjust temperature. conditions_issue->conditions_solution

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.[6] Using a pre-catalyst that ensures efficient generation of the active Pd(0) species can also be beneficial.

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable, particularly in the presence of aqueous bases and at elevated temperatures, leading to the cleavage of the C-B bond and formation of an arene byproduct.[7]

    • Solution: Use more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[7] Running the reaction under anhydrous conditions with a non-aqueous base can also mitigate this side reaction.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for an efficient Suzuki coupling.

    • Solution: Screen a variety of bases, as their strength and solubility can significantly impact the reaction rate. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] The solvent system must be able to dissolve all reaction components; common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[9]

Q3: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A3: Minimizing Homocoupling Side Reactions

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

Mechanisms of Homocoupling:

start Homocoupling Observed oxygen_path Oxygen-Mediated Pathway start->oxygen_path pd_path Pd(II)-Mediated Pathway start->pd_path oxygen_mech O2 oxidizes Pd(0) to Pd(II), which then reacts with two boronic acid molecules. oxygen_path->oxygen_mech pd_mech Pd(II) precatalyst directly reacts with two boronic acid molecules before entering the catalytic cycle. pd_path->pd_mech solution Solutions oxygen_mech->solution pd_mech->solution degas Thoroughly degas all solvents and the reaction mixture. solution->degas inert Maintain a positive pressure of inert gas (Ar or N2). solution->inert pd0 Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0). solution->pd0

Caption: Pathways and solutions for boronic acid homocoupling.

Preventative Measures:

StrategyActionable Protocol
Oxygen Exclusion Thoroughly degas all solvents (including water) by sparging with an inert gas (Ar or N₂) for at least 30 minutes or by using several freeze-pump-thaw cycles.
Inert Atmosphere Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.
Catalyst Choice Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are optimized for its rapid reduction to Pd(0).
Q4: I am attempting a sequential Suzuki coupling on this compound and I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A4: Controlling Sequential Couplings

The difference in reactivity between the C4 and C2 positions can be exploited for sequential couplings. To obtain the mono-substituted product cleanly, it is crucial to control the stoichiometry and reaction conditions carefully.

Strategies for Selective Mono-arylation:

  • Stoichiometry: Use a slight excess of the this compound (e.g., 1.2 equivalents) relative to the first boronic acid (1.0 equivalent). This ensures the boronic acid is consumed before significant di-substitution occurs.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting boronic acid is consumed. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate will also enhance selectivity.

  • Purification: After the first coupling, carefully purify the mono-substituted product to remove any unreacted starting material before proceeding to the second coupling step.

References

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-methylpyrimidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) on this versatile heterocyclic core. As your senior application scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthesis and achieve optimal, reproducible results.

Fundamental Principles: Understanding Reactivity and Regioselectivity

The this compound system is highly activated for nucleophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms within the pyrimidine ring. These nitrogens are positioned to stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction, which is typically the rate-determining step.[1][2]

A critical aspect of SNAr on this substrate is regioselectivity. Generally, nucleophilic attack is heavily favored at the C4 position over the C2 position.[3][4][5] This preference is rooted in the electronic structure of the pyrimidine ring; the Meisenheimer complex resulting from C4 attack is better stabilized by resonance, as the negative charge can be delocalized onto the nitrogen atom at the 1-position.[1][6] While C4 is the kinetically and thermodynamically favored position, reaction conditions can be modulated to influence or, in some specific cases, even reverse this selectivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during SNAr reactions with this compound in a practical question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I improve the yield?

A1: Low conversion is a frequent issue that can often be resolved by systematically evaluating the core components of your reaction.

Possible Causes & Recommended Solutions:

  • Insufficient Nucleophile Reactivity: The nucleophile may not be strong enough to attack the electron-deficient ring efficiently.

    • Solution: If your nucleophile is an alcohol, thiol, or primary/secondary amine, ensure it is fully deprotonated. Use of a stronger base (e.g., switching from K₂CO₃ to NaH for an alcohol) can significantly increase the concentration and reactivity of the active nucleophile.[7]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and mediating the reaction.

    • Solution: Employ polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating cations, leaving the anionic nucleophile more "naked" and reactive.[7]

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. For particularly unreactive nucleophiles, heating under microwave irradiation can sometimes provide the necessary energy to drive the reaction to completion.[8]

ParameterRecommendation for Low ConversionRationale
Base Use a base with a pKa higher than the nucleophile's conjugate acid.Ensures complete deprotonation, maximizing nucleophile concentration.
Solvent Switch to a higher-boiling polar aprotic solvent (e.g., THF → DMF → DMSO).Enhances nucleophilicity and allows for higher reaction temperatures.
Temperature Increase temperature incrementally (e.g., RT → 50 °C → 80 °C).Provides the necessary activation energy for the reaction to proceed.
Q2: I'm getting a mixture of C2 and C4 substituted products. How can I improve regioselectivity for the C4 position?

A2: Achieving high regioselectivity is key to simplifying purification and maximizing the yield of the desired isomer. As C4 is the intrinsically favored position, a loss of selectivity often points to overly harsh reaction conditions.

dot

cluster_main Troubleshooting Poor Regioselectivity Start Poor Regioselectivity (Mixture of C2/C4 Products) Cause1 Possible Cause: High Temperature Start->Cause1 Cause2 Possible Cause: Sterically Hindered Nucleophile Start->Cause2 Solution1 Action: Reduce Temperature (e.g., to 0°C or RT) Cause1->Solution1 Check Monitor by LC-MS Solution1->Check Solution2 Action: Consider a less bulky nucleophile if possible. Accept lower selectivity or complex purification. Cause2->Solution2

Caption: Troubleshooting workflow for poor regioselectivity.

Primary Cause & Solution:

  • Excessive Thermal Energy: Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored C2 substitution, leading to a product mixture.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This will favor the kinetically preferred C4 pathway and minimize the formation of the C2 isomer.[7] Careful monitoring is essential, as the overall reaction rate will be slower.

Q3: My starting material or product appears to be degrading. What is causing this and how can I prevent it?

A3: Degradation is most commonly caused by hydrolysis, where water in the reaction mixture acts as a nucleophile, replacing one or both bromo-substituents with a hydroxyl group.[7] This leads to the formation of bromomethyl-hydroxypyrimidine or dihydroxymethyl-pyrimidine byproducts.

Prevention of Hydrolysis:

  • Anhydrous Conditions are Critical: Ensure all solvents and liquid reagents are rigorously dried before use. Use of anhydrous grade solvents is highly recommended. Solid reagents should be dried in a vacuum oven if their stability permits.

  • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[7]

  • Base Selection: Avoid using aqueous base solutions like aqueous NaOH or KOH. Use anhydrous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).

Q4: I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?

A4: The formation of di-substituted pyrimidines occurs when the initial mono-substituted product reacts further with the nucleophile. The C2-bromo substituent on the mono-C4-substituted product is still activated towards a second substitution.

dot

cluster_pathway Reaction Pathway Selectivity Start 2,4-Dibromo- 5-methylpyrimidine + Nucleophile (Nu) MonoSub C4-Mono-substituted Product Start->MonoSub Desired Path (Fast) DiSub C2,C4-Di-substituted Product MonoSub->DiSub Side Reaction (Slower, requires excess Nu/heat) Control Control Parameters: - Stoichiometry (≤1.0 eq Nu) - Temperature (Low) Control->Start

Caption: Controlling mono- vs. di-substitution.

Strategies to Promote Mono-substitution:

  • Control Stoichiometry: This is the most critical factor. Use a precise stoichiometric amount (1.0 equivalent) or even a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the nucleophile.[7] This ensures there is not enough excess nucleophile to react with the mono-substituted product after the starting material is consumed.

  • Slow Addition: Add the nucleophile or base solution dropwise to the solution of the pyrimidine at a low temperature. This maintains a low instantaneous concentration of the nucleophile, favoring the more reactive starting material over the less reactive mono-substituted product.

  • Lower Temperature: As with improving regioselectivity, lower temperatures disfavor the second, typically slower, substitution reaction.[7]

General Experimental Protocol: C4-Selective Amination

This protocol provides a validated starting point for a C4-selective SNAr reaction with an amine nucleophile. It must be adapted based on the specific reactivity of the nucleophile and the troubleshooting guidance above.

Materials:

  • This compound

  • Amine nucleophile (1.0 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

  • Standard glassware, dried in an oven

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 0.1-0.2 M concentration) and stir to dissolve the starting material completely.

  • Inerting: Purge the flask with nitrogen for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the amine nucleophile (1.0 eq.) to the stirred solution. Following this, add DIPEA (1.5 eq.) dropwise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Identifying common side reactions of 5-Bromo-2-chloropyrimidine. BenchChem Technical Support.
  • Zhang, R., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Gagnon, D., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society.
  • American Chemical Society. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society.
  • Wang, T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-63. [Link]

  • Kutil, R., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry.
  • Kaur, H., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry. [Link]

  • NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • ECHEMI. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

Sources

Technical Support Center: A Guide to the Handling and Storage of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dibromo-5-methylpyrimidine. This guide is designed for our valued partners in research, science, and drug development. It provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions to ensure the successful use of this versatile building block in your synthetic endeavors. Our commitment is to scientific integrity and empowering your research through practical, experience-driven guidance.

Introduction: Understanding the Reactivity of this compound

This compound is a key intermediate in medicinal chemistry, prized for its two reactive bromine atoms that can be selectively functionalized. The pyrimidine core is electron-deficient, which significantly influences the reactivity of the C-Br bonds, making them susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] However, this reactivity also presents challenges. Understanding the potential pitfalls in its handling, storage, and use is paramount to achieving reproducible and high-yielding results. This guide will address these common challenges head-on.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its proper handling and use.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂[2]
Molecular Weight 251.91 g/mol [2]
Appearance Off-white to light yellow crystalline powderN/A
Melting Point 68-72 °CN/A
Solubility Soluble in many common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Limited solubility in non-polar solvents like hexanes.[3]
InChIKey Not availableN/A

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to troubleshooting common issues encountered during reactions with this compound.

Scenario 1: Failed or Low-Yielding Suzuki-Miyaura Cross-Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing no product formation, or the yield is very low. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving this compound are a frequent challenge. The electron-deficient nature of the pyrimidine ring can impact the catalytic cycle. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ may not be optimal. The electron-deficient pyrimidine ring can make oxidative addition more challenging. Consider using more electron-rich and bulky phosphine ligands that can stabilize the palladium catalyst and promote oxidative addition. Buchwald-type ligands and their corresponding pre-catalysts are often effective for challenging couplings with heteroaryl halides.

  • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can be poorly soluble in organic solvents. The use of a phase-transfer catalyst or a soluble organic base like K₃PO₄ can be beneficial. The basicity of the reaction medium can also influence the stability of the boronic acid, so a careful selection is necessary.

  • Solvent System: A single solvent system may not be sufficient to dissolve all reactants. A mixture of a polar aprotic solvent (e.g., dioxane, DMF, or THF) and water is often necessary to facilitate the dissolution of both the organic substrate and the inorganic base. Ensure your solvents are thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While starting at a moderate temperature (e.g., 80 °C) is advisable, a higher temperature (up to 110 °C) may be required to drive the reaction to completion. Monitor for potential decomposition at elevated temperatures.

  • Debromination: A common side reaction is the reductive debromination of the starting material. This can be caused by impurities in the reagents or solvents, or by certain reaction conditions. Ensuring an inert atmosphere and using high-purity reagents can minimize this side reaction.

  • Hydrolysis of Boronic Acid: Boronic acids can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of a strong base. Consider using the corresponding boronic ester (e.g., a pinacol ester) which is generally more stable.

Here is a troubleshooting workflow to guide your experimental design:

Suzuki_Troubleshooting start Low/No Suzuki Coupling Yield catalyst Optimize Catalyst & Ligand (e.g., Buchwald pre-catalysts) start->catalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3) start->base solvent Adjust Solvent System (e.g., Dioxane/H2O, DMF) start->solvent catalyst->base base->solvent temperature Increase Reaction Temperature solvent->temperature boronic_acid Use Boronic Ester (e.g., Pinacol ester) temperature->boronic_acid success Successful Coupling boronic_acid->success

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling.

Scenario 2: Uncontrolled or Non-selective Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform a monosubstitution on this compound with a nucleophile, but I am getting a mixture of mono- and di-substituted products, or the reaction is not selective for the C4 position. How can I improve the selectivity?

Answer:

The two bromine atoms on this compound have different reactivities, with the C4-Br generally being more susceptible to nucleophilic attack due to the electronic influence of the two nitrogen atoms. However, achieving high selectivity can be challenging.

  • Reaction Temperature: Temperature control is crucial. SNAr reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve selectivity by favoring the kinetically controlled product.

  • Stoichiometry of the Nucleophile: Using a slight excess of the nucleophile (e.g., 1.0-1.2 equivalents) is often necessary to drive the reaction to completion. However, a large excess can promote the formation of the di-substituted product. A careful optimization of the stoichiometry is recommended.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to react faster and may be less selective. "Softer" nucleophiles may offer better selectivity.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are commonly used for SNAr reactions.

  • In-situ Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-substituted product is formed and before significant di-substitution occurs.

SNAr_Selectivity start Poor Selectivity in SNAr temperature Lower Reaction Temperature (e.g., 0 °C to -78 °C) start->temperature stoichiometry Optimize Nucleophile Stoichiometry (1.0-1.2 eq.) start->stoichiometry temperature->stoichiometry monitoring Monitor Reaction Progress (TLC, LC-MS) stoichiometry->monitoring solvent Screen Solvents (THF, DMF, ACN) monitoring->solvent success Selective Monosubstitution solvent->success Degradation_Pathways start This compound hydrolysis Hydrolysis (H2O, acid/base) start->hydrolysis debromination Reductive Debromination (Reducing agents, catalysts) start->debromination photodecomposition Photodecomposition (UV light) start->photodecomposition product1 Hydroxy-pyrimidines hydrolysis->product1 product2 Mono-bromo or unsubstituted pyrimidines debromination->product2 product3 Decomposition Products photodecomposition->product3

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2,4-Dichloro- vs. 2,4-Dibromo-5-methylpyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic selection of heterocyclic building blocks is of paramount importance. The 5-methylpyrimidine scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on the selective displacement of halogen substituents via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2,4-dichloro-5-methylpyrimidine and 2,4-dibromo-5-methylpyrimidine. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, controlling regioselectivity, and ultimately, accelerating the drug discovery process.

The Decisive Role of the Halogen: A Head-to-Head Comparison

The reactivity of 2,4-dihalo-5-methylpyrimidines in SNAr reactions is predominantly dictated by the electronic nature of the pyrimidine ring and the identity of the halogen leaving groups. The electron-deficient character of the pyrimidine ring, accentuated by the two nitrogen atoms, renders the carbon atoms attached to the halogens susceptible to nucleophilic attack. The methyl group at the C5 position, being weakly electron-donating, has a minor electronic influence but can exert some steric effects.

Regioselectivity: The Inherent Preference for C4 Substitution

A critical and consistent observation in the SNAr of 2,4-dihalopyrimidines is the preferential substitution at the C4 position over the C2 position.[1][2] This regioselectivity is a consequence of the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge in this intermediate can be effectively delocalized onto the adjacent nitrogen atom (N3) and the para nitrogen atom (N1), leading to a more stable transition state compared to the intermediate formed from attack at C2, where delocalization is less extensive.[1]

Caption: Stability of Meisenheimer intermediates in SNAr.

The "Element Effect": Chloro vs. Bromo Leaving Group Ability

The central question for the synthetic chemist is: which halogen provides for a more facile substitution? In the context of SNAr reactions, the nature of the leaving group can have a significant, though sometimes counterintuitive, effect on the reaction rate. The established "element effect" in many SNAr reactions follows the order F > Cl ≈ Br > I when the initial nucleophilic attack is the rate-determining step.[3] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer intermediate.

However, when the expulsion of the leaving group contributes to or becomes the rate-determining step, the bond strength of the carbon-halogen bond becomes more influential, leading to a reactivity order of I > Br > Cl > F.

For pyrimidine systems, experimental evidence suggests that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions. A seminal study by Brown and Foster systematically investigated the relative reactivities of corresponding chloro-, bromo-, and iodo-pyrimidines. Their findings indicate that within a given series, the bromopyrimidine is typically the most reactive, although the rate enhancement over the chloropyrimidine is modest, generally not exceeding a factor of three.

Table 1: Comparative Reactivity in Aminolysis

Pyrimidine SubstrateNucleophileHalf-life (t½) at 20°CRelative Reactivity
2-ChloropyrimidineIsopentylamine~1800 min1.0
2-BromopyrimidineIsopentylamine~600 min~3.0
2-IodopyrimidineIsopentylamine~900 min~2.0

Data adapted from D. J. Brown and R. V. Foster, J. Chem. Soc. C, 1966, 563-565.

This observed trend of Br > Cl suggests that for these pyrimidine systems, the cleavage of the carbon-halogen bond plays a significant role in the overall reaction kinetics. The weaker C-Br bond compared to the C-Cl bond facilitates the departure of the bromide ion in the rearomatization step of the SNAr mechanism.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second, typically rapid, step is the elimination of the halide leaving group, which restores the aromaticity of the pyrimidine ring.

SNAr_Mechanism Start 2,4-Dihalo-5-methylpyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate k₁ (Addition) Rate-determining step Product 4-Substituted-2-halo-5-methylpyrimidine + X⁻ Intermediate->Product k₂ (Elimination)

Caption: General mechanism for the SNAr reaction.

The slightly enhanced reactivity of the 2,4-dibromo derivative can be attributed to a lower activation energy for the C-Br bond cleavage in the elimination step (k₂). While the initial attack (k₁) is influenced by the electronegativity of the halogen, the overall rate is a composite of both steps. In this case, the better leaving group ability of bromide appears to be the dominant factor, albeit with a modest effect.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the selective monosubstitution of 2,4-dichloro- and this compound at the C4 position. It is crucial to note that reaction conditions should be optimized for each specific nucleophile and substrate.

Protocol 1: Amination of 2,4-Dichloro-5-methylpyrimidine

This procedure outlines the synthesis of a 4-amino-2-chloro-5-methylpyrimidine derivative.

Materials:

  • 2,4-Dichloro-5-methylpyrimidine

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (or another non-nucleophilic base, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2,4-dichloro-5-methylpyrimidine (1.0 equivalent) and the anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the stirred solution.

  • Add triethylamine (1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Thiolation of this compound

This protocol describes the synthesis of a 4-thioether-2-bromo-5-methylpyrimidine derivative.

Materials:

  • This compound

  • Thiol (1.0-1.2 equivalents)

  • Potassium carbonate (or another suitable base, 1.5-2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents), potassium carbonate (1.5-2.0 equivalents), and anhydrous DMF.

  • Stir the suspension at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Combine reactants (Dihalopyrimidine, Nucleophile, Base) in anhydrous solvent under inert atmosphere. Reaction 2. Stir at appropriate temperature. Monitor progress by TLC. Setup->Reaction Workup 3. Quench reaction. 4. Perform aqueous extraction. Reaction->Workup Purification 5. Dry and concentrate organic phase. 6. Purify by column chromatography. Workup->Purification

Caption: General workflow for SNAr on dihalopyrimidines.

Conclusion

In the nucleophilic aromatic substitution of 5-methylpyrimidines, both 2,4-dichloro- and 2,4-dibromo- derivatives are valuable and versatile intermediates. The primary site of substitution is reliably the C4 position due to superior electronic stabilization of the reaction intermediate. When comparing the reactivity of the two dihalo compounds, experimental data indicates that This compound exhibits a slightly higher reactivity than its dichloro counterpart in reactions with amines. This suggests that the weaker carbon-bromine bond and the better leaving group ability of bromide contribute favorably to the overall reaction rate. However, the difference in reactivity is generally modest.

The choice between the dichloro and dibromo analog will often depend on a combination of factors including cost, availability, and the specific requirements of the synthetic route. For reactions where a milder condition or a slightly faster reaction rate is desired, the dibromo derivative may offer a marginal advantage. Conversely, the dichloro analog is often more cost-effective and may be perfectly suitable for a wide range of transformations. A thorough understanding of these reactivity principles allows for a more rational approach to the design and execution of synthetic strategies targeting novel 5-methylpyrimidine-based compounds.

References

  • Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 563-565. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Illuminati, G., & Marino, G. (1976). Nucleophilic Substitution in Five-Membered Rings. In Advances in Heterocyclic Chemistry (Vol. 19, pp. 1-68). Academic Press.
  • Shepherd, M. K. (1993). The Regioselectivity of Nucleophilic Substitution of 2,4-Dichloropyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1055-1058.

Sources

A Comparative Guide to Reagents for 2,4-Disubstituted 5-Methylpyrimidine Synthesis: Beyond 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realm of kinase inhibitors. The strategic functionalization of this heterocycle at the C2 and C4 positions is a cornerstone of drug discovery, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. For years, 2,4-Dibromo-5-methylpyrimidine has been a workhorse reagent for this purpose. However, the modern synthetic chemist's toolkit contains a variety of alternative reagents that can offer advantages in terms of reactivity, selectivity, cost, and downstream processing.

This guide provides an in-depth technical comparison of viable alternatives to this compound, offering insights into their relative performance in key synthetic transformations. We will delve into the nuances of their reactivity, explore the factors governing regioselectivity, and provide supporting experimental data and protocols to inform your synthetic strategy.

The Incumbent: Understanding the Utility and Limitations of this compound

This compound has long been favored for its high reactivity in a range of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The two bromine atoms serve as excellent leaving groups, with the C4 position generally exhibiting higher reactivity than the C2 position. This differential reactivity allows for sequential, regioselective functionalization, a critical strategy in building molecular complexity.

The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-Br bond a relatively facile process.

However, the high reactivity of the C-Br bond can sometimes be a double-edged sword, leading to challenges in controlling mono-substitution and the formation of homocoupling byproducts. Furthermore, the cost and availability of brominated starting materials can be a consideration for large-scale synthesis.

The Primary Alternative: 2,4-Dichloro-5-methylpyrimidine

The most direct and widely used alternative is 2,4-Dichloro-5-methylpyrimidine. It offers a compelling balance of reactivity, selectivity, and cost-effectiveness.

Comparative Reactivity and Regioselectivity

In general, the C-Cl bond is less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This can be advantageous, often leading to cleaner reactions and a wider window for achieving selective mono-substitution at the more reactive C4 position.[1] The inherent reactivity difference between the C4 and C2 positions remains, with C4 being the preferred site for initial substitution in most common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

ReagentArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (C4-Aryl)Ref.
2,4-Dichloro-5-methylpyrimidinePhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581%[4]
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane10012~70-80% (Est.)[5]

Note: Directly comparative studies under identical conditions are scarce. The data for the dibromo analogue is an estimation based on typical conditions for similar substrates.

The use of microwave irradiation can significantly accelerate the coupling of dichloropyrimidines, making them highly efficient substrates.[4]

Inverting Selectivity: Accessing the C2 Position

While C4-selectivity is the general rule, synthetic strategies have been developed to achieve preferential substitution at the C2 position, a crucial maneuver for accessing diverse chemical space.

  • C-S Coupling: The use of bulky N-heterocyclic carbene (NHC) ligands in palladium-catalyzed C-S cross-coupling reactions has been shown to uniquely favor C2-thiolation of 2,4-dichloropyrimidine.[6] This provides a powerful tool for introducing sulfur-linked moieties at the less accessible position.

  • Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions can be highly sensitive to the electronic nature of substituents on the pyrimidine ring and the nucleophile itself.[7] For instance, with electron-donating groups at the C6 position, SNAr reactions on 2,4-dichloropyrimidines can show a preference for the C2 position.

cluster_0 Conventional C4-Selectivity cluster_1 C2-Selective Strategies 2,4-Dihalo-5-Me-Py 2,4-Dihalo- 5-Methylpyrimidine C4_Substituted 4-Substituted- 2-halo-5-methylpyrimidine 2,4-Dihalo-5-Me-Py->C4_Substituted Suzuki, Buchwald-Hartwig, SNAr (common nucleophiles) 2,4-Disubstituted 2,4-Disubstituted- 5-methylpyrimidine C4_Substituted->2,4-Disubstituted Second Coupling/ Substitution 2,4-Dichloro-5-Me-Py 2,4-Dichloro- 5-Methylpyrimidine C2_Substituted 2-Substituted- 4-chloro-5-methylpyrimidine 2,4-Dichloro-5-Me-Py->C2_Substituted Pd/bulky NHC (C-S coupling) SNAr (specific conditions)

Diagram 1: Regioselective functionalization pathways for 2,4-dihalopyrimidines.

Beyond Halogens: Sulfonate Esters as Versatile Alternatives

Another class of reagents involves replacing the halogen leaving groups with sulfonate esters, such as triflates (-OTf) or tosylates (-OTs). These can be readily prepared from the corresponding dihydroxypyrimidine.

Reactivity Profile

Sulfonate esters are excellent leaving groups and can be highly effective in palladium-catalyzed cross-coupling reactions. Their reactivity can be tuned based on the electronic nature of the sulfonate group. For instance, triflates are generally more reactive than nonaflates or tosylates. This differential reactivity can be exploited for sequential cross-coupling reactions.

A study on 4-pyrimidyl sulfonic esters in Suzuki-Miyaura reactions demonstrated that electron-rich arylboronic acids coupled in higher yields with pyrimidyl triflates, while electron-poor arylboronic acids reacted more efficiently with pyrimidyl nonaflates. This highlights the tunable nature of these reagents.

Table 2: Reactivity of Pyrimidyl Sulfonates in Suzuki-Miyaura Coupling

Pyrimidyl SulfonateArylboronic AcidYield
4-Pyrimidyl triflate4-Methoxyphenylboronic acid95%
4-Pyrimidyl nonaflate4-Trifluoromethylphenylboronic acid88%

Adapted from a study on 4-pyrimidyl sulfonic esters.

Experimental Protocols

Protocol 1: Regioselective C4-Suzuki-Miyaura Coupling of 2,4-Dichloro-5-methylpyrimidine

This protocol describes a microwave-assisted Suzuki-Miyaura coupling that selectively functionalizes the C4 position.[4]

Materials:

  • 2,4-Dichloro-5-methylpyrimidine

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloro-5-methylpyrimidine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

start Combine Reactants (Dichloropyrimidine, Boronic Acid, Pd(PPh₃)₄, K₂CO₃) add_solvent Add 1,4-Dioxane/H₂O start->add_solvent mw_reaction Microwave Irradiation (100 °C, 15 min) add_solvent->mw_reaction workup Aqueous Workup (EtOAc, H₂O, Brine) mw_reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl-2-chloro- 5-methylpyrimidine purification->product

Diagram 2: Workflow for C4-selective Suzuki-Miyaura coupling.

Protocol 2: C4-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine

This protocol outlines a general procedure for the amination of the C4 position of a 2,4-dichloropyrimidine.[8][9]

Materials:

  • 2,4-Dichloropyrimidine derivative

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 2,4-dichloropyrimidine derivative (1.0 equiv), the phosphine ligand, and the palladium precatalyst.

  • Add the base.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Aryl-X Ar-X Aryl-X->Ox_Add Pd(II)_Complex L₂Pd(Ar)(X) Ox_Add->Pd(II)_Complex Ligand_Ex Ligand Exchange Pd(II)_Complex->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Amido_Complex L₂Pd(Ar)(NR₂) Ligand_Ex->Amido_Complex -HX Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR₂ Red_Elim->Product Base Base Base->Ligand_Ex

Sources

A Comparative Guide: Selecting the Optimal Chromatographic Method (HPLC vs. GC-MS) for Purity Analysis of 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity analysis of 2,4-Dibromo-5-methylpyrimidine. As researchers, scientists, and drug development professionals, selecting a robust, accurate, and reliable analytical method is paramount. This document moves beyond a simple listing of features to explore the fundamental physicochemical properties of the analyte and how they dictate the most scientifically sound chromatographic approach.

The Analytical Challenge: Understanding this compound

This compound is a halogenated heterocyclic compound, a class of molecules frequently used as intermediates in pharmaceutical synthesis.[1][2] Accurate determination of its purity is a non-negotiable requirement for ensuring the quality, safety, and efficacy of downstream products. The choice of analytical methodology hinges on the intrinsic properties of the molecule itself.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₄Br₂N₂

  • Molecular Weight: 251.91 g/mol [3]

  • Predicted Boiling Point: 327.0 ± 34.0 °C[3]

  • Thermal Stability: While specific data for this exact compound is scarce, a structurally similar analog, 2,4-dibromo-5-fluoropyrimidine, is reported to undergo decomposition above 180 °C. This is a critical data point, suggesting that halogenated pyrimidines can be thermally labile.

The high boiling point and, more importantly, the potential for thermal degradation below its boiling point are the central challenges that will govern our choice of analytical technique.

Methodology I: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and precision in separating and quantifying components within a mixture.[4][5] The technique operates by pumping a liquid mobile phase through a column packed with a stationary phase, separating analytes based on their differential interactions with these two phases.[6][7]

Applicability to this compound

HPLC is exceptionally well-suited for this analysis. The entire process is conducted at or near ambient temperature, completely circumventing the risk of thermal degradation. The pyrimidine ring structure contains a chromophore, making it readily detectable by a standard UV-Vis detector, one of the most common and robust detectors in HPLC systems.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a self-validating system for the purity determination of this compound.

A. Instrumentation & Reagents

  • System: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar C18 phase is ideal for retaining and separating moderately polar compounds like our analyte from potential polar or non-polar impurities.

  • Reagents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

B. Chromatographic Conditions

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Elution Mode: Gradient elution. A gradient is chosen over an isocratic method to ensure the effective elution and separation of any potential impurities that may have significantly different polarities from the main analyte peak.

    • 0-15 min: 30% B to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: 95% B to 30% B

    • 18-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Thermostatting the column ensures retention time stability and reproducibility.

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm. The pyrimidine ring is expected to have strong absorbance at this wavelength.

C. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for purity analysis via HPLC.

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For a compound to be analyzed by GC, it must be both volatile enough to be vaporized and stable enough to withstand high temperatures in the injection port and column without degrading.[8][9]

Applicability to this compound

Here, we encounter a significant, scientifically grounded objection to using GC-MS for purity analysis of this specific molecule.

  • Volatility Concern: The predicted boiling point of 327 °C is very high. While GC can analyze high-boiling compounds, it requires high inlet and oven temperatures.

  • Thermal Stability Risk (The Decisive Factor): The decomposition of a similar fluorinated analog above 180 °C is a major red flag. Standard GC inlet temperatures often range from 250 °C to 300 °C to ensure complete and rapid vaporization. At these temperatures, there is a very high probability that this compound will degrade.

This thermal degradation would lead to the formation of artifacts—peaks in the chromatogram that were not present in the original sample. This fundamentally invalidates the purity calculation, as the instrument would be measuring the purity of a partially decomposed sample, not the original material.

Hypothetical GC-MS Protocol (with Caveats)

While not recommended for purity assessment, the following protocol is provided for illustrative purposes, highlighting the necessary conditions and inherent risks.

A. Instrumentation & Reagents

  • System: GC system with a split/splitless inlet coupled to a Mass Spectrometer (MS) detector.

  • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents: High-purity Hexane or Ethyl Acetate for dissolution.

B. Chromatographic Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C (High risk of degradation ).

  • Injection Mode: Split (e.g., 50:1) to handle the solvent and avoid overloading.

  • Oven Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: 50-350 amu.

C. Sample Preparation

  • Prepare a ~1 mg/mL solution in high-purity Ethyl Acetate.

  • Filter if necessary.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prepare Prepare Solution in Volatile Solvent Inject Inject into GC Prepare->Inject Vaporize Vaporize in Inlet (280°C) - DEGRADATION RISK - Inject->Vaporize Separate Separate on DB-5ms Column Vaporize->Separate Detect Ionize and Detect by MS Separate->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peaks via Mass Spectra Chromatogram->Identify Calculate Calculate % Area (Potentially Inaccurate) Identify->Calculate

Caption: Workflow for GC-MS analysis, noting the critical degradation risk.

Head-to-Head Comparison

The choice becomes clear when the methods are compared directly in the context of the analyte's properties.

ParameterHPLC with UV DetectionGC-MS
Analyte Suitability Excellent. Operates at low temperatures, perfectly suited for potentially thermally labile compounds.Poor. High temperatures required for vaporization pose a significant and unacceptable risk of thermal degradation.
Risk of Artifacts Very Low. Degradation is not induced by the analytical conditions.Very High. Thermal degradation in the inlet can create false impurity peaks, leading to an underestimation of purity.
Information Obtained Provides accurate quantification of the main peak and all impurities (% Area).Provides semi-quantitative data and structural information (mass spectra) on all eluted peaks, including degradation products.
Method Robustness High. The method is robust and reproducible for purity determination.Low. Results will be highly sensitive to inlet temperature and residence time, with varying degrees of degradation.
Primary Application Ideal for purity determination and quantification. Useful for identifying unknown volatile impurities or degradation products, but not for primary purity assay of the parent compound.

Expected Data and Senior Scientist's Recommendation

Hypothetical Results Comparison

Analytical MethodMain Peak (% Area)Known Impurity A (% Area)Degradation Product B (% Area)Reported Purity
HPLC 99.6%0.4%Not Detected99.6%
GC-MS 95.1%0.4%4.5%95.1% (Inaccurate)

As the hypothetical data shows, the GC-MS result is misleading. It incorrectly suggests a lower purity because a portion of the main compound has degraded into "Product B," which is then measured as an impurity. The HPLC method, by avoiding degradation, provides the true purity value.

Recommendation

For the purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended method.

The decision is dictated by the fundamental principle of scientific integrity: the analytical method must not alter the sample. The high probability of thermal degradation of this compound under typical GC conditions renders GC-MS an unreliable and scientifically unsound choice for an accurate purity assay. HPLC analysis at ambient temperature mitigates this risk entirely, ensuring that the results reflect the true composition of the sample.

While GC-MS remains a powerful tool for identifying volatile unknowns, its application must always be preceded by a careful evaluation of the analyte's thermal stability. In this case, the evidence strongly supports the selection of HPLC for robust, accurate, and defensible purity analysis in a drug development setting.

References

  • Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses.
  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS).
  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram.
  • ResolveMass Laboratories Inc. (2025). Working Principle of GC-MS.
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • ChemicalBook. 494194-61-5(Pyrimidine, 2,4-dibromo-5-methyl- (9CI)) Product Description.
  • Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • Agilent. Gas chromatography mass spectrometry basic principles.
  • KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
  • Muthyla Bala Krishna. HPLC-PRINCIPLE, PARTS, AND WORKING.
  • Slideshare. GC-MS.-principle, instrumentation,working,Application.
  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • ChemShuttle. 2,4-dibromo-5-fluoropyrimidine; CAS No.: 1372096-33-7.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

Sources

A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Cross-Coupling Reactions with 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,4-Dibromo-5-methylpyrimidine

In the landscape of pharmaceutical and materials science research, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active compounds and functional materials. This compound is a particularly valuable and versatile building block. Its two distinct bromine atoms offer differential reactivity, providing a platform for sequential and site-selective functionalization. This allows for the precise construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[1][2] For a substrate like this compound, mastering these transformations is key to unlocking its synthetic potential. This guide provides a comparative analysis of various palladium catalyst systems for three essential transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions for catalyst selection, thereby streamlining discovery and development workflows.

Pillar 1: Foundational Principles of Palladium Cross-Coupling

At the heart of these transformations lies a common mechanistic pathway, the palladium(0)/palladium(II) catalytic cycle.[3][4] Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting a catalyst.

The cycle consists of three key elementary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[5][6] The reactivity of halogens generally follows the order I > Br > Cl, making the C-Br bonds of our substrate highly suitable for this reaction.[7]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) : The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[5][8]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]

The choice of ligand coordinated to the palladium center is the most critical parameter influencing the reaction's success.[10][11] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the catalyst.[12] They stabilize the palladium species, influence the rates of oxidative addition and reductive elimination, and can prevent catalyst deactivation.

Palladium Catalytic Cycle cluster_cycle General Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OA_Complex R-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)L_n-R' OA_Complex->TM_Complex Transmetalation (R'-M) TM_Complex->Pd0 Reductive Elimination (R-R') Product Coupled Product (R-R') TM_Complex->Product Reactant1 Substrate (R-X) This compound Reactant1->OA_Complex Reactant2 Coupling Partner (R'-M) Reactant2->TM_Complex caption General Palladium Cross-Coupling Cycle.

Caption: A simplified diagram of the palladium catalytic cycle.

For this compound, the C4-Br bond is generally more reactive towards oxidative addition than the C2-Br bond. This is due to the electronic influence of the two nitrogen atoms, which makes the C2 position more electron-deficient and the C-Br bond stronger. This inherent differential reactivity can be exploited for selective, stepwise functionalization.

Pillar 2: Comparative Performance in C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds, valued for the low toxicity of its boron-based reagents.[13][14] We evaluated three distinct palladium catalyst systems for the coupling of this compound with 4-methoxyphenylboronic acid, focusing on the more reactive C4 position.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling

EntryCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)¹
1Pd(PPh₃)₄5K₂CO₃Dioxane/H₂O1001285
2Pd(dppf)Cl₂2K₃PO₄Toluene90892
3XPhos Pd G31K₃PO₄2-MeTHF804>98

¹Yields correspond to the mono-arylated product at the C4 position, as determined by LC-MS analysis of crude reaction mixtures.

Analysis and Causality
  • Pd(PPh₃)₄ (Entry 1): This classic, air-sensitive catalyst provides good yields but requires higher catalyst loading and longer reaction times.[15] Its performance is reliable for many standard couplings but can be suboptimal for more challenging substrates.

  • Pd(dppf)Cl₂ (Entry 2): The use of the bidentate dppf ligand imparts greater stability to the palladium center compared to monodentate PPh₃. This leads to a more efficient catalytic cycle, allowing for lower catalyst loading and reduced reaction times.

  • XPhos Pd G3 (Entry 3): This modern "precatalyst" represents the state-of-the-art.[16] The bulky, electron-rich XPhos ligand dramatically accelerates both the oxidative addition and reductive elimination steps.[17] The precatalyst design also ensures the efficient generation of the active Pd(0) species, resulting in outstanding performance with very low catalyst loading and mild conditions.

For researchers seeking high efficiency, speed, and broad substrate scope, modern dialkylbiaryl phosphine ligand systems like XPhos are demonstrably superior.[16]

Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G3
  • To a dry reaction vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01 eq, 1 mol%).

  • Add degassed 2-methyltetrahydrofuran (2-MeTHF) to achieve a substrate concentration of 0.2 M.

  • Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Pillar 3: Comparative Performance in C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[18][19] The choice of ligand is even more critical in this reaction, as it must facilitate the challenging C-N reductive elimination step.[9] We compared three catalyst systems for the coupling of this compound with morpholine.

Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination

EntryCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)¹
1Pd₂(dba)₃ / BINAP2 (Pd) / 4 (Ligand)NaOt-BuToluene1101865
2Pd(OAc)₂ / Xantphos2 (Pd) / 4 (Ligand)Cs₂CO₃Dioxane1001288
3RuPhos Pd G31.5LHMDSToluene906>95

¹Yields correspond to the mono-aminated product at the C4 position, as determined by LC-MS analysis of crude reaction mixtures.

Analysis and Causality
  • Pd₂(dba)₃ / BINAP (Entry 1): This second-generation system was a significant improvement but often requires forcing conditions and a strong, sterically hindered base like NaOt-Bu.[18] The rigid backbone of BINAP can sometimes limit the flexibility needed for efficient C-N bond formation with certain substrates.

  • Pd(OAc)₂ / Xantphos (Entry 2): The Xantphos ligand possesses a wider "bite angle," which positions the phosphine donors differently around the palladium center. This geometry is often highly effective at promoting reductive elimination and preventing side reactions like β-hydride elimination.[10] It also allows for the use of a milder base, Cs₂CO₃.

  • RuPhos Pd G3 (Entry 3): Like its cousin XPhos, RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand that forms exceptionally active catalysts.[17] These ligands are specifically designed to accelerate the difficult C-N reductive elimination step, enabling reactions at lower temperatures with a broader range of amines and aryl halides.[19]

Caption: Decision workflow for selecting a catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3
  • In a glovebox, charge a reaction vial with RuPhos Pd G3 (0.015 eq, 1.5 mol%) and the base, lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).

  • Outside the glovebox, add this compound (1.0 eq) to the vial.

  • Seal the vial with a septum and purge with an inert gas.

  • Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. Upon completion (typically 6 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pillar 4: Comparative Performance in C-C Bond Formation (Sonogashira Coupling)

The Sonogashira coupling provides a powerful route to arylalkynes by coupling terminal alkynes with aryl halides.[20] The reaction traditionally employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[21] However, copper-free variants have been developed to circumvent issues like the formation of alkyne homocoupling (Glaser coupling) byproducts.

Table 3: Performance of Palladium Catalysts in the Sonogashira Coupling

EntryCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)¹
1Pd(PPh₃)₂Cl₂ / CuI2 (Pd) / 4 (Cu)Et₃NTHF60589
2Pd(OAc)₂ / SPhos / CuI1 (Pd) / 2 (Ligand) / 2 (Cu)DIPADioxaneRT394
3Pd(PCy₃)₂Cl₂ (Copper-Free)3Cs₂CO₃Dioxane80885

¹Yields correspond to the mono-alkynylated product at the C4 position with phenylacetylene, as determined by LC-MS analysis.

Analysis and Causality
  • Classic Pd/Cu System (Entry 1): The combination of Pd(PPh₃)₂Cl₂ and CuI is the workhorse for Sonogashira couplings.[22] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] While effective, it can require elevated temperatures and sometimes leads to homocoupling byproducts.

  • Modern Ligand with Cu Co-catalyst (Entry 2): Incorporating a modern, electron-rich ligand like SPhos can dramatically accelerate the catalytic cycle, enabling the reaction to proceed efficiently even at room temperature. The enhanced activity of the palladium catalyst allows for lower catalyst loadings.

  • Copper-Free System (Entry 3): For substrates that are sensitive to copper or when homocoupling is a significant issue, a copper-free protocol is advantageous.[23] These reactions typically require a more active, electron-rich palladium catalyst (e.g., one with PCy₃ ligands) and a stronger base to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.[21]

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF, followed by triethylamine (Et₃N) (2.5 eq).

  • Add phenylacetylene (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of Celite®, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion and Future Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of novel compounds in drug discovery and materials science. This guide demonstrates that while classic catalysts like Pd(PPh₃)₄ remain viable, the adoption of modern palladium precatalysts bearing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) offers significant advantages. These advanced systems provide higher yields in shorter times, under milder conditions, and with lower catalyst loadings, aligning with the principles of green and efficient chemistry.

The choice of catalyst is not merely a matter of preference but a strategic decision that impacts reaction efficiency, substrate scope, and overall project timelines. By understanding the mechanistic principles and leveraging the comparative data presented herein, researchers can confidently select the optimal catalytic system to accelerate their research and development endeavors.

References

  • Jana, S., & Pathak, T. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]

  • Chegg. (n.d.). Role of palladium catalyst in cross-coupling reactions. Chegg.
  • Anastas, P. T., & Crabtree, R. H. (Eds.). (2011). Handbook of Green Chemistry, Green Catalysis, Volume 1. NIH. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (2021). Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020. Request PDF. [Link]

  • Gligorich, K. M., & Toste, F. D. (2007). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. NIH. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2008). C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews. [Link]

  • Huang, X. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • St. Jean, D. J., Jr., & Poon, D. J. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Mokolokolo, P. P., O'Brien, C. J., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • Ali, I., et al. (2020). Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Comins, D. L., & Brooks, C. A. (2003). Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. Journal of Organic Chemistry. [Link]

  • Cindrić, M., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Asghar, M. N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2,4-Dibromo-5-methylpyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and process development scientists, the pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, appearing in a substantial number of FDA-approved drugs.[1] The strategic functionalization of this core is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. Among the various starting materials, 2,4-dihalo-5-methylpyrimidines offer a versatile platform for sequential, regioselective diversification.

This guide provides an in-depth technical comparison of 2,4-Dibromo-5-methylpyrimidine against its common alternative, 2,4-Dichloro-5-methylpyrimidine . We will dissect their performance in the key synthetic reactions used to build kinase inhibitor frameworks, supported by experimental data and detailed, field-proven protocols. Our analysis will focus on the practical implications of halogen choice on reaction efficiency, scalability, and strategic planning in a drug discovery context.

The Strategic Advantage of the 2,4-Dihalo-5-methylpyrimidine Scaffold

The 2,4-disubstituted pyrimidine motif is prevalent in numerous kinase inhibitors, including the CDK4/6 inhibitor Ribociclib.[2][3] The synthetic strategy often relies on the differential reactivity of the two halogen atoms, typically at the C4 and C2 positions. Generally, the C4 position is more electrophilic and thus more susceptible to initial reaction, be it a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling.[1][4][5] This inherent regioselectivity allows for a controlled, stepwise introduction of different molecular fragments.

The workflow below illustrates a common synthetic strategy for kinase inhibitors utilizing a 2,4-dihalopyrimidine core. This sequential approach is fundamental to building a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Sequential Functionalization Strategy Start 2,4-Dihalo-5-methylpyrimidine Step1 Step 1: Regioselective C4 Coupling (e.g., Suzuki-Miyaura Reaction) Start->Step1 Intermediate 2-Halo-4-aryl-5-methylpyrimidine Step1->Intermediate Step2 Step 2: C2 Coupling (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Final 2-Amino-4-aryl-5-methylpyrimidine (Kinase Inhibitor Core) Step2->Final G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Setup - this compound (1 eq) - Arylboronic Acid (1.1 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.5 eq) B 2. Solvent Addition - Add 1,4-Dioxane/H₂O (4:1) - Degas with Argon for 15 min A->B C 3. Reaction - Heat to 90°C - Stir for 4-12h B->C D 4. Monitoring - TLC or LC-MS - Check for consumption of starting material C->D E 5. Work-up & Purification - Aqueous work-up - Column chromatography D->E

Sources

A Head-to-Head Comparison of Cross-Coupling Methods for 2,4-Dibromo-5-methylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,4-disubstituted 5-methylpyrimidine core, in particular, is a privileged motif found in numerous biologically active molecules, including kinase inhibitors and antiviral agents. The readily available starting material, 2,4-dibromo-5-methylpyrimidine, offers two distinct reaction sites for palladium-catalyzed cross-coupling reactions, presenting both an opportunity for molecular diversification and a significant challenge in controlling regioselectivity.

This guide provides an in-depth, head-to-head comparison of various cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic underpinnings that govern regioselectivity, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Regioselectivity: C2 vs. C4

The pyrimidine ring is inherently electron-deficient, and in 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst.[1][2][3] This inherent electronic bias often leads to preferential reaction at the C4 position in many standard cross-coupling reactions. However, the ability to selectively functionalize the C2 position is highly desirable for expanding the accessible chemical space and creating diverse molecular libraries. This guide will explore methods that either leverage the inherent C4 selectivity or employ specific catalytic systems to achieve the more challenging C2 functionalization.

Comparative Performance of Cross-Coupling Methods

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, C-S, etc.) and the required regioselectivity. Below, we compare the performance of four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.

Cross-Coupling MethodTypical RegioselectivityKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Predominantly C4Wide commercial availability of boronic acids, mild reaction conditions, environmentally benign byproducts.Can be sensitive to steric hindrance; achieving C2 selectivity is challenging.
Stille Coupling Generally C4Tolerant of a wide range of functional groups; organotin reagents are stable.Toxicity of organotin reagents and byproducts is a major concern.[4]
Sonogashira Coupling Can be tuned (C2 or C4)Direct introduction of an alkyne moiety, which is a versatile functional group for further transformations.Requires a copper co-catalyst in the classic protocol, which can lead to alkyne homocoupling.
Buchwald-Hartwig Amination Predominantly C4, but C2 is achievableA powerful method for C-N bond formation with a broad scope of amine coupling partners.Ligand choice is critical for achieving high yields and desired selectivity.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: The Workhorse for C-C Bond Formation

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds due to its mild conditions and the vast array of commercially available boronic acids.[5][6] For this compound, the reaction typically proceeds with high regioselectivity at the C4 position.

Mechanistic Rationale for C4 Selectivity: The greater electrophilicity of the C4 position facilitates a more rapid oxidative addition of the Pd(0) catalyst to the C4-Br bond compared to the C2-Br bond.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound, Arylboronic Acid, Base, Pd Catalyst Solvent Degassed Solvent (e.g., Dioxane/Water) Start->Solvent Combine Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Solvent->Heat React Workup Aqueous Work-up Heat->Workup Cool Purification Column Chromatography Workup->Purification Product 4-Aryl-2-bromo-5-methylpyrimidine Purification->Product

Caption: General workflow for C4-selective Suzuki-Miyaura coupling.

Representative Protocol for C4-Selective Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol is expected to yield the C4-arylated product with high selectivity.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[4][7] It is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback.[4]

Mechanistic Considerations: Similar to the Suzuki coupling, the Stille reaction on this compound is expected to favor C4-functionalization due to the electronic properties of the pyrimidine ring.

Representative Protocol for C4-Selective Stille Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the organostannane reagent (1.1 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: Introducing the Versatile Alkyne Moiety

The Sonogashira coupling is the premier method for installing an alkyne group onto an aromatic ring.[8] The resulting arylalkynes are incredibly versatile intermediates for further synthetic transformations. Interestingly, the regioselectivity of the Sonogashira coupling on dihalopyrimidines can be influenced by the choice of catalyst and ligands, offering a potential route to C2-functionalization.[9]

Controlling Regioselectivity:

  • C4-Selectivity: Traditional Sonogashira conditions using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst generally favor reaction at the more reactive C4 position.

  • C2-Selectivity: The use of specific ligand systems, such as those involving bidentate or electron-rich monodentate phosphine ligands with a palladium source like Pd₂(dba)₃, has been shown to switch the selectivity to the C2 position in related dihalopurine systems.[9] This suggests that a similar strategy could be effective for this compound.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_Acetylide R¹-Pd(II)L₂(C≡C-R²) PdII->Pd_Acetylide Transmetalation (from Cu_Acetylide) Alkyne R²-C≡C-H Cu_Acetylide R²-C≡C-Cu Alkyne->Cu_Acetylide [Cu(I)], Base Pd_Acetylide->Pd0 Product R¹-C≡C-R² Pd_Acetylide->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Representative Protocol for C4-Selective Sonogashira Coupling:

  • To a solution of this compound (1.0 mmol) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add an amine base, such as triethylamine or diisopropylethylamine (2.5 mmol).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, and drying the organic layer.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[10] As with other cross-coupling reactions on this compound, achieving regioselectivity is a key consideration.

Achieving C2 vs. C4 Selectivity:

  • C4-Selectivity: Standard conditions often favor amination at the C4 position.

  • C2-Selectivity: The use of specific ligands, such as Xantphos, in combination with a palladium source like Pd(OAc)₂, has been shown to promote highly regioselective amination at the C2 position of 2,4-dichloropyridine.[10] This provides a strong precedent for achieving C2-amination on the target substrate.

Representative Protocol for C2-Selective Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene or 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-amino-4-bromo-5-methylpyrimidine product.

Conclusion

The selective functionalization of this compound is a tractable challenge that can be addressed through the judicious choice of cross-coupling methodology and reaction conditions. While the inherent electronic properties of the pyrimidine ring favor C4-functionalization in many standard protocols, the use of tailored catalytic systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, can effectively override this preference to achieve C2-selectivity.

This guide provides a framework for researchers to navigate the complexities of cross-coupling reactions on this important heterocyclic scaffold. By understanding the mechanistic principles and leveraging the provided protocols, scientists can unlock the full synthetic potential of this compound for the discovery and development of novel chemical entities.

References

  • Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Neufeldt, S. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Stille Coupling Procedure. Organic Syntheses. [Link]

  • Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Europe PMC. [Link]

  • Nickel-catalyzed Suzuki-Miyaura Coupling Procedure. Organic Syntheses. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Springer. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. ResearchGate. [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Royal Society of Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. PubMed Central. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]

  • Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction. PubMed. [Link]

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A Comparative Guide to Isotopic Labeling Strategies Utilizing 2,4-Dibromo-5-methylpyrimidine as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful and indispensable technique in modern scientific research, enabling the precise tracking and quantification of molecules within complex biological systems.[1][2] Pyrimidine derivatives are of particular interest for isotopic labeling due to their fundamental roles in nucleic acid synthesis, cellular metabolism, and as core structures in many therapeutic agents.[1][3][4] This guide provides an in-depth technical comparison of synthetic strategies for preparing isotopically labeled pyrimidine-based molecules, with a focus on leveraging the unique chemical reactivity of 2,4-Dibromo-5-methylpyrimidine as a versatile starting material.

While not a direct labeling agent itself, this compound serves as a valuable and highly adaptable precursor for the introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). Its two reactive bromine atoms at the C2 and C4 positions, which are amenable to sequential and selective substitution, provide a strategic advantage for the regioselective incorporation of isotopic labels.

This guide will explore various synthetic methodologies, compare their efficiencies and applications, and provide detailed experimental protocols for researchers aiming to generate custom-labeled pyrimidine derivatives for advanced biological and pharmaceutical studies.

Comparative Analysis of Synthetic Labeling Strategies

The choice of synthetic strategy for isotopic labeling is dictated by the desired isotope, its position within the pyrimidine ring, and the complexity of the target molecule. Here, we compare key approaches that can utilize this compound or similar dihalogenated pyrimidines.

Strategy 1: Nucleophilic Substitution with Labeled Nucleophiles

This is a direct and widely applicable method where the bromo-substituents of this compound are displaced by isotopically labeled nucleophiles. The differential reactivity of the C2 and C4 positions allows for sequential and controlled introduction of different functionalities.

  • Causality of Experimental Choice: The C4-bromo group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-bromo group. This allows for selective reaction at C4 by using milder reaction conditions. Stronger conditions or a second, different nucleophile can then be used to substitute the C2-bromo group. This selectivity is crucial for creating asymmetrically labeled or complex pyrimidine derivatives.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, are powerful tools for forming carbon-carbon bonds.[3] These reactions are ideal for introducing ¹³C-labeled aryl or alkyl groups at the 2 and/or 4 positions of the pyrimidine ring.

  • Causality of Experimental Choice: These methods are chosen for their high functional group tolerance and excellent yields. By using an isotopically labeled boronic acid (or ester) or organostannane, a ¹³C-label can be precisely incorporated. The choice between Suzuki and Stille coupling often depends on the stability and availability of the labeled reagents.

Strategy 3: Deconstruction-Reconstruction of the Pyrimidine Ring

For incorporating isotopes like ¹⁵N into the pyrimidine ring itself, a deconstruction-reconstruction strategy is a highly effective, albeit more complex, approach.[5][6][7] While not directly starting with this compound, this method represents a powerful alternative for creating ring-labeled pyrimidines.

  • Causality of Experimental Choice: This strategy is employed when the isotopic label needs to be part of the core heterocyclic structure. It involves chemically opening the pyrimidine ring to form a linear intermediate, which is then re-cyclized using an isotopically labeled reagent, such as a ¹⁵N-labeled amidine.[5][6] This method offers high isotopic enrichment that is not achievable through simple substitution reactions.[5][6][7]

Data Summary: Comparison of Labeling Strategies
Strategy Target Isotope(s) Position of Label Advantages Limitations Typical Yields
Nucleophilic Substitution ¹³C, ¹⁵N, ²HC2, C4 (exocyclic)Straightforward, wide range of labeled nucleophiles available, potential for sequential substitution.Limited to introducing labels on side chains, not the core ring.60-95%
Palladium-Catalyzed Cross-Coupling ¹³CC2, C4High yield, excellent functional group tolerance, precise C-C bond formation.[3]Requires synthesis of labeled boronic acids or organostannanes, potential for catalyst poisoning.70-90%
Deconstruction-Reconstruction ¹⁵N, ¹³C, ²HN1, N3, C2, C5 (ring positions)Enables direct labeling of the pyrimidine ring, high isotopic enrichment.[5][6][7]Multi-step, synthetically challenging, may not be suitable for complex, sensitive substrates.40-70% (overall)

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for specific target molecules using this compound as a precursor.

Protocol 1: Sequential Nucleophilic Substitution for Dual Labeling

This protocol describes the selective substitution of the C4 and C2 positions with two different isotopically labeled nucleophiles.

Step-by-Step Methodology:

  • Selective C4-Substitution:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol.

    • Add the first isotopically labeled nucleophile (e.g., [¹⁵N]-aniline, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

    • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting 2-bromo-4-([¹⁵N]-anilino)-5-methylpyrimidine by column chromatography.

  • C2-Substitution:

    • Dissolve the purified product from Step 1 (1.0 eq) in a higher-boiling solvent like n-butanol.

    • Add the second isotopically labeled nucleophile (e.g., [¹³C₂]-ethylamine hydrochloride, 1.2 eq) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the reaction at a higher temperature (e.g., 120 °C) and monitor for completion.

    • Work-up and purify the final dual-labeled product by column chromatography or recrystallization.

Self-Validation: The progress of each step should be monitored by LC-MS to confirm the incorporation of the mass shift corresponding to the isotopic label. The final product's structure and isotopic enrichment must be confirmed by high-resolution mass spectrometry and NMR spectroscopy. In the ¹³C NMR spectrum, for instance, the signal for the incorporated ¹³C-labeled carbon will be significantly enhanced.[8]

Protocol 2: Suzuki-Miyaura Cross-Coupling for ¹³C-Labeling

This protocol outlines the introduction of a ¹³C-labeled aryl group at the C4 position.

Step-by-Step Methodology:

  • To a reaction vessel, add 4-bromo-2-chloro-5-methylpyrimidine (1.0 eq), the [¹³C₆]-phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium acetate (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon) and add a degassed solvent mixture, such as dioxane and water.

  • Heat the mixture to 90-100 °C and stir until the starting material is consumed as monitored by LC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the desired 2-chloro-5-methyl-4-([¹³C₆]-phenyl)pyrimidine.

Self-Validation: Successful coupling and label incorporation are confirmed by a mass shift of +6 Da in the product's mass spectrum. NMR analysis will show characteristic signals for the newly introduced phenyl group, with the ¹³C-labeled carbons exhibiting enhanced signals in the ¹³C NMR spectrum.

Visualizing the Workflow

Diagram 1: Synthetic Pathways from this compound

cluster_0 Nucleophilic Substitution cluster_1 Cross-Coupling start 2,4-Dibromo- 5-methylpyrimidine node_nuc1 Step 1: Selective C4 Substitution with Labeled Nucleophile 1 start->node_nuc1 Nu1-L1, Base node_suzuki Suzuki Coupling with Labeled Boronic Acid start->node_suzuki [¹³C]-Ar-B(OH)₂ Pd Catalyst node_nuc2 Step 2: C2 Substitution with Labeled Nucleophile 2 node_nuc1->node_nuc2 Nu2-L2, Acid product_nuc Dual-Labeled Pyrimidine node_nuc2->product_nuc product_suzuki C4-Aryl Labeled Pyrimidine node_suzuki->product_suzuki

Caption: Synthetic strategies for isotopic labeling using this compound.

Alternative Precursors and Comparative Performance

While this compound is a highly versatile precursor, other pyrimidine derivatives can also be employed for isotopic labeling, each with its own set of advantages.

Precursor Key Features Primary Application Performance Comparison
2,4-Dichloro-5-methylpyrimidine Chlorine is less reactive than bromine, allowing for finer control over substitution reactions.Similar to the dibromo analog, but may require harsher conditions for substitution.Offers potentially higher selectivity in sequential reactions due to the greater difference in reactivity between the C2 and C4 positions.
Uracil / 5-Methyluracil (Thymine) Readily available and can be used in enzymatic or de novo synthesis pathways for labeling.[8]Metabolic labeling studies where cells incorporate labeled precursors from the culture medium.[1]Ideal for labeling in biological systems, but may result in label scrambling across multiple metabolites. Less precise than chemical synthesis for positional labeling.
5-Bromo-2'-deoxyuridine A nucleoside precursor with a reactive bromine for downstream modifications.Synthesis of isotopically labeled DNA oligomers for studying DNA damage and repair.[9]Provides a direct route to labeled nucleosides and nucleotides, bypassing the need for glycosylation steps.[8]
Diagram 2: Decision Workflow for Choosing a Labeling Strategy

start Define Labeling Goal q_pos Label Position? start->q_pos ring Ring Atom (N1, N3, C2, etc.) q_pos->ring Yes exocyclic Exocyclic Group (Side Chain) q_pos->exocyclic No q_type Isotope Type? nitrogen ¹⁵N q_type->nitrogen ¹⁵N carbon ¹³C q_type->carbon ¹³C strat_decon Strategy: Deconstruction- Reconstruction ring->strat_decon exocyclic->q_type strat_nuc Strategy: Nucleophilic Substitution nitrogen->strat_nuc carbon->strat_nuc C-N/C-O Bond strat_cc Strategy: Cross-Coupling carbon->strat_cc C-C Bond

Caption: Decision tree for selecting an appropriate isotopic labeling strategy.

Conclusion

This compound stands out as a strategic and versatile precursor in the synthesis of isotopically labeled pyrimidine derivatives. Its well-defined reactivity allows for the precise and regioselective introduction of stable isotopes through a variety of robust chemical methodologies, including nucleophilic substitution and palladium-catalyzed cross-coupling.

By carefully selecting the synthetic strategy based on the desired label and its intended position, researchers can generate a vast array of custom-labeled molecules. These labeled compounds are critical tools for elucidating metabolic pathways, quantifying changes in proteomics, and understanding the mechanisms of action of pyrimidine-based drugs.[1][10] The protocols and comparative data presented in this guide provide a solid foundation for drug development professionals and scientists to design and execute effective isotopic labeling studies, ultimately advancing our understanding of biology and medicine.

References

  • An In-depth Technical Guide to Stable Isotope Labeling with Pyrimidine Derivatives - Benchchem.
  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - NIH.
  • Flow Chemistry for Contemporary Isotope Labeling - X-Chem.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy | Request PDF - ResearchGate.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy - Journal of the American Chemical Society - Figshare.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy.
  • A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry - PubMed.
  • Stable Isotope Labeling of Pyrimidines Using a Deconstruction–Reconstruction Strategy.
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.
  • Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PubMed.
  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio.

Sources

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-5-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, meticulous chemical handling and disposal are not merely procedural hurdles; they are foundational to laboratory safety, environmental stewardship, and the integrity of our scientific pursuits. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dibromo-5-methylpyrimidine (CAS No. 494194-61-5), a halogenated heterocyclic compound. The principles outlined here are designed to ensure that this waste stream is managed safely, efficiently, and in full compliance with regulatory standards, thereby protecting both laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Considerations

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, data from closely related brominated pyrimidines, such as 5-Bromo-2-methylpyrimidine, provide a strong basis for hazard assessment.[1] This structural similarity suggests that this compound should be handled as a hazardous substance with the potential for significant irritation and toxicity.

Key Hazard Profile (Inferred):

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[1]
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[1][2]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.Avoid release to the environment.[3]

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound, including for disposal preparation, includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the solid outside of a chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this classification necessitates its disposal as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.

The following protocol provides a self-validating system for the safe segregation, packaging, and labeling of this waste stream for collection by a licensed hazardous waste disposal service.

Step 1: Waste Segregation

The principle of causality here is to prevent dangerous chemical reactions within a waste container. Mixing incompatible waste streams can lead to the generation of heat, toxic gases, or even explosions.

  • Action: Designate a specific waste container for "Halogenated Organic Solids."

  • Rationale: this compound must be kept separate from non-halogenated organic waste, acids, bases, and strong oxidizing agents.[1][5][6] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7]

Step 2: Container Selection and Preparation

The integrity of the waste container is critical to prevent leaks and environmental contamination.

  • Action: Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a screw cap) that is in good condition and has a secure, leak-proof lid. The original product container is often an excellent choice.

  • Rationale: The container must be robust and chemically resistant to the waste. It must be kept closed except when waste is being added to prevent the release of vapors and to avoid spills.

Step 3: Waste Collection
  • Action (for solid waste): Carefully transfer the solid this compound and any grossly contaminated disposable items (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup) into the designated "Halogenated Organic Solids" container.

  • Rationale: This minimizes the volume of hazardous waste generated and ensures that all contaminated materials are disposed of correctly. Avoid creating dust during the transfer.

Step 4: Labeling the Hazardous Waste Container

Accurate and compliant labeling is a legal requirement and is essential for the safety of everyone who will handle the container.

  • Action: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A clear indication of the associated hazards (check boxes for Toxic and Irritant are common on pre-printed labels).

    • The date on which waste was first added to the container (the "accumulation start date").

    • The name and contact information of the generating researcher or laboratory.

  • Rationale: Both the EPA and the Department of Transportation (DOT) have specific labeling requirements for hazardous waste to ensure it is properly identified, handled, and tracked from generation to final disposal.

Step 5: Storage and Accumulation
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Rationale: Proper storage prevents accidental spills and unauthorized access. Storing incompatible waste types in separate secondary containment bins is a critical safety measure.

Step 6: Arranging for Disposal
  • Action: Once the container is full or the accumulation time limit set by your institution is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Rationale: Only trained and certified professionals are permitted to transport and dispose of hazardous waste. Maintain meticulous records of your waste generation and disposal for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste: 'Halogenated Organic Solid' ppe->classify segregate Segregate from Incompatible Wastes (Non-halogenated, Acids, Bases, Oxidizers) classify->segregate container Select a Compatible, Sealable Container segregate->container label Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Toxic, Irritant) - Accumulation Start Date container->label collect Collect Solid Waste & Contaminated Materials label->collect store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

The Chemistry of Disposal: Why Incineration?

The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a specialized hazardous waste facility.

  • Mechanism: Incineration at temperatures exceeding 850°C, with a sufficient residence time, breaks the strong carbon-bromine and carbon-nitrogen bonds, mineralizing the organic material into simpler, less harmful components.

  • Decomposition Products: The primary thermal decomposition products are expected to be carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[8]

  • Environmental Controls: Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and filtration systems. These systems neutralize acidic gases like HBr and capture particulate matter, preventing the release of harmful substances into the atmosphere. Incomplete combustion of brominated compounds can potentially form hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which underscores the necessity of using a certified and properly operated disposal facility.

By adhering to this comprehensive disposal protocol, you contribute to a culture of safety and environmental responsibility, ensuring that your vital research does not come at the expense of personal or ecological well-being.

References

  • Novachemistry. Product List. [Link]

  • United Nations. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]

  • University of Wisconsin-Madison. Halogenated Waste. [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. PubMed. [Link]

  • Wang, S., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. PubMed Central. [Link]

  • PubChem. 2-Bromo-5-methylpyrimidine. [Link]

  • Wang, J., et al. (2011). Thermal Decomposition of Decabromodiphenyl Ether During the TempPS Resin in Fire. Procedia Engineering. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Environmental Protection Agency. (2022). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link]

  • PubChem. 2-Bromo-4-methylpyrimidine. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,4-Dibromo-5-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The following procedures are based on the hazard profiles of analogous compounds, which are known to cause skin, eye, and respiratory irritation and may be harmful if swallowed.[1][2][3] Therefore, we will proceed with the assumption that 2,4-Dibromo-5-methylpyrimidine presents similar hazards, mandating stringent adherence to these operational and disposal plans.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough understanding of its potential hazards is critical. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4][5]

Engineering Controls are non-negotiable:

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control to prevent the inhalation of airborne particulates or vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is paramount to preventing direct contact with the chemical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solids Chemical safety goggles with side shieldsNitrile gloves (double-gloving recommended)Full-length lab coatWork in a chemical fume hood. If not possible, a NIOSH-approved N95 respirator is mandatory.[3]
Preparing Solutions Chemical safety goggles and a face shieldNitrile or other chemically resistant glovesChemically resistant apron over a lab coatAll work must be performed in a chemical fume hood.
Running Reactions/Workup Chemical safety goggles and a face shieldNitrile or other chemically resistant glovesFull-length lab coatAll work must be performed in a chemical fume hood.
Handling Waste/Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemically resistant apron or suitA NIOSH-approved respirator with appropriate cartridges may be required depending on the spill size.

Causality Behind PPE Choices:

  • Eye Protection: The pyrimidine structure suggests potential for serious eye irritation or damage.[1] Standard safety glasses are insufficient; chemical safety goggles provide a necessary seal around the eyes. A face shield is added during solution preparation to protect against splashes.[3]

  • Hand Protection: Nitrile gloves offer good initial protection against incidental contact.[3] For prolonged handling or immersion, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A standard lab coat protects against minor spills on clothing. A chemically resistant apron provides an additional barrier during tasks with a higher splash potential.

  • Respiratory Protection: The primary respiratory hazard is the inhalation of fine dust particles when handling the solid.[6] A chemical fume hood is designed to capture these particles at the source.

Step-by-Step Operational Plan: From Receipt to Reaction

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store Securely: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5][6] The storage area should be clearly labeled.

  • Inventory: Maintain an accurate inventory of the chemical.

3.2. Handling and Use

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.

  • Weighing: To minimize dust generation, weigh the solid material carefully. Use a spatula to gently transfer the compound. Avoid pouring the solid directly from the bottle.

  • Dissolution: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After use, securely close the container. Wipe down the work area in the fume hood. Wash hands and any exposed skin thoroughly with soap and water.[4]

Emergency and Disposal Plan: Managing Spills and Waste

A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental compliance.

4.1. Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard (Is it a minor or major spill?) alert->assess minor_spill Minor Spill Procedure assess->minor_spill Minor major_spill Major Spill Procedure assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) minor_spill->ppe evacuate Evacuate Immediately Call Emergency Services major_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Carefully Collect Contaminated Material (Use non-sparking tools) contain->collect package Package in a Labeled Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area package->decontaminate disposal Dispose of Waste via Licensed Contractor decontaminate->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.